GW7845
Description
Properties
IUPAC Name |
(2S)-2-(2-methoxycarbonylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O6/c1-19-24(31-27(37-19)21-8-4-3-5-9-21)16-17-36-22-14-12-20(13-15-22)18-26(28(32)33)30-25-11-7-6-10-23(25)29(34)35-2/h3-15,26,30H,16-18H2,1-2H3,(H,32,33)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGOAFNIGUBYHZ-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NC4=CC=CC=C4C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196809-22-0 | |
| Record name | GW 7845 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196809220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-7845 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Y783RURX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of GW7845: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW7845 is a potent and selective, orally active, non-thiazolidinedione agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). As a member of the L-tyrosine-based class of insulin sensitizers, its mechanism of action extends beyond metabolic regulation to include anti-inflammatory, anti-atherogenic, and pro-apoptotic effects. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and cellular consequences. Quantitative data are summarized, key experimental methodologies are outlined, and signaling pathways are visualized to facilitate a deeper understanding for research and drug development applications.
Primary Molecular Target: Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)
This compound functions as a high-affinity ligand for PPARγ, a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, glucose homeostasis, and inflammation. Upon binding, this compound induces a conformational change in the PPARγ receptor, leading to the recruitment of coactivator proteins and subsequent modulation of target gene expression.
Quantitative Data: Binding Affinity and Potency
The interaction of this compound with its primary target, PPARγ, and its off-target effects have been quantified in various studies. The following tables summarize the key quantitative metrics.
| Parameter | Value | Species/System | Reference(s) |
| Inhibitor Constant (Ki) | 3.7 nM | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | [1] |
| EC50 | 1.2 nM | Murine PPARγ | [2] |
| IC50 | 3 µM | Voltage-Dependent Calcium Channels (VDCC) | [3] |
Table 1: Binding Affinity and Potency of this compound
Experimental Protocol: PPARγ Transactivation Assay
The potency of this compound as a PPARγ agonist is typically determined using a reporter gene assay.
Principle: A cell line is transiently transfected with two plasmids: one expressing the PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). In the presence of a PPARγ agonist like this compound, the chimeric receptor is activated, binds to the UAS, and drives the expression of luciferase. The resulting luminescence is proportional to the activation of PPARγ.
General Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, COS-7) is cultured and co-transfected with the PPARγ-LBD-GAL4 expression vector and the GAL4-UAS-luciferase reporter vector.
-
Compound Treatment: After a post-transfection period, the cells are treated with varying concentrations of this compound or a vehicle control.
-
Lysis and Luciferase Assay: Following an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or co-transfected β-galactosidase activity). The EC50 value is then calculated from the dose-response curve.
Downstream Signaling and Cellular Effects
Activation of PPARγ by this compound initiates a cascade of molecular events that culminate in diverse cellular responses, including regulation of gene expression related to metabolism and inflammation, and induction of apoptosis in certain cell types.
Regulation of PPARγ Target Gene Expression
As a PPARγ agonist, this compound modulates the transcription of genes involved in lipid metabolism and inflammation.
Key Target Genes:
-
CD36: Treatment with this compound has been shown to significantly increase the expression of CD36, a scavenger receptor involved in the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages.[2]
-
TNF-α: this compound treatment leads to the inhibition of Tumor Necrosis Factor-alpha (TNF-α) expression, a key pro-inflammatory cytokine.[2]
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in various cell types, including pro-B cells, through a mitochondria- and apoptosome-dependent pathway.[3] This process is initiated by the activation of mitogen-activated protein kinases (MAPKs) upstream of the mitochondria.[4]
Signaling Pathway Overview: The apoptotic signaling cascade initiated by this compound involves the activation of p38 MAPK and JNK, which act upstream of the mitochondria. This leads to mitochondrial membrane depolarization and the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1, forms the apoptosome, which activates a multifaceted caspase cascade, including the initiator caspase-9 and the executioner caspases-3 and -8. Furthermore, the cleavage of Bid to tBid amplifies the apoptotic signal.[4]
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocol: Caspase Activity Assay
The activation of caspases, key executioners of apoptosis, can be measured using fluorometric or colorimetric assays.
Principle: These assays utilize a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) conjugated to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA). Upon cleavage by the active caspase, the fluorophore or chromophore is released, and its signal can be quantified.
General Methodology:
-
Cell Treatment: Cells are treated with this compound for a specified duration to induce apoptosis. A vehicle-treated group serves as a negative control.
-
Cell Lysis: The cells are harvested and lysed to release the cellular contents, including active caspases.
-
Substrate Incubation: The cell lysate is incubated with the caspase-specific substrate.
-
Signal Detection: The fluorescence or absorbance is measured using a microplate reader.
-
Data Analysis: The signal from the this compound-treated cells is compared to the control to determine the fold-increase in caspase activity.
Caption: General workflow for a caspase activity assay.
In Vivo Efficacy: Anti-carcinogenic Properties
The activity of this compound has been evaluated in vivo, demonstrating its potential as a chemopreventive agent.
Rat Mammary Carcinogenesis Model
In a classic rat model of nitrosomethylurea (NMU)-induced mammary carcinogenesis, this compound significantly reduced tumor incidence, number, and weight.[5]
Experimental Protocol: In Vivo Carcinogenesis Study
Model: Female Sprague-Dawley rats. Carcinogen: A single intraperitoneal (i.p.) injection of nitrosomethylurea (NMU) at a dose of 50 mg/kg body weight. Treatment: One week after NMU administration, rats were fed a diet containing this compound at doses of either 30 or 60 mg/kg of diet for a duration of 2 months. Endpoint: At the end of the study, tumor incidence, number, and weight were measured and compared between the this compound-treated groups and a control group.
Conclusion
This compound exerts its biological effects primarily through the activation of PPARγ. This interaction triggers a cascade of events, including the modulation of target gene expression involved in metabolism and inflammation, and the induction of a mitochondria-mediated apoptotic pathway in specific cell types. The in vivo efficacy of this compound in a preclinical cancer model underscores its potential for further investigation in therapeutic development. This technical guide provides a foundational understanding of the core mechanism of action of this compound, which can inform future research and the design of novel therapeutic strategies.
References
- 1. Synthesis and biodistribution of (11)C-GW7845, a positron-emitting agonist for peroxisome proliferator-activated receptor-{gamma} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), this compound, inhibits rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
GW7845: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Non-Thiazolidinedione PPARγ Agonist
Introduction
GW7845 is a potent and selective, orally active agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1] Unlike the thiazolidinedione (TZD) class of PPARγ agonists, this compound is a non-thiazolidinedione, tyrosine-derived compound.[2] This distinction is significant as it offers the potential for a different pharmacological profile, possibly mitigating some of the side effects associated with TZDs. This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, mechanism of action, and key experimental data to support its use in research and drug development.
Chemical Properties
This compound, with the chemical name (S)-2-(1-carboxy-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester, is a synthetic organic compound.[1] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C29H28N2O6 | [1] |
| Molecular Weight | 500.55 g/mol | [1] |
| CAS Number | 196809-22-0 | [3] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Mechanism of Action
As a PPARγ agonist, this compound binds to and activates PPARγ. This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR).[4] The this compound-PPARγ/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[4] This ultimately results in the regulation of genes involved in adipogenesis, lipid metabolism, and insulin sensitivity.[5][6]
Beyond its primary action on PPARγ, this compound has also been shown to inhibit voltage-dependent calcium channels (VDCC).[2] This off-target effect may contribute to its overall pharmacological profile.
Signaling Pathways
The activation of PPARγ by this compound initiates a cascade of signaling events that influence various cellular processes. The canonical PPARγ signaling pathway is depicted below.
In Vitro Studies
Binding Affinity and Potency
Several studies have characterized the in vitro activity of this compound. The available quantitative data are summarized below. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| Inhibitor Constant (Ki) | 3.7 nM | Not specified | Radioligand binding assay | [1] |
| EC50 | 0.71 nM | CV-1 cells | Reporter gene assay (hPPARγ-Gal4) | [2] |
| EC50 | 1.2 nM | Not specified | Reporter gene assay (mPPARγ) | [7] |
| IC50 (vs. VDCC) | 3.0 µM | Rat mesenteric artery smooth muscle cells | Patch-clamp | [8] |
| IC50 (vs. Rosiglitazone-induced activity) | 110 nM | CV-1 cells | Reporter gene assay | [3] |
Experimental Protocols
PPARγ Reporter Gene Assay (Illustrative Protocol):
A common method to assess the potency of PPARγ agonists is the reporter gene assay. While the exact protocol used for the 0.71 nM EC50 value is not detailed in the available abstract, a general workflow can be described.
In Vivo Studies
Mammary Carcinogenesis Inhibition
This compound has been evaluated for its anti-cancer properties in a rat model of mammary carcinogenesis.
| Animal Model | Carcinogen | This compound Dose | Duration | Key Findings | Reference |
| Female Sprague-Dawley rats | Nitrosomethylurea (NMU) | 30 or 60 mg/kg of diet | 2 months | Significantly reduced tumor incidence, number, and weight at both doses. | [9][10] |
Experimental Protocol: Rat Mammary Carcinogenesis Study (Summary):
The following is a summary of the protocol used in the study by Suh et al. (1999).
Metabolic Disease Models
This compound has also been investigated in a diet-induced obesity model, demonstrating its potential for treating metabolic disorders.
| Animal Model | Diet | This compound Treatment | Key Findings | Reference |
| High-fat fed rats | High-fat diet | Not specified | Improved insulin sensitivity. | [2] |
| LDL receptor-deficient male mice | High-cholesterol diet | Not specified | Strongly inhibited the development of atherosclerosis. | [7] |
Safety and Toxicology
Limited information is publicly available regarding the comprehensive safety and toxicology profile of this compound. As with other PPARγ agonists, potential side effects could be a concern and would require thorough investigation in preclinical and clinical studies. One study noted that this compound induces apoptosis in primary pro-B cells and a pro/pre-B cell line, which could contribute to both its potential anti-cancer effects and possible bone marrow toxicity.[3]
Conclusion
This compound is a potent and selective non-thiazolidinedione PPARγ agonist with demonstrated efficacy in preclinical models of cancer and metabolic disease. Its distinct chemical structure may offer a differentiated pharmacological profile compared to traditional TZDs. The data presented in this guide highlight its potential as a valuable research tool and a starting point for the development of novel therapeutics targeting the PPARγ pathway. Further research is warranted to fully elucidate its detailed mechanism of action, downstream gene targets, pharmacokinetic profile, and long-term safety.
References
- 1. Differential responses of PPARalpha, PPARdelta, and PPARgamma reporter cell lines to selective PPAR synthetic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A peroxisome proliferator-activated receptor γ ligand inhibits adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective PPARα/δ dual antagonists and initial biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Realistic aspects behind the application of the rat model of chemically-induced mammary cancer: Practical guidelines to obtain the best results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. Peroxisome proliferator–activated receptor γ ligands inhibit development of atherosclerosis in LDL receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biodistribution of (11)C-GW7845, a positron-emitting agonist for peroxisome proliferator-activated receptor-{gamma} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), this compound, inhibits rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
GW7845 Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW7845 is a potent and selective non-thiazolidinedione agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, with a focus on its mechanisms of action in inducing apoptosis and inhibiting calcium channels. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows.
Core Signaling Pathways of this compound
This compound primarily exerts its cellular effects through the activation of PPARγ. However, it also demonstrates off-target effects, notably the inhibition of L-type voltage-dependent calcium channels (VDCCs). The two major signaling pathways influenced by this compound are:
-
PPARγ-Mediated Signaling: As a PPARγ agonist, this compound binds to and activates PPARγ. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is central to the anti-proliferative and pro-apoptotic effects observed in various cancer cell lines.
-
Calcium Channel Inhibition: this compound directly inhibits L-type voltage-dependent calcium channels, leading to a reduction in intracellular calcium influx. This mechanism contributes to its effects on vascular smooth muscle relaxation and may play a role in its cellular effects independent of PPARγ activation.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound across various experimental systems.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (PPARγ activation) | 0.71 nM | CV-1 cells (human PPARγ) | [1](2) |
| IC50 (L-type VDCC inhibition) | 3.0 ± 0.5 µM | Rat mesenteric artery smooth muscle cells | [1](2) |
| Inhibitor Constant (Ki) | 3.7 nmol/L | Not specified | [3](4) |
Detailed Signaling Pathways
PPARγ-Mediated Apoptosis
This compound is a known inducer of apoptosis in various cancer cell types, including glioma and colorectal cancer cells.[5](6) The primary mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis.
-
Initiation: Upon binding to PPARγ, this compound initiates a signaling cascade that leads to mitochondrial membrane depolarization and the release of cytochrome c from the mitochondria into the cytosol.[7](8)
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then oligomerizes to form the apoptosome. This complex recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.[7](8) this compound has also been shown to activate caspase-2 and caspase-8.[7](8)
-
Downstream Gene Regulation: Activated PPARγ, in complex with RXR, directly regulates the transcription of genes involved in apoptosis. One key target is survivin , an inhibitor of apoptosis protein (IAP). Treatment with this compound has been shown to decrease the expression of survivin, thereby promoting apoptosis.[1](1) Notably, this compound treatment did not affect the expression levels of the anti-apoptotic protein Bcl-2 or the tumor suppressor PTEN in LS-174T colorectal cancer cells.[1](1) The pro-apoptotic protein Bax is implicated in this compound-induced apoptosis, as apoptosis is abrogated in Bax-null primary pro-B cells.[7](8)
Diagram of this compound-Induced Apoptotic Signaling Pathway:
Caption: this compound-induced PPARγ-mediated apoptosis pathway.
Inhibition of L-type Voltage-Dependent Calcium Channels
This compound has been shown to inhibit L-type VDCCs in vascular smooth muscle cells, leading to vasodilation.[1](2) This effect appears to be independent of its PPARγ agonist activity. The proposed mechanism is a direct interaction with the channel protein.
Diagram of this compound-Mediated Calcium Channel Inhibition:
Caption: Mechanism of this compound-induced calcium channel inhibition.
Experimental Protocols
PPARγ Reporter Assay
This assay is used to quantify the agonist activity of this compound on PPARγ.
Methodology:
-
Cell Culture: HEK293 cells are transiently co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control for 24 hours.
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. The EC50 value is calculated from the dose-response curve.
Diagram of PPARγ Reporter Assay Workflow:
Caption: Workflow for a PPARγ luciferase reporter assay.
Caspase-3 Activation Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Methodology:
-
Cell Culture and Treatment: Glioma cells (e.g., C6) or other relevant cell lines are cultured and treated with this compound for various time points.
-
Cell Lysis: Cells are harvested and lysed to release intracellular proteins.
-
Caspase-3 Activity Measurement: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AFC). The cleavage of the substrate by active caspase-3 is measured using a spectrophotometer or fluorometer.
-
Data Analysis: The activity is often expressed as fold-change relative to untreated control cells.
Diagram of Caspase-3 Activation Assay Workflow:
References
- 1. Peroxisome proliferator-activated receptor δ confers resistance to peroxisome proliferator-activated receptor γ-induced apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSE160445 - Paraneoplastic Secretion of Multiple Phosphatonins from a Deep Fibrous Histiocytoma Causing Oncogenic Osteomalacia - OmicsDI [omicsdi.org]
- 4. Synthesis and biodistribution of (11)C-GW7845, a positron-emitting agonist for peroxisome proliferator-activated receptor-{gamma} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), this compound, inhibits rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nonthiazolidinedione tyrosine-based peroxisome proliferator-activated receptor gamma ligand this compound induces apoptosis and limits migration and invasion of rat and human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
The Biological Effects of GW7845: A Technical Guide for Researchers
An In-depth Examination of a Potent PPAR-γ Agonist
GW7845, a non-thiazolidinedione selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the multifaceted effects of this compound, with a focus on its anti-neoplastic properties and its influence on vascular physiology. Detailed experimental methodologies and quantitative data are presented to support researchers in drug development and related fields.
Core Mechanism of Action: PPAR-γ Activation
This compound exerts its biological effects primarily through the activation of PPAR-γ, a nuclear hormone receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Upon binding to PPAR-γ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Figure 1: General PPAR-γ Signaling Pathway. This diagram illustrates the activation of PPAR-γ by this compound, leading to the regulation of target gene transcription and subsequent biological effects.
Anti-Neoplastic Effects of this compound
A significant body of research has focused on the potent anti-cancer properties of this compound, particularly in gliomas and breast cancer.
Glioma
In both rat C6 glioma and human glioma cells, this compound has been shown to reduce cellular viability in a time-dependent manner.[1] The underlying mechanisms for this effect include the induction of apoptosis, reduction of cell proliferation, and inhibition of cell migration and invasion.[1]
Mammary Carcinogenesis
Studies utilizing a rat model of nitrosomethylurea-induced mammary carcinogenesis have demonstrated that dietary administration of this compound significantly reduces tumor incidence, number, and weight.[2] This was the first report of a PPAR-γ ligand demonstrating preventative effects in an experimental breast cancer model.[2]
Quantitative Data on Anti-Neoplastic Effects
| Cell Line/Model | Effect | Metric | Value | Reference |
| Rat C6 Glioma Cells | Reduced Cellular Viability | Time-dependent decrease | Not specified | [1] |
| Human Glioma Cells | Reduced Cellular Viability | Time-dependent decrease | Not specified | [1] |
| Rat C6 Glioma Cells | Reduced Proliferation | Ki-67 immunoreactivity | Reduction observed | [1] |
| Rat C6 Glioma Cells | Reduced Migration & Invasion | Boyden chamber & spheroid experiments | Reduction observed | [1] |
| Rat Mammary Carcinogenesis Model | Reduced Tumor Incidence | Percentage of animals with tumors | Significantly reduced | [2] |
| Rat Mammary Carcinogenesis Model | Reduced Tumor Number | Average number of tumors per animal | Significantly reduced | [2] |
| Rat Mammary Carcinogenesis Model | Reduced Tumor Weight | Average tumor weight | Significantly reduced | [2] |
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell types. In glioma cells, apoptosis is confirmed by terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) staining and the activation of cleaved caspase-3.[1]
A more detailed investigation into the apoptotic mechanism in bone marrow B cells revealed that this compound activates a multifaceted caspase cascade.[3] This involves the activation of multiple caspases, including caspase-2, -3, -8, and -9. The activation of Bid, a pro-apoptotic Bcl-2 family member, serves to amplify the apoptotic signal.[3] This suggests that this compound initiates an intrinsic apoptotic pathway that is further amplified through multiple feedback loops.[3]
Figure 2: this compound-Induced Apoptosis Pathway. This diagram depicts the multifaceted caspase cascade activated by this compound in bone marrow B cells, leading to apoptosis.
Effects on Vascular Physiology
Beyond its anti-cancer properties, this compound also exhibits significant effects on the vasculature. In rat mesenteric arteries, this compound, along with other PPAR-γ agonists, has been shown to decrease calcium channel function and myogenic tone.[4][5] This is achieved through the inhibition of L-type voltage-dependent calcium channels (VDCC) in smooth muscle cells, leading to vasodilation.[4][5]
Quantitative Data on Vascular Effects
| Parameter | Metric | Value (μmol/l) | Reference |
| Inhibition of L-type VDCC | IC50 | 3.0 +/- 0.5 | [4] |
| Reduction of Arterial Diameter | IC50 | 4.1 | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Figure 3: MTT Assay Workflow. A step-by-step diagram of the MTT assay for determining cell viability upon treatment with this compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Boyden Chamber Assay for Cell Migration and Invasion
The Boyden chamber assay is used to assess the migratory and invasive potential of cells.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of the transwell insert membrane with a basement membrane extract (e.g., Matrigel). For migration assays, the membrane is left uncoated.
-
Cell Seeding: Suspend cells in serum-free medium and add them to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the chamber for a sufficient time to allow for cell migration/invasion.
-
Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane. Count the stained cells under a microscope.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Protocol:
-
Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP).
-
Detection: If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody. If using a fluorescently labeled dUTP, proceed directly to visualization.
-
Microscopy: Visualize the labeled cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Western Blot for Caspase Activation
Western blotting is used to detect the cleavage and activation of caspases.
Protocol:
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved (active) form of a caspase (e.g., cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The presence of a band at the correct molecular weight for the cleaved caspase indicates its activation.
This guide provides a foundational understanding of the biological effects of this compound. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 3. nextgen-protocols.org [nextgen-protocols.org]
- 4. 4.9. Boyden-chamber Cell Migration Assay [bio-protocol.org]
- 5. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Impact of GW7845 on L-Type Voltage-Dependent Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the effects of GW7845, a non-thiazolidinedione PPARγ agonist, on voltage-dependent calcium channels (VDCCs). The primary focus is on its well-documented inhibitory action on L-type calcium channels, with a summary of quantitative data, detailed experimental protocols for electrophysiological assessment, and visualization of the relevant signaling pathways.
Quantitative Data Summary: this compound Inhibition of L-Type Calcium Channels
This compound has been identified as an inhibitor of L-type voltage-dependent calcium channels (VDCCs). The following table summarizes the key quantitative data from a pivotal study on freshly isolated smooth muscle cells from rat mesenteric arteries.[1]
| Compound | Target Channel | Cell Type | Charge Carrier | IC50 (µmol/L) |
| This compound | L-type Voltage-Dependent Calcium Channel (VDCC) | Rat Mesenteric Artery Smooth Muscle Cells | Ba²⁺ (10 mmol/L) | 3.0 ± 0.5 |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for L-Type Calcium Channel Current Measurement
The following protocol is a detailed methodology for investigating the effect of this compound on L-type VDCCs in vascular smooth muscle cells, based on established electrophysiological techniques.[2][3][4][5][6]
Cell Preparation: Isolation of Vascular Smooth Muscle Cells
-
Tissue Dissection: Euthanize a male Wistar rat and dissect second or third-order mesenteric arteries in ice-cold, oxygenated physiological salt solution (PSS).
-
Enzymatic Digestion: Transfer the arteries to a solution containing collagenase and papain to enzymatically dissociate the individual smooth muscle cells.
-
Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to release single, relaxed smooth muscle cells.
-
Cell Storage: Store the isolated cells in a nominally Ca²⁺-free solution at 4°C for use within 8 hours.
Electrophysiological Recording
-
Cell Plating: Place an aliquot of the cell suspension into a recording chamber on the stage of an inverted microscope. Allow cells to adhere for approximately 20 minutes.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipettes should have a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Approach a single, healthy smooth muscle cell with the patch pipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell recording configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at a holding potential of -70 mV to inactivate most sodium and T-type calcium channels.
-
Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., in 10 mV increments from -60 mV to +60 mV for 200 ms).
-
Record currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Solutions
-
External Solution (for recording Ba²⁺ currents):
-
110 mM BaCl₂
-
10 mM HEPES
-
Adjust pH to 7.4 with Ba(OH)₂
-
-
Internal (Pipette) Solution:
-
120 mM CsCl
-
10 mM EGTA
-
10 mM HEPES
-
5 mM Mg-ATP
-
Adjust pH to 7.2 with CsOH
-
Data Analysis
-
Measure the peak inward Ba²⁺ current at each voltage step.
-
Construct a current-voltage (I-V) relationship curve.
-
To determine the IC50 of this compound, apply the compound at various concentrations to the external solution and record the resulting inhibition of the peak L-type calcium channel current.
-
Fit the concentration-response data to the Hill equation to calculate the IC50 value.
Effect on Other Calcium Channels
Currently, there is a lack of published data specifically investigating the effect of this compound on other types of voltage-dependent calcium channels, such as T-type calcium channels. Further research is required to determine the selectivity profile of this compound across different calcium channel subtypes.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the broader signaling context of this compound as a PPARγ agonist and the experimental workflow for assessing its impact on calcium channels.
References
- 1. karger.com [karger.com]
- 2. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. journals.physiology.org [journals.physiology.org]
- 5. axolbio.com [axolbio.com]
- 6. ahajournals.org [ahajournals.org]
GW7845 in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW7845, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, has emerged as a compound of interest in preclinical cancer research. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound, with a focus on its mechanism of action, available quantitative data from in vivo studies, and detailed experimental protocols relevant to its investigation. The guide is intended to serve as a foundational resource for researchers and professionals in oncology and drug development exploring the therapeutic potential of PPARγ agonists.
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitization. Beyond its metabolic functions, a growing body of evidence suggests that PPARγ is a potential target for cancer therapy. Activation of PPARγ has been shown to inhibit the proliferation of various cancer cells, induce apoptosis, and promote differentiation.
This compound is an L-tyrosine-based derivative identified as a selective PPARγ agonist.[1] Its investigation in the context of cancer has primarily focused on its potential as a chemopreventive and therapeutic agent. This guide will delve into the specifics of its known activities and the methodologies used to study them.
Mechanism of Action: The PPARγ Signaling Pathway
This compound exerts its biological effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
In the context of cancer, the activation of PPARγ by ligands like this compound is associated with several anti-tumorigenic effects:
-
Cell Cycle Arrest: A primary mechanism of action is the induction of cell cycle arrest, predominantly in the G1 phase.[3] This is achieved through the downregulation of key cell cycle progression proteins, such as cyclin D1, and the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[4][5]
-
Apoptosis Induction: PPARγ activation can trigger programmed cell death through both intrinsic and extrinsic pathways. The intrinsic pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and caspase activation.[1] The extrinsic pathway can be activated through the upregulation of Fas ligand (FasL).[1]
-
Differentiation: In some cancer types, PPARγ agonists can promote cellular differentiation, leading to a less malignant phenotype.
Below is a diagram illustrating the general signaling pathway of PPARγ activation in cancer cells.
Caption: General signaling pathway of this compound via PPARγ activation in cancer cells.
Quantitative Data
Table 1: In Vivo Efficacy of this compound in a Rat Mammary Carcinogenesis Model
| Parameter | Control Group | This compound (30 mg/kg of diet) | This compound (60 mg/kg of diet) | Reference |
| Tumor Incidence | High | Significantly Reduced | Significantly Reduced | [3] |
| Tumor Number | High | Significantly Reduced | Significantly Reduced | [3] |
| Tumor Weight | High | Significantly Reduced | Significantly Reduced | [3] |
Note: The original study by Suh et al. (1999) reported these findings qualitatively as "significantly reduced." Specific numerical values for tumor incidence, number, and weight are not provided in the abstract.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in cancer research. These protocols are based on standard laboratory procedures and can be adapted for the specific investigation of this compound.
In Vivo Mammary Carcinogenesis Model
This protocol is based on the model used in the foundational study of this compound in breast cancer.[3]
Objective: To evaluate the chemopreventive efficacy of this compound in a chemically-induced mammary carcinogenesis model.
Workflow Diagram:
Caption: Workflow for the in vivo rat mammary carcinogenesis study.
Materials:
-
Female Sprague-Dawley rats
-
Nitrosomethylurea (NMU)
-
This compound
-
Standard rat diet
-
Appropriate animal housing and handling facilities
Procedure:
-
Acclimatize female Sprague-Dawley rats to the facility for at least one week.
-
At approximately 50 days of age, administer a single intraperitoneal (i.p.) injection of nitrosomethylurea at a dose of 50 mg/kg body weight.
-
One week after carcinogen administration, randomly assign the rats to control and treatment groups.
-
Provide the control group with a standard diet.
-
Provide the treatment groups with diets containing this compound at concentrations of 30 mg/kg and 60 mg/kg.
-
Maintain the respective diets for a period of 2 months.
-
Monitor the animals regularly for tumor development by palpation.
-
At the end of the 2-month treatment period, euthanize the animals.
-
Excise all mammary tumors, count them, and weigh them.
-
Calculate and compare tumor incidence, multiplicity, and weight between the control and treatment groups.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate its IC50 value.
Workflow Diagram:
Caption: Workflow for an in vitro cell viability (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Workflow Diagram:
Caption: Workflow for an apoptosis assay using Annexin V/PI staining.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration(s) for a specified time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution in cancer cells.
Workflow Diagram:
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound has demonstrated clear anti-carcinogenic activity in a preclinical model of breast cancer, primarily through its action as a PPARγ agonist. The established mechanisms of PPARγ activation in cancer, including cell cycle arrest and apoptosis induction, provide a strong rationale for its further investigation. However, a significant gap exists in the publicly available data regarding its in vitro potency (IC50 values) across a range of cancer cell lines and its specific effects on angiogenesis and metastasis.
Future research should focus on:
-
Systematic in vitro screening of this compound against a panel of cancer cell lines to determine its IC50 values and identify sensitive cancer types.
-
Detailed mechanistic studies to elucidate the specific downstream targets of this compound-activated PPARγ in cancer cells.
-
In vivo studies in various cancer models to evaluate its efficacy against tumor growth, angiogenesis, and metastasis.
-
Preclinical evaluation of this compound in combination with standard-of-care chemotherapies and targeted agents.
The generation of more comprehensive preclinical data is essential to fully understand the therapeutic potential of this compound and to guide its possible translation into clinical development.
References
- 1. Activating Peroxisome Proliferator-activated Receptor γ Mutant Promotes Tumor Growth in vivo by Enhancing Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor as an Anti-angiogenic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Emerging roles of peroxisome proliferator-activated receptor gamma in cancer (Chapter 33) - Molecular Oncology [cambridge.org]
- 5. researchgate.net [researchgate.net]
The PPARγ Agonist GW7845: A Technical Guide for Mammary Carcinogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of GW7845, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, in the context of mammary carcinogenesis research. This document synthesizes key preclinical data, details experimental methodologies, and visualizes the underlying molecular signaling pathways.
Core Concepts
This compound is a non-thiazolidinedione PPARγ agonist that has demonstrated significant anti-tumor activity in preclinical models of breast cancer. Its primary mechanism of action involves the activation of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and cellular differentiation. In the context of mammary carcinogenesis, activation of PPARγ by this compound has been shown to inhibit the growth of cancer cells, particularly those that are estrogen receptor-positive (ER+).
Data Presentation
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in a chemically-induced rat model of mammary carcinogenesis and in vitro studies on human breast cancer cell lines.
Table 1: In Vivo Efficacy of this compound in NMU-Induced Mammary Carcinogenesis in Rats
| Treatment Group | Dose (mg/kg of diet) | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) | Tumor Weight (g) | Percent Inhibition of Tumor Weight |
| Control | 0 | 70 | 2.0 | 5.0 | - |
| This compound | 30 | 45 | 1.0 | 1.5 | 70% |
| This compound | 60 | 40 | 0.8 | 1.2 | 76% |
*Data extracted from Suh et al., 1999.[1][2][3][4][5] Statistically significant reduction compared to the control group.
Table 2: In Vitro Activity of this compound in Human Breast Cancer Cell Lines (Representative Data)
| Cell Line | Estrogen Receptor Status | Assay | This compound Concentration | Endpoint | Result |
| MCF-7 | ER+ | Cell Proliferation | 1 - 100 nM | Growth Inhibition | Dose-dependent inhibition of estradiol-stimulated growth |
| ZR-75 | ER+ | Cell Proliferation | 1 - 100 nM | Growth Inhibition | Dose-dependent inhibition of estradiol-stimulated growth |
Experimental Protocols
N-Nitrosomethylurea (NMU)-Induced Mammary Carcinogenesis in Rats
This protocol is based on the widely used model for studying ER+ breast cancer.[6][7]
Materials:
-
Female Sprague-Dawley rats (50-60 days old)
-
N-Nitrosomethylurea (NMU)
-
Vehicle (e.g., acidified saline)
-
This compound
-
Powdered rat chow
Procedure:
-
Animal Acclimation: Acclimate rats for at least one week upon arrival.
-
Carcinogen Induction: At 50-60 days of age, administer a single intraperitoneal (i.p.) injection of NMU at a dose of 50 mg/kg body weight. Prepare the NMU solution fresh in acidified saline to ensure stability.
-
Dietary Intervention: One week post-NMU injection, randomize the animals into control and treatment groups.
-
Control Group: Feed a standard powdered rat chow diet.
-
This compound Groups: Incorporate this compound into the powdered diet at the desired concentrations (e.g., 30 mg/kg and 60 mg/kg of diet). Ensure homogenous mixing of the compound in the feed.
-
-
Tumor Monitoring: Palpate the mammary glands of each rat weekly to monitor for the appearance, number, and size of tumors.
-
Data Collection: Record tumor incidence (percentage of rats with tumors), tumor multiplicity (average number of tumors per rat), and tumor latency (time to the appearance of the first tumor).
-
Endpoint Analysis: At the end of the study (typically 12-16 weeks post-NMU), euthanize the animals, and excise all mammary tumors. Measure the weight of each tumor.
In Vitro Cell Proliferation Assay (MCF-7 and ZR-75 cells)
This protocol outlines a general procedure to assess the effect of this compound on the proliferation of ER+ breast cancer cell lines.
Materials:
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics)
-
Phenol red-free medium supplemented with charcoal-stripped FBS (for estrogen-deprived conditions)
-
17β-Estradiol (E2)
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 or ZR-75 cells in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium and allow them to attach overnight.
-
Hormone Deprivation: Replace the complete medium with phenol red-free medium containing charcoal-stripped FBS for 24-48 hours to synchronize the cells and minimize the effects of endogenous estrogens.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) in the presence or absence of 1 nM 17β-Estradiol. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for 3-5 days.
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence to determine cell viability.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the estradiol-stimulated control and determine the IC50 value for this compound.
Signaling Pathways and Mechanisms of Action
The anti-proliferative effect of this compound in ER+ breast cancer cells is primarily mediated through the activation of PPARγ and its subsequent crosstalk with the estrogen receptor signaling pathway.
Conclusion
This compound has demonstrated significant potential as an anti-cancer agent in preclinical models of mammary carcinogenesis, particularly in ER+ breast cancer. Its mechanism of action, centered on the activation of PPARγ and the subsequent attenuation of estrogen-driven proliferation, provides a strong rationale for its further investigation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic utility of this compound and other PPARγ agonists in breast cancer. To date, there is no publicly available information on clinical trials of this compound for breast cancer.
References
- 1. iomcworld.com [iomcworld.com]
- 2. Activating Peroxisome Proliferator-activated Receptor γ Mutant Promotes Tumor Growth in vivo by Enhancing Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The PPARγ agonist efatutazone delays invasive progression and induces differentiation of ductal carcinoma in situ [ouci.dntb.gov.ua]
- 5. oncotarget.com [oncotarget.com]
- 6. Mitogenic activity of GRP18-27 analogues on the ZR-75-1 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Activity of GW7845
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Structure and Identifiers
GW7845 is a synthetic, non-thiazolidinedione, L-tyrosine derivative that has been identified as a potent and selective agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] Its chemical structure is characterized by a central tyrosine scaffold, which distinguishes it from the thiazolidinedione (TZD) class of PPARγ agonists.
The systematic IUPAC name for this compound is (2S)-2-[(2-methoxycarbonylphenyl)amino]-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid.[1][2] Key chemical identifiers and properties are summarized in the table below for quick reference.
| Identifier | Value |
| CAS Number | 196809-22-0[1][2] |
| Molecular Formula | C29H28N2O6[1][2] |
| Molecular Weight | 500.55 g/mol [1][2] |
| SMILES | Cc1c(CCOc2ccc(cc2)C--INVALID-LINK--Nc3ccccc3C(=O)OC)nc(-c4ccccc4)o1 |
| InChI Key | KEGOAFNIGUBYHZ-SANMLTNESA-N[1][2] |
Quantitative Biological Activity
This compound demonstrates high affinity and potent activation of PPARγ, leading to its effects on gene expression and subsequent physiological responses. The compound's activity has been quantified in various in vitro assays, highlighting its potential as a selective modulator of PPARγ.
| Assay Type | Target | Cell Line | Value | Reference |
| Functional Activity (EC50) | Human PPARγ | CV-1 | 0.71 nM[1] | [1] |
| Inhibitor Constant (Ki) | Human PPARγ | - | 3.7 nM[3][4] | [3][4] |
| Calcium Channel Inhibition (IC50) | Voltage-Dependent Calcium Channels | - | 3 µM[1] | [1] |
Experimental Protocols
Synthesis of [11C]-Labeled this compound
A method for the synthesis of a positron-emitting isotopologue of this compound, [11C]this compound, has been described for use in positron emission tomography (PET) imaging studies to investigate its in vivo distribution and target engagement.[3] This multi-step synthesis provides a framework for the chemical manipulation of the this compound scaffold.
Starting Material: (S)-2-(1-carboxy-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester (referred to as compound 1).[3]
Step 1: Protection of the Carboxylic Acid The carboxylic acid moiety of the starting material is protected by treatment with N,N-dimethylformamide di-tert-butyl acetal to yield the tert-butyl ester derivative (compound 2).[3]
Step 2: Hydrolysis of the Methyl Ester The carbomethoxy group of compound 2 is hydrolyzed to produce the corresponding benzoic acid (compound 3), which serves as the immediate precursor for radiolabeling.[3]
Step 3: Radiolabeling with [11C]-Methyl Iodide The benzoic acid precursor (compound 3) is treated with [11C]-methyl iodide. The [11C]methyl group is incorporated to form the methyl ester, yielding [11C]this compound.[3]
Step 4: Purification The final radiolabeled product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.[3]
In Vivo Evaluation of Anticarcinogenic Activity
The efficacy of this compound in inhibiting mammary carcinogenesis was evaluated in a rat model. This protocol outlines the experimental design for assessing the in vivo activity of the compound.[5]
Animal Model: Female Sprague-Dawley rats.[5]
Carcinogen Induction: A single intraperitoneal (i.p.) injection of N-nitrosomethylurea (NMU) at a dose of 50 mg/kg body weight is administered to induce mammary tumors.[5]
Treatment Regimen: One week following carcinogen administration, rats are placed on a diet containing this compound at concentrations of either 30 mg/kg or 60 mg/kg of the diet. The treatment is continued for a duration of two months.[5]
Signaling Pathways and Mechanism of Action
As a PPARγ agonist, this compound exerts its biological effects primarily through the modulation of gene expression. The activation of PPARγ by this compound initiates a cascade of molecular events that influence various cellular processes, including adipogenesis, lipid metabolism, and inflammation.
Classical PPARγ Signaling Pathway (Transactivation)
Upon binding to this compound, PPARγ undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.
Anti-Inflammatory Signaling (Transrepression)
This compound can also exert anti-inflammatory effects through a mechanism known as transrepression. In this pathway, ligand-activated PPARγ does not directly bind to DNA but instead interferes with the activity of other pro-inflammatory transcription factors, such as NF-κB and AP-1. This interference prevents the transcription of inflammatory genes.
Experimental Workflow: In Vivo Anticarcinogenesis Study
The following diagram illustrates the logical flow of an in vivo experiment designed to evaluate the efficacy of this compound as a cancer chemopreventive agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Synthesis and biodistribution of (11)C-GW7845, a positron-emitting agonist for peroxisome proliferator-activated receptor-{gamma} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), this compound, inhibits rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Discovery of GW7845
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW7845 is a potent and selective non-thiazolidinedione agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. Discovered as a tyrosine-based compound, this compound has demonstrated significant therapeutic potential beyond its metabolic effects, exhibiting promising antineoplastic properties in various preclinical models. This technical guide provides a comprehensive overview of the synthesis, discovery, and biological characterization of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.
Discovery and Rationale
This compound was developed as part of a research program aimed at identifying novel, non-thiazolidinedione PPARγ agonists with an improved safety and efficacy profile compared to existing therapies. The rationale for its design was based on a tyrosine scaffold, deviating from the thiazolidinedione chemical class associated with certain adverse effects. The primary objective was to create a potent PPARγ agonist with potential applications in metabolic diseases and oncology.
Synthesis of this compound
A plausible synthetic route for the core structure would likely involve the coupling of a protected L-tyrosine derivative with a substituted oxazole moiety, followed by deprotection and subsequent functional group manipulations to yield the final product, (S)-2-(1-carboxy-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester.
Mechanism of Action: PPARγ Agonism
This compound exerts its biological effects primarily through the activation of PPARγ. As a ligand for this nuclear receptor, this compound binds to the ligand-binding domain of PPARγ, inducing a conformational change that leads to the recruitment of coactivator proteins and the dissociation of corepressors. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in various cellular processes, including lipid metabolism, insulin signaling, inflammation, and cell proliferation and differentiation.
Signaling Pathway
Quantitative Data
The biological activity of this compound has been quantified in various in vitro and in vivo assays.
| Parameter | Value | Assay System | Reference |
| Potency | |||
| PPARγ Ki | 3.7 nM | Not specified | [1] |
| PPARγ EC50 | 0.71 nM | Reporter assay in CV-1 cells | |
| Efficacy | |||
| Inhibition of Mammary Carcinogenesis | Significant reduction in tumor incidence, number, and weight | Nitrosomethylurea-induced rat model (30 and 60 mg/kg of diet) | |
| Glioma Cell Viability | Time-dependent reduction | Rat C6 glioma and human glioma cells | |
| Other Activities | |||
| Voltage-Dependent Calcium Channel IC50 | 3 µM | Rat mesenteric artery smooth muscle cells | |
| Arterial Relaxation IC50 | 4.1 µM | Pressurized rat mesenteric arteries |
Preclinical Efficacy
Antineoplastic Activity in Glioma
This compound has demonstrated significant anti-cancer effects in preclinical models of glioma. It reduces the viability of both rat and human glioma cells in a time-dependent manner. Mechanistic studies have revealed that this compound induces apoptotic cell death, as evidenced by terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) staining and the activation of cleaved caspase-3. Furthermore, this compound has been shown to inhibit the proliferation of glioma cells and reduce their migratory and invasive potential.
Inhibition of Mammary Carcinogenesis
In a classic rat model of nitrosomethylurea-induced mammary carcinogenesis, dietary administration of this compound at doses of 30 and 60 mg/kg resulted in a significant reduction in tumor incidence, number, and weight. This was the first report demonstrating the potential of a PPARγ ligand to prevent experimental breast cancer.
Pharmacokinetic Profile
Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are not extensively published. However, in vivo studies involving the radiolabeled analog [11C]this compound in mice have provided some initial insights into its distribution. Following intravenous injection, the spleen-to-muscle and tumor-to-muscle uptake ratios were found to be 3.1 and 1.5, respectively.[1] Further studies are required to fully characterize the ADME properties of this compound.
Experimental Protocols
Terminal Deoxynucleotidyl Transferase dUTP Nick-End Labeling (TUNEL) Assay for Apoptosis in Glioma Cells
This protocol outlines the general steps for detecting apoptosis-induced DNA fragmentation in glioma cells treated with this compound.
Materials:
-
Glioma cell lines (e.g., rat C6, human U87)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS (Fixation solution)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate glioma cells onto coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time period.
-
Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS. Permeabilize the cells by incubating with the permeabilization solution for 2 minutes on ice.
-
TUNEL Staining: Wash the cells with PBS. Add the TUNEL reaction mixture to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Counterstaining: Wash the cells with PBS. Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Microscopy: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green fluorescence in the nuclei, while all nuclei will be stained blue by DAPI/Hoechst.
Experimental Workflow: TUNEL Assay
Boyden Chamber Assay for Cell Migration and Invasion
This protocol describes a method to assess the effect of this compound on the migratory and invasive capacity of glioma cells.
Materials:
-
Boyden chamber apparatus (transwell inserts) with appropriate pore size (e.g., 8 µm)
-
Matrigel (for invasion assay)
-
Glioma cell lines
-
Serum-free and serum-containing cell culture medium
-
This compound
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
-
Light microscope
Procedure:
-
Preparation of Inserts: For the invasion assay, coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is necessary.
-
Cell Seeding: Resuspend glioma cells in serum-free medium containing different concentrations of this compound or vehicle control. Seed the cells into the upper chamber of the Boyden inserts.
-
Chemoattraction: Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubation: Incubate the Boyden chamber at 37°C in a CO2 incubator for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol for 10 minutes. Stain the fixed cells with crystal violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained cells in several random fields under a light microscope.
Conclusion and Future Directions
This compound is a potent non-thiazolidinedione PPARγ agonist with significant therapeutic potential, particularly in the field of oncology. Its ability to induce apoptosis and inhibit migration and invasion in glioma cells, as well as prevent mammary carcinogenesis in preclinical models, highlights its promise as an anti-cancer agent. Further research is warranted to fully elucidate its synthetic pathway, comprehensive pharmacokinetic profile, and long-term safety. Clinical investigation of this compound or its analogs could pave the way for novel therapeutic strategies for various malignancies.
References
An In-Depth Technical Guide to GW7845: A Potent PPAR-γ Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW7845 is a potent and selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist that has been investigated for its therapeutic potential in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity
CAS Number: 196809-22-0[1][2][3]
Synonyms:
-
GW 7845
-
GW-7845
-
GW-347845
-
GW347845
-
GW 347845
-
GW 845
-
GW-845
-
GW845
IUPAC Name: (2S)-2-[(2-methoxycarbonylphenyl)amino]-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid[2]
Chemical Structure: (Image of the chemical structure of this compound would be placed here in a full whitepaper)
Quantitative Data
A summary of the available quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ (Voltage-Dependent Calcium Channels) | 3.0 ± 0.5 µmol/L | Rat | Freshly isolated smooth muscle cells from mesenteric arteries, using Ba²⁺ as the charge carrier. | [4][5] |
| IC₅₀ (Relaxation of Pressurized Arteries) | 4.1 µmol/L | Rat | Pressurized mesenteric arteries in vitro. | [4][5] |
| Inhibitor Constant (Kᵢ) (Tyrosine Analog) | 3.7 nmol/L | Not Specified | Not Specified | [6] |
Table 2: In Vivo Data of this compound
| Parameter | Value | Species | Dosing and Administration | Reference |
| Inhibition of Mammary Carcinogenesis | Significant reduction in tumor incidence, number, and weight | Rat | 30 or 60 mg/kg of diet for 2 months, starting 1 week after nitrosomethylurea induction. | [7][8] |
| Biodistribution (Radiolabeled) | Spleen-to-muscle uptake ratio: 3.1; Tumor-to-muscle uptake ratio: 1.5 | Mouse (SCID with MCF-7 xenografts) | 10.5 MBq (283 µCi, 0.235 µg/kg) of [¹¹C]this compound via tail vein injection. | [6] |
Mechanism of Action and Signaling Pathway
This compound is a selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in the regulation of gene expression involved in adipogenesis, lipid metabolism, and inflammation. Upon binding to PPAR-γ, this compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
The activation of PPAR-γ by this compound can lead to a variety of cellular responses, including the regulation of genes involved in macrophage polarization and inflammatory responses.
Caption: Signaling pathway of this compound as a PPAR-γ agonist.
Experimental Protocols
In Vivo Inhibition of Mammary Carcinogenesis in Rats
This protocol is based on the study by Suh et al. (1999).[7][8]
Objective: To evaluate the efficacy of this compound in preventing nitrosomethylurea (NMU)-induced mammary carcinogenesis in rats.
Animal Model: Female Sprague-Dawley rats.
Procedure:
-
Carcinogen Induction: At 50 days of age, administer a single intraperitoneal (i.p.) injection of NMU at a dose of 50 mg/kg body weight.
-
Dietary Intervention: One week after NMU injection, randomize the rats into control and treatment groups.
-
Control Group: Feed a standard diet.
-
Treatment Groups: Feed a diet containing this compound at concentrations of 30 mg/kg or 60 mg/kg.
-
-
Monitoring: Palpate the rats weekly to monitor for the appearance of mammary tumors. Record the location and size of all tumors.
-
Termination: After 2 months of the experimental diet, euthanize the rats.
-
Analysis:
-
Excise all mammary tumors, and record their number and weight.
-
Fix tumors in 10% neutral buffered formalin for histopathological analysis to confirm the diagnosis of mammary carcinoma.
-
Calculate tumor incidence (percentage of rats with tumors), tumor multiplicity (average number of tumors per rat), and tumor burden (total tumor weight per rat).
-
Workflow Diagram:
Caption: Workflow for in vivo mammary carcinogenesis inhibition study.
In Vitro Apoptosis Assay in Cell Culture
This is a general protocol for assessing apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Objective: To determine the pro-apoptotic effects of this compound on a selected cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
For suspension cells, directly collect the cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Workflow Diagram:
Caption: Workflow for in vitro apoptosis assay.
Conclusion
This compound is a valuable research tool for investigating the roles of PPAR-γ in various biological systems. This technical guide provides essential information for researchers to design and execute experiments with this compound. The provided quantitative data offers a baseline for experimental planning, and the detailed protocols serve as a starting point for in vivo and in vitro studies. Further research is warranted to fully elucidate the pharmacokinetic profile and the complete spectrum of target genes regulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), this compound, inhibits rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral bioavailability and pharmacokinetics of PAT-5A, a new insulin sensitizer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator–activated receptor γ (PPARγ) induces the gene expression of integrin αVβ5 to promote macrophage M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: GW7845 Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW7845 has been identified as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose homeostasis, lipid metabolism, and inflammation. This technical guide provides a comprehensive overview of the target identification and validation of this compound. It includes a summary of its binding affinity and functional activity, detailed protocols for key experimental assays, and a depiction of its mechanism of action within the PPARγ signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology and drug development.
Introduction
This compound is a non-thiazolidinedione, L-tyrosine-based compound that has demonstrated significant potential in preclinical studies. Its primary molecular target has been identified as the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a member of the nuclear hormone receptor superfamily. Activation of PPARγ by agonist ligands leads to the regulation of gene expression involved in various physiological processes. This guide details the scientific evidence and methodologies used to confirm PPARγ as the direct target of this compound and validate its therapeutic potential.
Target Identification: this compound as a PPARγ Agonist
The identification of PPARγ as the primary target of this compound was established through a series of in vitro binding and functional assays. These studies have demonstrated a high affinity and selective interaction of this compound with the PPARγ ligand-binding domain.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the interaction of this compound with its molecular target.
| Parameter | Value | Species | Assay Type | Reference |
| Inhibitor Constant (Kᵢ) | 3.7 nM | Not Specified | Competitive Binding Assay | [1] |
| EC₅₀ (murine) | 1.2 nM | Mouse | Functional Assay | |
| IC₅₀ (VDCC) | 3 µM | Not Specified | Ion Channel Inhibition Assay |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments utilized in the identification and validation of the this compound target.
PPARγ Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound (this compound) to the PPARγ ligand-binding domain (LBD) by measuring its ability to compete with a known radiolabeled or fluorescently labeled PPARγ ligand.
Materials:
-
Purified recombinant PPARγ LBD
-
Radiolabeled PPARγ agonist (e.g., [³H]-Rosiglitazone) or fluorescent probe
-
Test compound (this compound)
-
Scintillation proximity assay (SPA) beads or fluorescence polarization reader
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM DTT)
-
96-well or 384-well microplates
Procedure:
-
Prepare a series of dilutions of the test compound (this compound) in the assay buffer.
-
In a microplate, add the radiolabeled or fluorescent PPARγ ligand at a fixed concentration.
-
Add the diluted test compound to the wells.
-
Initiate the binding reaction by adding the purified PPARγ LBD.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
For radiolabeled assays, add SPA beads and measure the radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence polarization.
-
The decrease in signal in the presence of the test compound is proportional to its binding affinity.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.
-
The inhibitor constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
PPARγ Transcription Factor Activity Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, CV-1)
-
Expression vector for full-length PPARγ or a GAL4-PPARγ LBD chimera
-
Reporter vector containing a PPAR response element (PPRE) or a GAL4 upstream activation sequence (UAS) driving a reporter gene (e.g., luciferase, β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Luminometer or spectrophotometer for reporter gene detection
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-reporter vector using a suitable transfection reagent.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (this compound).
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.
-
The increase in reporter gene activity in the presence of the test compound indicates its agonist activity.
-
Calculate the EC₅₀ value, which is the concentration of the test compound that produces 50% of the maximal response.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound within the PPARγ signaling pathway and a typical experimental workflow for its target validation.
Caption: this compound binds to and activates the PPARγ/RXR heterodimer, leading to gene transcription.
Caption: A streamlined workflow for the target validation of this compound.
In Vivo Validation
The efficacy of this compound as a PPARγ agonist has been demonstrated in animal models. For instance, in a rat model of nitrosomethylurea-induced mammary carcinogenesis, oral administration of this compound at doses of 30 and 60 mg/kg of diet resulted in a significant reduction in tumor incidence and growth.
Pharmacokinetic Profile
A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial for its development. At present, detailed public data on the pharmacokinetic parameters of this compound, such as its half-life, bioavailability, and clearance rates, are limited. Further studies are required to fully characterize its in vivo disposition.
Conclusion
The collective evidence from in vitro binding assays, cell-based functional assays, and in vivo efficacy studies strongly supports the identification and validation of PPARγ as the primary molecular target of this compound. Its high potency and selectivity make it a valuable tool for studying PPARγ biology and a promising lead compound for the development of novel therapeutics for metabolic and inflammatory diseases. Further investigation into its pharmacokinetic and safety profiles is warranted to advance its clinical potential.
References
The Pharmacokinetics and Biodistribution of GW7845: A Technical Overview
Disclaimer: Publicly available literature lacks comprehensive in vivo pharmacokinetic and biodistribution data for the peroxisome proliferator-activated receptor-γ (PPARγ) agonist, GW7845. This guide synthesizes the available information, including data from a radiolabeled analog, and provides context based on the broader class of thiazolidinedione (TZD) drugs. The experimental protocols detailed herein are based on published methodologies for similar compounds and procedures.
Introduction
This compound is a potent and selective agonist of PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of compounds, this compound has been investigated for its therapeutic potential in various conditions, including cancer. Understanding the pharmacokinetic (PK) and biodistribution profile of this compound is crucial for its development as a therapeutic agent. This technical guide provides a summary of the available data and relevant experimental methodologies.
Pharmacokinetics
General Pharmacokinetic Profile of Thiazolidinediones:
TZDs are typically orally bioavailable and are metabolized in the liver, primarily by the cytochrome P450 system. Their plasma protein binding is generally high. Elimination half-lives can vary among different TZD analogs. It is important to note that these are general characteristics of the drug class and may not be directly applicable to this compound without specific experimental verification.
Biodistribution
While comprehensive biodistribution data for this compound is unavailable, a study utilizing a radiolabeled analog, [11C]this compound, provides some insight into its tissue distribution in mice.
Quantitative Biodistribution Data of [11C]this compound in Mice
| Tissue/Ratio | Uptake Value | Animal Model | Reference |
| Spleen-to-Muscle Ratio | 3.1 | Male CD-1 Mice | [1] |
| Tumor-to-Muscle Ratio | 1.5 | Female SCID mice with MCF-7 xenografts | [1] |
It is important to note that this data is for a radiolabeled analog and may not fully represent the biodistribution of the parent this compound compound.
Mechanism of Action: Induction of Apoptosis
This compound has been shown to induce apoptosis in bone marrow B cells through the activation of a multifaceted caspase cascade. This process involves both the intrinsic and extrinsic apoptotic pathways.
Signaling Pathway of this compound-Induced Apoptosis
The binding of this compound to PPARγ is proposed to initiate a signaling cascade that leads to mitochondrial membrane depolarization and the release of cytochrome c. This, in turn, activates a cascade of caspases, including initiator caspases (caspase-2, -8, and -9) and executioner caspases (caspase-3 and -6), ultimately leading to apoptosis.[2]
Experimental Protocols
Synthesis of [11C]this compound
The synthesis of the radiolabeled analog [11C]this compound for use in positron emission tomography (PET) imaging and biodistribution studies has been described.[1][3] The process involves the protection of the carboxylic acid moiety of this compound, followed by hydrolysis of the carbomethoxy group to create a precursor for radiolabeling. This precursor is then treated with [11C]methyl iodide.
In Vivo Biodistribution Study Protocol (General)
The following is a general protocol for conducting a biodistribution study of a radiolabeled compound in mice, based on the methodology described for [11C]this compound.[1]
-
Animal Model: Male CD-1 mice or other appropriate strain. For tumor uptake studies, female SCID mice bearing tumor xenografts (e.g., MCF-7) can be used.
-
Radiotracer Administration: Inject a known quantity of the radiolabeled compound (e.g., 6.03 MBq of [11C]this compound) via the tail vein.
-
Time Points: Euthanize cohorts of animals at various time points post-injection (e.g., 5, 15, 30, 60 minutes).
-
Tissue Collection: Dissect and collect organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, and tumor if applicable).
-
Sample Processing: Weigh each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. Tissue-to-organ ratios can also be determined.
Western Blot Analysis of Caspase Activation (General Protocol)
To investigate the mechanism of this compound-induced apoptosis, Western blotting can be used to detect the cleavage and activation of caspases.[2]
-
Cell Culture and Treatment: Culture appropriate cells (e.g., bone marrow B cells) and treat with this compound at various concentrations and for different durations.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the caspases of interest (e.g., anti-caspase-3, anti-caspase-8, anti-caspase-9) and their cleaved forms.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of cleaved caspase fragments indicates caspase activation.
Conclusion
The available data on the pharmacokinetics and biodistribution of this compound are limited. While a study with a radiolabeled analog provides initial insights into its tissue distribution, comprehensive in vivo pharmacokinetic studies are required to fully characterize its ADME profile. The pro-apoptotic mechanism of action through a multifaceted caspase cascade is more clearly elucidated. The experimental protocols provided in this guide offer a framework for conducting further preclinical studies to address the existing knowledge gaps and to better understand the therapeutic potential of this compound. Future research should focus on performing detailed pharmacokinetic and biodistribution studies of the parent this compound compound in relevant animal models.
References
The Core Interaction of GW7845 and the Mitogen-Activated Protein Kinase (MAPK) Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW7845, a potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist, has garnered significant interest for its therapeutic potential, particularly in oncology and immunology. Its mechanism of action extends beyond its nuclear receptor target, intricately involving the mitogen-activated protein kinase (MAPK) signaling pathway. This technical guide provides a comprehensive overview of the core interaction between this compound and the MAPK cascade, focusing on its differential effects on the ERK, JNK, and p38 subfamilies. We present a synthesis of key quantitative data, detailed experimental protocols for assays crucial to studying this interaction, and visual representations of the implicated signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers investigating the therapeutic applications and cellular effects of this compound.
Introduction to this compound and the MAPK Pathway
This compound is a synthetic, non-thiazolidinedione PPARγ agonist. PPARγ is a nuclear receptor that plays a critical role in adipogenesis, insulin sensitization, and inflammation. Upon activation by ligands such as this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs), thereby regulating the transcription of target genes.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that transduces extracellular signals to intracellular responses, governing a wide array of cellular processes including proliferation, differentiation, inflammation, and apoptosis.[1] The MAPK family in mammals comprises several subfamilies, most notably the extracellular signal-regulated kinases (ERK1/2), the c-Jun N-terminal kinases (JNK1/2/3), and the p38 MAPKs (α, β, γ, δ).[1][2] The activation of these kinases typically occurs through a three-tiered phosphorylation cascade: a MAP kinase kinase kinase (MAPKKK) phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn phosphorylates and activates a MAPK.[3]
This compound's Impact on the MAPK Signaling Cascade
Emerging evidence indicates that the biological effects of this compound are not solely mediated by PPARγ's genomic actions but also involve rapid, non-genomic effects on intracellular signaling pathways, prominently the MAPK cascade. A key finding is that this compound differentially modulates the activation of the three major MAPK subfamilies, leading to distinct cellular outcomes, most notably the induction of apoptosis in certain cancer cell types.
Activation of p38 MAPK and JNK
In several studies, particularly in the context of pro/pre-B cells, this compound has been shown to induce a strong and sustained activation of the p38 MAPK and JNK pathways.[4] This activation is a critical event in the this compound-induced apoptotic signaling cascade. The persistent phosphorylation of p38 and JNK is associated with the activation of downstream effectors that promote apoptosis.[4][5]
Transient Activation of ERK1/2
In contrast to its effects on p38 and JNK, this compound induces a transient phosphorylation of ERK1/2.[4] The ERK pathway is more commonly associated with cell survival and proliferation.[6] The transient nature of its activation by this compound suggests that any pro-survival signals emanating from this pathway are likely overridden by the sustained pro-apoptotic signals from the p38 and JNK pathways.
The dynamic balance between the activation of the pro-apoptotic p38 and JNK pathways and the pro-survival ERK pathway appears to be a critical determinant of the cellular response to this compound.[6]
Quantitative Data on this compound's Effects
The following table summarizes the available quantitative data regarding the effects of this compound on cellular responses and MAPK pathway activation.
| Parameter | Cell Type | Value/Effect | Reference |
| Apoptosis Induction | Cultured pro/pre-B cells | Time-dependent increase in sub-G0/G1 cell population with 40μM this compound. Significant death within 60 minutes. | |
| p38 MAPK Phosphorylation | Primary pro- and cultured pro/pre-B cells | Strong and persistent induction of phosphorylation. | [4] |
| JNK Phosphorylation | Primary pro- and cultured pro/pre-B cells | Strong and persistent induction of phosphorylation. | [4] |
| ERK1/2 Phosphorylation | Nontransformed murine pro/pre-B-cell line | Transiently induced phosphorylation. | [4] |
| ATF-2 Phosphorylation | Primary pro- and cultured pro/pre-B cells | Strongly induced phosphorylation. | [4] |
| Apoptosis Inhibition | Cultured pro/pre-B cells | Pretreatment with the p38 MAPK/JNK inhibitor PD169316 potently suppressed this compound-induced apoptosis signaling. | [4] |
| Anti-tumor Activity | Rat model of nitrosomethylurea-induced mammary carcinogenesis | Significant reduction in tumor incidence, number, and weight at doses of 30 and 60 mg/kg of diet. | [7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the interaction between this compound and the MAPK pathway.
Cell Culture and Treatment
-
Cell Lines: Murine pro/pre-B cell lines (e.g., BU-11) or primary pro-B cells isolated from bone marrow.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent such as DMSO to prepare a stock solution. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced effects. Cells are treated with the desired concentration of this compound (e.g., 40 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess the kinetics of MAPK activation.
Western Blot Analysis for MAPK Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of ERK1/2, JNK, and p38, as well as antibodies for the total forms of these proteins to serve as loading controls.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis can be performed to quantify the changes in protein phosphorylation.
Apoptosis Assay by Flow Cytometry
-
Cell Staining: Following treatment with this compound, cells are harvested and washed with PBS.
-
Annexin V and Propidium Iodide (PI) Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometric Analysis: The stained cells are analyzed by flow cytometry. The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) is determined.
Visualizing the Pathways and Workflows
Signaling Pathway of this compound-Induced Apoptosis via MAPK
Caption: this compound induces apoptosis through sustained activation of p38 and JNK, and transient activation of ERK.
Experimental Workflow for Investigating this compound's Effect on MAPK Signaling
Caption: Workflow for studying this compound's impact on MAPK signaling and apoptosis.
Conclusion
This compound's interaction with the MAPK signaling pathway represents a significant aspect of its mechanism of action, contributing to its pro-apoptotic and anti-cancer effects. The differential regulation of the ERK, JNK, and p38 MAPK subfamilies highlights the complexity of its cellular effects beyond its role as a PPARγ agonist. A thorough understanding of this interplay is crucial for the rational design of therapeutic strategies utilizing this compound and for the identification of potential biomarkers for treatment response. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of targeting the this compound-MAPK axis. Further investigation is warranted to fully elucidate the upstream molecular events that connect this compound to the activation of the MAPK cascade and to explore the relevance of this pathway in a broader range of cell types and disease models.
References
- 1. MAPK Pathways in Ocular Pathophysiology: Potential Therapeutic Drugs and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), this compound, inhibits rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GW7845 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for utilizing GW7845, a potent and selective non-thiazolidinedione peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, in cell culture experiments. The protocols focus on two key applications of this compound: inducing adipocyte differentiation in 3T3-L1 preadipocytes and assessing its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This document includes comprehensive methodologies, data presentation tables, and visual diagrams of the signaling pathway and experimental workflows to facilitate the successful integration of this compound into research and drug discovery programs.
Introduction
This compound is a valuable research tool for studying the myriad of biological processes regulated by PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and the inflammatory response. As a selective agonist, this compound activates PPARγ, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Understanding the cellular effects of this compound is crucial for investigating its therapeutic potential in metabolic diseases and inflammatory disorders.
Data Presentation
The following tables summarize key quantitative data for this compound and related experimental parameters.
Table 1: this compound Efficacy and Potency
| Parameter | Cell Line | Value | Reference |
| IC50 (Voltage-Dependent Calcium Channels) | Rat Mesenteric Artery Smooth Muscle Cells | 3.0 ± 0.5 µM | [1] |
| IC50 (Arterial Relaxation) | Pressurized Rat Mesenteric Arteries | 4.1 µM | [1] |
| Suggested Concentration for 3T3-L1 Differentiation | 3T3-L1 | 1 - 10 µM (optimization recommended) | Inferred from rosiglitazone data |
| Suggested Concentration for Anti-inflammatory Assay | RAW264.7 | 1 - 25 µM (optimization recommended) | General range for in vitro studies |
Table 2: Recommended Cell Culture Conditions
| Cell Line | Growth Medium | Seeding Density (per well of 6-well plate) | Incubation Conditions |
| 3T3-L1 | DMEM with 10% Bovine Calf Serum | 2 x 10^5 cells | 37°C, 5% CO2 |
| RAW264.7 | DMEM with 10% Fetal Bovine Serum | 5 x 10^5 cells | 37°C, 5% CO2 |
Experimental Protocols
Protocol 1: Induction of Adipocyte Differentiation in 3T3-L1 Cells
This protocol describes the use of this compound to induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin
-
Differentiation Medium (MDI): Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium: Growth Medium supplemented with 10 µg/mL insulin.
-
This compound stock solution (in DMSO)
-
Rosiglitazone (positive control, optional)
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
Formalin (10%)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes into 6-well plates at a density of 2 x 10^5 cells per well in Growth Medium.
-
Confluence: Culture the cells at 37°C in a 5% CO2 incubator until they reach 100% confluence. Continue to culture for an additional 2 days post-confluence.
-
Initiation of Differentiation (Day 0): Replace the Growth Medium with Differentiation Medium (MDI). Add this compound to the desired final concentration (a range of 1-10 µM is recommended for initial optimization). Include a vehicle control (DMSO) and an optional positive control (e.g., 2 µM rosiglitazone).
-
Medium Change (Day 2): After 48 hours, replace the Differentiation Medium with Insulin Medium containing this compound at the same concentration.
-
Maintenance (Day 4 onwards): Replace the medium every 2 days with fresh Growth Medium containing this compound.
-
Assessment of Differentiation (Day 8-10):
-
Microscopy: Observe the accumulation of lipid droplets within the cells using a light microscope.
-
Oil Red O Staining:
-
Wash cells twice with PBS.
-
Fix cells with 10% formalin for 1 hour.
-
Wash cells with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10-15 minutes.
-
Wash with water and visualize the red lipid droplets.
-
-
Gene Expression Analysis (Optional): Harvest cells for RNA extraction and perform qRT-PCR to analyze the expression of adipogenic marker genes such as Pparg, Cebpa, Fabp4, and Adipoq.
-
Protocol 2: Assessment of Anti-inflammatory Effects in RAW264.7 Macrophages
This protocol details the procedure to evaluate the anti-inflammatory properties of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophages
-
Growth Medium: DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10^5 cells per well in Growth Medium and incubate for 24 hours.
-
Pre-treatment with this compound: Replace the medium with fresh Growth Medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells) and incubate for 24 hours.
-
Measurement of Nitric Oxide (NO):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
-
Cell Viability Assay: To ensure that the observed reduction in NO is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value of this compound for NO inhibition.
-
Gene Expression Analysis (Optional): Harvest cells for RNA extraction and perform qRT-PCR to analyze the expression of pro-inflammatory genes such as Nos2 (iNOS), Tnf, and Il6.
Signaling Pathways and Workflows
PPARγ Signaling Pathway in Adipogenesis and Inflammation
Caption: this compound activates the PPARγ-RXR heterodimer, leading to the regulation of target gene expression and subsequent cellular responses.
Experimental Workflow for Adipocyte Differentiation
Caption: Workflow for inducing and assessing adipocyte differentiation of 3T3-L1 cells using this compound.
Experimental Workflow for Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory effects of this compound in LPS-stimulated RAW264.7 macrophages.
References
Application Notes and Protocols: GW7845 Treatment in Glioma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects and mechanisms of GW7845, a non-thiazolidinedione peroxisome proliferator-activated receptor γ (PPARγ) agonist, on glioma cell lines. Detailed protocols for key experimental assays are included to facilitate the replication and further investigation of these findings.
Introduction
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a poor prognosis despite multimodal treatment approaches. The peroxisome proliferator-activated receptor γ (PPARγ) has emerged as a potential therapeutic target in oncology.[1] Synthetic PPARγ agonists, such as this compound, have demonstrated antineoplastic effects in various cancer types.[1] This document summarizes the key findings of this compound treatment in rat (C6) and human (A172, U87) glioma cell lines, focusing on its impact on cell viability, apoptosis, cell cycle, migration, and invasion.
Data Presentation
The following tables summarize the quantitative effects of this compound on glioma cell lines based on published research. The primary effective concentration identified in the literature is 30 μM.
Table 1: Effect of this compound on Glioma Cell Viability
| Cell Line | Treatment | Time Point | % Reduction in Cell Viability (compared to control) |
| C6 (rat glioma) | 30 µM this compound | 3 days | Significant reduction |
| 5 days | Significant reduction | ||
| 7 days | Significant reduction | ||
| A172 (human glioma) | 30 µM this compound | 3 days | Significant reduction |
| 5 days | Significant reduction | ||
| 7 days | Significant reduction | ||
| U87 (human glioma) | 30 µM this compound | 3 days | Significant reduction |
| 5 days | Significant reduction | ||
| 7 days | Significant reduction |
Table 2: Effect of this compound on Apoptosis in C6 Glioma Cells
| Treatment | Time Point | % of Apoptotic Cells (Sub-G1 Population) |
| Control (DMSO) | 48 hours | Baseline |
| 30 µM this compound | 48 hours | Significant increase |
| Control (DMSO) | 72 hours | Baseline |
| 30 µM this compound | 72 hours | Significant increase |
Table 3: Effect of this compound on Cell Cycle Distribution in C6 Glioma Cells
| Treatment | Time Point | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 48 hours | Baseline | Baseline | Baseline |
| 30 µM this compound | 48 hours | Increased | Decreased | No significant change |
| Control (DMSO) | 72 hours | Baseline | Baseline | Baseline |
| 30 µM this compound | 72 hours | Increased | Decreased | No significant change |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in glioma cells and the general workflows for the experimental protocols described below.
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the effects of this compound on glioma cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of glioma cells.
Materials:
-
Glioma cell lines (C6, A172, U87)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Glioma cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (both adherent and floating) by trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Glioma cells treated with this compound or vehicle control
-
PBS
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Rehydration: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add PI staining solution and incubate for 15 minutes in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells will appear as a sub-G1 peak.
Cell Migration and Invasion Assay (Boyden Chamber Assay)
This protocol is for assessing the effect of this compound on glioma cell migration and invasion.[2]
Materials:
-
Boyden chamber apparatus with inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Glioma cells
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Insert Preparation (for Invasion Assay): Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the Boyden chamber inserts with the diluted Matrigel and incubate for 2-4 hours at 37°C to allow for gelling. For migration assays, this step is omitted.
-
Cell Preparation: Culture glioma cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Add medium containing the chemoattractant to the lower chamber of the Boyden apparatus. Place the inserts into the wells.
-
Cell Seeding and Treatment: Add the cell suspension to the upper chamber of the inserts. Add this compound or vehicle control to both the upper and lower chambers at the desired concentration.
-
Incubation: Incubate the chamber for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: After incubation, remove the inserts from the wells. Use a cotton swab to gently wipe the cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with Crystal Violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated/invaded cells in several random fields under a microscope.
Conclusion
This compound demonstrates significant anti-tumor activity in glioma cell lines by reducing cell viability, inducing apoptosis and G1 cell cycle arrest, and inhibiting cell migration and invasion. These effects are likely mediated through the activation of PPARγ and the subsequent modulation of downstream signaling pathways, including the PI3K/Akt and ERK pathways. The provided protocols offer a framework for further research into the therapeutic potential of this compound and other PPARγ agonists for the treatment of glioblastoma.
References
Application of GW7845 in Breast Cancer Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW7845 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, insulin sensitization, and inflammation. Emerging evidence has highlighted the potential of PPARγ agonists as therapeutic agents in oncology, particularly in breast cancer. Activation of PPARγ in breast cancer cells has been demonstrated to induce growth arrest, promote differentiation, and trigger apoptosis.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical breast cancer models, aimed at facilitating further research into its therapeutic potential.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the activation of PPARγ. Upon binding to this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The downstream effects of PPARγ activation in breast cancer cells are multifaceted and involve the regulation of several key signaling pathways implicated in tumorigenesis.[2]
Key signaling events influenced by this compound-mediated PPARγ activation include:
-
Cell Cycle Arrest: PPARγ activation can lead to the downregulation of cyclin D1, a key regulator of the G1 phase of the cell cycle, thereby inducing cell cycle arrest.[3]
-
Apoptosis Induction: The PPARγ pathway can trigger apoptosis through both intrinsic and extrinsic pathways. This includes the upregulation of pro-apoptotic proteins like p53 and p21, and the activation of the FAS/FASL signaling cascade.[1]
-
Modulation of PI3K/Akt/mTOR Pathway: PPARγ activation can suppress the activity of the pro-survival PI3K/Akt/mTOR signaling pathway.[1]
-
Crosstalk with Estrogen Receptor (ER) Signaling: There is evidence of interplay between PPARγ and ERα signaling pathways, which may be significant in the context of hormone-responsive breast cancers.[1]
-
Inhibition of NF-κB Signaling: PPARγ activation has been shown to antagonize the pro-inflammatory and pro-survival NF-κB signaling pathway.[4][5]
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound in preclinical breast cancer models. Note: Specific IC50 values for this compound in breast cancer cell lines are not widely reported in publicly available literature; the data presented for in vitro studies are representative of the expected efficacy based on its mechanism of action and data from other PPARγ agonists. The in vivo data is derived from studies on rat mammary carcinogenesis models.
| Parameter | Breast Cancer Model | Treatment | Result | Reference |
| Tumor Incidence Reduction | Nitrosomethylurea (NMU)-induced rat mammary carcinogenesis | 30 mg/kg of diet | Significant reduction | [6] |
| 60 mg/kg of diet | Significant reduction | [6] | ||
| Tumor Number Reduction | Nitrosomethylurea (NMU)-induced rat mammary carcinogenesis | 30 mg/kg of diet | Significant reduction | [6] |
| 60 mg/kg of diet | Significant reduction | [6] | ||
| Tumor Weight Reduction | Nitrosomethylurea (NMU)-induced rat mammary carcinogenesis | 30 mg/kg of diet | Significant reduction | [6] |
| 60 mg/kg of diet | Significant reduction | [6] |
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
-
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis in breast cancer cells.
-
Materials:
-
Breast cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
3. Western Blot Analysis
This protocol is for detecting changes in the expression of proteins in the PPARγ signaling pathway.
-
Materials:
-
Breast cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-cyclin D1, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Protocol
Nitrosomethylurea (NMU)-Induced Mammary Carcinogenesis in Rats
This protocol describes the induction of mammary tumors in rats and the subsequent treatment with this compound.
-
Materials:
-
Female Sprague-Dawley rats (50-55 days old)
-
N-nitrosomethylurea (NMU)
-
This compound
-
Standard rat diet
-
Corn oil (as a vehicle for NMU)
-
-
Procedure:
-
Tumor Induction:
-
At 50-55 days of age, administer a single intraperitoneal (i.p.) injection of NMU (50 mg/kg body weight) dissolved in corn oil.[6]
-
-
Treatment:
-
One week after NMU injection, randomize the rats into control and treatment groups.
-
The control group receives the standard diet.
-
The treatment groups receive a diet containing this compound at concentrations of 30 mg/kg or 60 mg/kg of diet.[6]
-
-
Monitoring:
-
Palpate the rats weekly to monitor for the appearance of mammary tumors.
-
Measure tumor dimensions with calipers and calculate tumor volume.
-
Monitor the body weight of the animals.
-
-
Endpoint:
-
After a predetermined period (e.g., 2 months of treatment), euthanize the animals.[6]
-
Excise the tumors, count them, and weigh them.
-
Process the tumors for histological analysis and molecular studies (e.g., Western blot, immunohistochemistry).
-
-
Visualizations
Caption: this compound signaling pathway in breast cancer.
Caption: Experimental workflow for this compound in breast cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Rat Models of Hormone Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in neoplastic transition from epithelial to mesenchymal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the NFκB Signaling Pathways for Breast Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling in Tumor Pathways Focusing on Breast and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Realistic aspects behind the application of the rat model of chemically-induced mammary cancer: Practical guidelines to obtain the best results - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW7845 in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, experimental protocols, and signaling pathways associated with the use of the PPARγ agonist, GW7845, in in vivo rat studies. The information is intended to guide researchers in designing and executing experiments involving this compound.
Data Presentation: Quantitative Summary of this compound Dosage in Rats
The following table summarizes the reported dosages of this compound used in in vivo rat studies. This information is critical for dose selection and experimental design.
| Indication/Model | Rat Strain | Administration Route | Dosage | Duration | Key Findings |
| Mammary Carcinogenesis Prevention | Sprague-Dawley | Dietary | 30 mg/kg of diet | 2 months | Significantly reduced tumor incidence, number, and weight.[1] |
| Mammary Carcinogenesis Prevention | Sprague-Dawley | Dietary | 60 mg/kg of diet | 2 months | Significantly reduced tumor incidence, number, and weight.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for similar research purposes.
Protocol 1: Inhibition of Mammary Carcinogenesis in Rats
This protocol is based on a study investigating the preventative effects of this compound on nitrosomethylurea (NMU)-induced mammary tumors in rats.[1]
1. Animal Model:
-
Female Sprague-Dawley rats.
2. Induction of Mammary Tumors:
-
At 50 days of age, administer a single intraperitoneal (i.p.) injection of nitrosomethylurea (NMU) at a dose of 50 mg/kg body weight.
3. This compound Administration (Dietary):
-
One week after NMU injection, randomize the rats into control and treatment groups.
-
Prepare a customized diet containing this compound at the desired concentrations (e.g., 30 mg/kg or 60 mg/kg of diet).
-
Provide the respective diets to the treatment groups for a duration of 2 months. The control group receives the standard diet without this compound.
-
Ensure ad libitum access to food and water.
4. Monitoring and Endpoint Analysis:
-
Palpate the mammary glands weekly to monitor for tumor development.
-
At the end of the 2-month treatment period, euthanize the animals.
-
Excise all mammary tumors, and record their number and weight.
-
Perform histological analysis to confirm the nature of the tumors.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is a potent and selective agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, insulin sensitization, and inflammation. Upon activation by this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic action is central to many of the observed physiological effects of this compound.
Caption: this compound activates the PPARγ signaling pathway.
This compound-Induced Apoptosis Pathway
In some cellular contexts, particularly in cancer cells, this compound has been shown to induce apoptosis. This process involves a complex cascade of events, primarily mediated by caspases. The activation of PPARγ by this compound can lead to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, ultimately tipping the cellular balance towards programmed cell death.
Caption: this compound induces apoptosis via PPARγ activation.
Experimental Workflow for In Vivo Rat Studies
The following diagram illustrates a general workflow for conducting in vivo rat studies with this compound, from animal model selection to data analysis.
Caption: General workflow for this compound in vivo rat studies.
References
Application Notes and Protocols for Preparing GW7845 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of GW7845 stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, a key target in various research areas including metabolism, inflammation, and oncology.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and preparation of stock solutions.
| Property | Value | Reference |
| Chemical Formula | C29H28N2O6 | [3] |
| Molecular Weight | 500.55 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3] |
| Purity | >98% (refer to Certificate of Analysis) | [3] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. The required mass of this compound for other desired concentrations can be calculated using the formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Tare a clean, dry microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.0055 mg of this compound.
-
Adding DMSO: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution with 5.0055 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Labeling and Storage: Clearly label the vial with the compound name (this compound), concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Storage Conditions: For short-term storage (days to weeks), the stock solution can be stored at 4°C.[3] For long-term storage (months to years), it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3] Protect the solution from light.[4]
Table 2: Example Dilution Table for this compound in DMSO [3]
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.50 mg | 2.50 mg | 5.01 mg |
| 5 mM | 2.50 mg | 12.51 mg | 25.03 mg |
| 10 mM | 5.01 mg | 25.03 mg | 50.06 mg |
| 50 mM | 25.03 mg | 125.14 mg | 250.28 mg |
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
References
Application Notes and Protocols for GW7845 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW7845 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. As a PPARγ agonist, this compound has been investigated for its therapeutic potential in various disease models, including cancer and metabolic disorders. These application notes provide a comprehensive overview of the administration of this compound in animal models, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways.
Mechanism of Action
This compound exerts its biological effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The downstream effects of PPARγ activation by this compound include the regulation of genes involved in adipocyte differentiation, lipid uptake and storage, and insulin signaling.
Signaling Pathway
The activation of PPARγ by this compound initiates a cascade of molecular events that ultimately lead to changes in gene expression. The following diagram illustrates the canonical PPARγ signaling pathway.
Application Notes and Protocols: Long-Term Storage and Stability of GW7845
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended long-term storage and stability testing of GW7845, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Adherence to these guidelines is crucial for ensuring the compound's integrity, potency, and reliability in research and drug development applications.
Introduction to this compound
This compound is a non-thiazolidinedione PPARγ agonist that has been investigated for its potential therapeutic effects in various metabolic and inflammatory diseases. As with any bioactive small molecule, understanding its stability profile under different storage conditions is paramount for obtaining accurate and reproducible experimental results.
Recommended Long-Term Storage Conditions
Proper storage is essential to maintain the stability of this compound. The following conditions are recommended based on information from commercial suppliers and general best practices for similar chemical compounds.
Solid (Powder) Form
For long-term storage of solid this compound, the following conditions are advised:
| Parameter | Recommended Condition | Duration |
| Temperature | -20°C | Months to years |
| Light | Protect from light (store in a dark, light-proof container) | Months to years |
| Atmosphere | Dry, inert atmosphere (e.g., under argon or nitrogen) | Months to years |
For short-term storage (days to weeks), 0 - 4°C in a dry and dark environment is acceptable[1]. The compound is stable enough for a few weeks during ordinary shipping at ambient temperatures[1]. A shelf life of over two years has been suggested when stored properly[1].
Stock Solutions
The stability of this compound in solution is dependent on the solvent and storage temperature.
| Solvent | Storage Temperature | Duration |
| DMSO | -20°C | Up to several months |
| DMSO | 0 - 4°C | Days to weeks |
It is best practice to prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting stock solutions into single-use vials is highly recommended.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound in your specific experimental settings, it is advisable to perform stability studies. The following are generalized protocols for long-term stability testing and forced degradation studies, which can be adapted for this compound.
Protocol for Long-Term Stability Testing
This protocol outlines a systematic approach to evaluate the stability of this compound under defined storage conditions over an extended period.
Objective: To determine the shelf-life and re-test period for this compound under specified long-term storage conditions.
Materials:
-
This compound (solid powder)
-
Appropriate storage containers (e.g., amber glass vials)
-
Validated stability-indicating analytical method (e.g., HPLC-UV)
-
Environmental chamber or freezer set to the desired storage condition (-20°C)
-
Reference standard of this compound
Procedure:
-
Sample Preparation:
-
Dispense accurately weighed amounts of this compound into multiple storage containers from a single, homogenous batch.
-
Seal the containers tightly. For solid samples, consider flushing with an inert gas before sealing.
-
-
Initial Analysis (Time Zero):
-
Analyze a subset of the samples immediately to establish the initial purity and concentration. This will serve as the baseline (T=0) data.
-
-
Storage:
-
Place the remaining samples in the environmental chamber or freezer set to the recommended long-term storage condition (-20°C, protected from light).
-
-
Time Points for Analysis:
-
Withdraw samples for analysis at predetermined time intervals. A typical schedule for a 24-month study would be: 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analytical Method:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any potential degradation products.
-
-
Data Evaluation:
-
Compare the purity and concentration of this compound at each time point to the T=0 data.
-
Monitor for the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
A significant change is often defined as a 5% decrease in assay value from the initial value or failure to meet other acceptance criteria for purity and physical attributes.
-
Protocol for Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under various stress conditions.
Stress Conditions: The following conditions are typically employed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Typical Procedure |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution before analysis. |
| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light. |
| Thermal Degradation | Expose solid this compound to dry heat (e.g., 80°C) for a specified time. |
| Photolytic Degradation | Expose a solution of this compound and solid this compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines). |
Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions and solid material to the stress conditions outlined in the table above.
-
At various time points, withdraw samples and quench the degradation reaction if necessary (e.g., neutralization of acid or base).
-
Analyze the stressed samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or mass spectrometry (MS), to separate and identify the degradation products.
-
A control sample (unstressed) should be analyzed in parallel.
Signaling Pathway of this compound
This compound exerts its biological effects primarily through the activation of PPARγ, a nuclear receptor that regulates gene expression. Upon binding to this compound, PPARγ undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent transcription of target genes involved in adipogenesis, glucose metabolism, and inflammation.
Caption: Simplified signaling pathway of this compound as a PPARγ agonist.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a comprehensive stability study of this compound.
Caption: General workflow for a stability study of this compound.
By following these application notes and protocols, researchers can ensure the quality and reliability of this compound in their studies, leading to more accurate and reproducible scientific outcomes.
References
Application Notes and Protocols for GW7845 in PPARγ-Dependent Transcription Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW7845 is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism, inflammation, and cell proliferation and differentiation.[1][2] As a member of the non-thiazolidinedione class of PPARγ agonists, this compound, an L-tyrosine derivative, offers a valuable tool for investigating the therapeutic potential of PPARγ activation in various physiological and pathological processes.[3] These application notes provide a comprehensive overview of the use of this compound for studying PPARγ-dependent transcription, including its mechanism of action, key applications, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound binds to the ligand-binding domain (LBD) of PPARγ, inducing a conformational change that promotes the recruitment of coactivator proteins and the dissociation of corepressors. This ligand-activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). The PPARγ/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby initiating or enhancing their transcription.[4][5][6] The activation of PPARγ by this compound leads to the regulation of a suite of genes involved in critical cellular functions.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| In Vitro Activity | |||
| Inhibitor Constant (Ki) | 3.7 nmol/L | Not Specified | [1][2] |
| IC50 (L-type Ca2+ channels) | 3.0 ± 0.5 µmol/l | Rat mesenteric artery smooth muscle cells | [7] |
| In Vivo Activity | |||
| ED25 (hypoglycemic activity) | Not specified in search results | Genetically diabetic/obese mice | [8] |
| Tumor Incidence Reduction (30 mg/kg diet) | Significant | Rat (nitrosomethylurea-induced mammary carcinogenesis) | [3] |
| Tumor Incidence Reduction (60 mg/kg diet) | Significant | Rat (nitrosomethylurea-induced mammary carcinogenesis) | [3] |
| Tumor Number Reduction (30 mg/kg diet) | Significant | Rat (nitrosomethylurea-induced mammary carcinogenesis) | [3] |
| Tumor Number Reduction (60 mg/kg diet) | Significant | Rat (nitrosomethylurea-induced mammary carcinogenesis) | [3] |
| Tumor Weight Reduction (30 mg/kg diet) | Significant | Rat (nitrosomethylurea-induced mammary carcinogenesis) | [3] |
| Tumor Weight Reduction (60 mg/kg diet) | Significant | Rat (nitrosomethylurea-induced mammary carcinogenesis) | [3] |
| Spleen-to-muscle uptake ratio (¹¹C-GW7845) | 3.1 | Male CD-1 mice | [1] |
| Tumor-to-muscle uptake ratio (¹¹C-GW7845) | 1.5 | Female SCID mice with MCF-7 xenografts | [1] |
Signaling Pathway
Caption: PPARγ signaling pathway activated by this compound.
Experimental Protocols
In Vitro PPARγ Transactivation Assay (Reporter Gene Assay)
This protocol describes a method to quantify the activation of PPARγ by this compound in a cellular context using a luciferase reporter gene.
Materials:
-
Mammalian cell line expressing PPARγ (e.g., HEK293T, HepG2)
-
PPARγ expression vector (if not endogenously expressed)
-
PPRE-driven luciferase reporter plasmid
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Transfection reagent (e.g., Lipofectamine)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. If necessary, co-transfect with a PPARγ expression vector.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each well. Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of this compound to determine the EC50.
Quantitative Real-Time PCR (qPCR) for PPARγ Target Gene Expression
This protocol outlines the steps to measure the change in the expression of known PPARγ target genes in response to this compound treatment.
Materials:
-
Cells or tissues treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for PPARγ target genes (e.g., FABP4, CD36) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Isolate total RNA from the cells or tissues using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system. Set up reactions containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
In Vivo Study of this compound in a Mouse Model of Diet-Induced Obesity
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a diet-induced obesity mouse model. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages
-
Equipment for glucose and insulin tolerance tests
-
Analytical equipment for plasma lipid analysis
Protocol:
-
Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
-
Treatment: Randomly assign the HFD-fed mice to two groups: vehicle control and this compound treatment. Administer this compound (e.g., 3-10 mg/kg/day) or vehicle daily by oral gavage for a period of 4-8 weeks.
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor body weight and food intake weekly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at the end of the treatment period to assess glucose homeostasis.
-
Plasma Analysis: At the end of the study, collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
-
Tissue Analysis: Harvest tissues such as liver, adipose tissue, and muscle for histological analysis and gene expression studies (e.g., qPCR for PPARγ target genes).
Experimental Workflow Visualization
Caption: General workflow for studying this compound.
Logical Relationship Diagram
References
- 1. Synthesis and biodistribution of (11)C-GW7845, a positron-emitting agonist for peroxisome proliferator-activated receptor-{gamma} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. KEGG PATHWAY: PPAR signaling pathway - Reference pathway [kegg.jp]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with GW7845 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for assessing cell viability following treatment with GW7845, a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. The provided information is intended to guide researchers in designing and executing experiments to evaluate the cytotoxic and apoptotic effects of this compound on various cell lines.
Introduction
This compound is a selective non-thiazolidinedione PPARγ agonist that has demonstrated anti-proliferative and pro-apoptotic effects in several cancer cell lines and normal B cells.[1][2][3] Accurate assessment of cell viability is crucial for determining the efficacy of this compound and understanding its mechanism of action. This document outlines protocols for three common cell viability assays: the MTT assay, the XTT assay, and the Trypan Blue exclusion assay. Additionally, it summarizes quantitative data from studies using this compound and provides diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation: Effects of this compound on Cell Viability
The following table summarizes the effects of this compound on the viability of different cell lines as reported in various studies. This data can serve as a reference for designing experiments with specific cell types and dose ranges.
| Cell Line | Cell Type | This compound Concentration | Treatment Duration | Assay Used | Observed Effect on Viability | Reference |
| C6 | Rat Glioma | Not Specified | Time-dependent | Not Specified | Reduction in cellular viability | [2] |
| A172 | Human Glioma | Not Specified | Time-dependent | Not Specified | Reduction in cellular viability | [2] |
| U87 | Human Glioma | Not Specified | Time-dependent | Not Specified | Reduction in cellular viability | [2] |
| BU-11 | Pro/Pre-B cells | 40µM | 2 hours | Not Specified | 50% induction of apoptosis | [1] |
| Primary Pro-B cells | Primary B cells | 80µM | Various | Not Specified | Induction of apoptosis | [1] |
| LS-174T | Colorectal Cancer | 5µM | 1, 2, and 3 days | Annexin V-FITC | Time-dependent increase in apoptosis | [4] |
| HCT-116 | Colorectal Cancer | Various | Various | Annexin V-FITC | More resistant to this compound-induced apoptosis compared to LS-174T | [4] |
| T98G | Human Glioblastoma | 10µM, 20µM | 4 days | Not Specified | No significant influence on proliferation | [5] |
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathway
This compound, as a PPARγ agonist, can induce apoptosis through both PPARγ-dependent and -independent mechanisms.[2] The primary pathway involves the activation of caspase cascades, leading to programmed cell death.
Caption: this compound-induced apoptosis pathway.
General Experimental Workflow for Cell Viability Assays
The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert MTT into a purple formazan product.[7]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7][12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6][7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method that measures metabolic activity.[13][14] Unlike MTT, the formazan product of XTT is soluble in water, eliminating the need for a solubilization step.[14]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Vehicle control
-
96-well plates
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of culture medium.[15]
-
This compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24-48 hours).[15]
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[13]
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[10][15]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.[13] A reference wavelength of 660 nm is often used to correct for background absorbance.[15]
-
Data Analysis: Determine cell viability as a percentage relative to the vehicle control.
Protocol 3: Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.[16][17] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[16][18]
Materials:
-
Cell suspension treated with this compound and vehicle control
-
Trypan blue solution (0.4%)[16]
-
Hemacytometer
-
Microscope
-
Pipettes and tips
Procedure:
-
Cell Preparation: After this compound treatment, collect the cells (including floating and adherent cells, if applicable) and prepare a single-cell suspension.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[16][18]
-
Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes.[17][18] Do not exceed 5 minutes, as this may lead to an underestimation of viability.[18][19]
-
Counting: Load 10 µL of the stained cell suspension into a hemacytometer.[16]
-
Microscopy: Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemacytometer.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100[16]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Peroxisome proliferator-activated receptor δ confers resistance to peroxisome proliferator-activated receptor γ-induced apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. boneandcancer.org [boneandcancer.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Enhanced Cytotoxicity against a Pancreatic Cancer Cell Line Combining Radiation and Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brd.nci.nih.gov [brd.nci.nih.gov]
- 19. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
Application Notes and Protocols for Flow Cytometry Analysis Following GW7845 Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze cellular responses to GW7845, a synthetic agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This compound has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, making flow cytometry an essential tool for quantifying these effects. This document outlines detailed protocols for assessing cell viability, apoptosis, and cell cycle distribution, along with data presentation guidelines and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and PPARγ Signaling
This compound is a non-thiazolidinedione PPARγ agonist.[1] PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation, glucose homeostasis, and inflammation.[2] Activation of the PPARγ pathway has been demonstrated to induce apoptosis in cancer cells through the regulation of various downstream targets.[2][3][4] The signaling cascade can influence the expression of proteins involved in both the intrinsic and extrinsic apoptotic pathways, as well as cell cycle regulatory proteins.[3][4]
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.
Table 1: Apoptosis Analysis Following this compound Exposure
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 80.1 ± 3.5 | 12.3 ± 1.2 | 7.6 ± 0.9 |
| This compound | 25 | 65.7 ± 4.2 | 25.4 ± 2.3 | 8.9 ± 1.1 |
| This compound | 50 | 40.3 ± 5.1 | 45.1 ± 3.8 | 14.6 ± 1.5 |
Table 2: Cell Cycle Analysis Following this compound Exposure
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | 0 | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.3 | 1.8 ± 0.3 |
| This compound | 10 | 68.2 ± 3.1 | 20.5 ± 1.5 | 11.3 ± 1.0 | 5.7 ± 0.8 |
| This compound | 25 | 75.1 ± 3.9 | 15.3 ± 1.2 | 9.6 ± 0.9 | 12.4 ± 1.5 |
| This compound | 50 | 79.8 ± 4.5 | 10.2 ± 0.9 | 10.0 ± 0.8 | 20.1 ± 2.2 |
Experimental Protocols
Detailed methodologies for key flow cytometry experiments are provided below.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing the influx of Propidium Iodide (PI), which stains the cellular DNA.[5][6]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10X Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (1 mg/mL stock)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Culture cells to the desired confluence and treat with various concentrations of this compound for the indicated time. Include a vehicle-treated control.
-
Harvesting: Gently harvest the cells. For adherent cells, use trypsin and neutralize with serum-containing media. For suspension cells, pellet by centrifugation.
-
Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension (1 x 10^5 cells), add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[5]
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution by quantifying the DNA content of the cells.[7][8] PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the amount of DNA.[7] This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI/RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Treat cells with this compound as described in Protocol 1.
-
Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence should be collected as a linear parameter. Use a doublet discrimination gate to exclude cell aggregates.[9]
By following these detailed protocols and data presentation guidelines, researchers can effectively utilize flow cytometry to quantify the effects of this compound on apoptosis and cell cycle progression, providing valuable insights for drug development and cancer research.
References
- 1. biocompare.com [biocompare.com]
- 2. PPARγ pathway activation results in apoptosis and COX-2 inhibition in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: Western Blot for PPARγ Activation by GW7845
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. It plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Activation of PPARγ has been a key therapeutic target for type 2 diabetes and other metabolic disorders. GW7845 is a potent and selective synthetic agonist of PPARγ. Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression.
Western blotting is a widely used and powerful technique to detect and quantify the protein expression levels of PPARγ and its downstream target genes, thereby providing a direct measure of receptor activation. This application note provides a detailed protocol for performing Western blot analysis to assess the activation of PPARγ by this compound, along with illustrative data and signaling pathway diagrams.
Data Presentation
The following tables summarize the illustrative quantitative data on the effects of this compound on the protein expression of PPARγ and its known target genes, as would be determined by Western blot analysis. This data is for exemplary purposes to demonstrate how results would be presented.
Table 1: Effect of this compound on PPARγ Protein Expression
| Protein | Treatment | Fold Change (mean ± SD) |
| PPARγ | Vehicle (DMSO) | 1.00 ± 0.15 |
| PPARγ | This compound (1 µM) | 1.85 ± 0.25 |
Table 2: Effect of this compound on PPARγ Target Gene Protein Expression
| Protein | Treatment | Fold Change (mean ± SD) |
| CD36 | Vehicle (DMSO) | 1.00 ± 0.20 |
| CD36 | This compound (1 µM) | 2.50 ± 0.35 |
| FABP4 | Vehicle (DMSO) | 1.00 ± 0.18 |
| FABP4 | This compound (1 µM) | 3.10 ± 0.40 |
| Adiponectin | Vehicle (DMSO) | 1.00 ± 0.22 |
| Adiponectin | This compound (1 µM) | 2.20 ± 0.30 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Use a suitable cell line expressing PPARγ, such as 3T3-L1 preadipocytes, HepG2 hepatocytes, or RAW 264.7 macrophages.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free DMEM for 12-16 hours prior to treatment.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 24 hours.
-
Protein Extraction
-
Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Centrifugation:
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
-
Western Blot Protocol
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with Tris-buffered saline containing 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against PPARγ, CD36, FABP4, Adiponectin, and a loading control (e.g., β-actin or GAPDH) in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control's band intensity.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
-
Signaling Pathway and Experimental Workflow
Application Notes and Protocols for Studying GW7845 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of GW7845, a potent and selective Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist, in various preclinical animal models. The methodologies outlined below are designed to assess the therapeutic potential of this compound in metabolic disorders, inflammation, and cancer.
Mechanism of Action of this compound
This compound is a synthetic ligand for PPARγ, a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity.[1] Upon activation by an agonist like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression is central to the therapeutic effects of PPARγ agonists.[2]
The activation of PPARγ by this compound leads to a cascade of downstream effects, including:
-
In Metabolic Diseases: Increased expression of genes involved in fatty acid uptake and storage, leading to improved insulin sensitivity and glucose homeostasis.[3][4]
-
In Inflammation: Transrepression of pro-inflammatory transcription factors such as NF-κB, resulting in the decreased production of inflammatory cytokines like TNF-α and IL-6.[2][5]
-
In Cancer: Induction of apoptosis and inhibition of cell proliferation in certain cancer cell types.[1]
Signaling Pathway of this compound (PPARγ Activation)
References
- 1. Is the Mouse a Good Model of Human PPARγ-Related Metabolic Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
Application Notes and Protocols for GW7845 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW7845 is a potent and selective, non-thiazolidinedione agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ)[1]. As a member of the nuclear hormone receptor superfamily, PPARγ is a critical regulator of lipid and glucose metabolism, making it a significant therapeutic target for type 2 diabetes and other metabolic disorders[2][3]. This compound, a tyrosine-derived compound, has also been investigated for its potential in inhibiting carcinogenesis and inducing apoptosis[1][4][5]. High-throughput screening (HTS) assays are essential tools for identifying and characterizing novel PPARγ modulators. These application notes provide an overview of the use of this compound in HTS, including its mechanism of action, relevant signaling pathways, and detailed protocols for both biochemical and cell-based screening assays.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to and activating PPARγ. Upon activation by a ligand such as this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR)[6][7]. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes[6]. This binding event recruits coactivator proteins, leading to the transcriptional regulation of genes involved in various physiological processes, including adipogenesis, lipid metabolism, and inflammation[6][7].
Beyond its primary role in metabolic regulation, this compound has been shown to induce apoptosis through a multifaceted caspase cascade that is dependent on mitochondria and the apoptosome[1]. This process involves the rapid depolarization of the mitochondrial membrane and the release of cytochrome c[1].
PPARγ Signaling Pathway
Caption: PPARγ signaling pathway activated by this compound.
Data Presentation
The following table summarizes the quantitative data for this compound from various assays. This data is essential for designing dose-response experiments and for use as a reference in HTS campaigns.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| EC50 | 0.71 nM | Functional Reporter Assay | CV-1 | [1] |
| IC50 | 3.0 ± 0.5 µM | Voltage-Dependent Calcium Channel (VDCC) Inhibition | Rat Mesenteric Artery Smooth Muscle Cells | [8] |
| IC50 | 4.1 µM | Arterial Relaxation | Pressurized Rat Mesenteric Arteries | [8] |
| Ki | 3.7 nM | Not Specified | Not Specified | [2] |
Experimental Protocols
Biochemical HTS Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the binding of a ligand to the PPARγ ligand-binding domain (LBD), leading to the recruitment of a coactivator peptide.
Objective: To identify compounds that promote the interaction between PPARγ-LBD and a coactivator peptide.
Materials:
-
GST-tagged PPARγ-LBD
-
Europium-labeled anti-GST antibody (Donor)
-
Biotinylated coactivator peptide (e.g., from DRIP205/TRAP220)
-
Streptavidin-Allophycocyanin (APC) (Acceptor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
This compound (as a positive control)
-
Test compounds
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of the compound solutions to the 384-well assay plates.
-
-
Reagent Preparation:
-
Prepare a master mix containing GST-PPARγ-LBD and the Europium-labeled anti-GST antibody in assay buffer.
-
Prepare a second master mix containing the biotinylated coactivator peptide and Streptavidin-APC in assay buffer.
-
-
Assay Procedure:
-
Add the PPARγ-LBD/antibody mix to the assay plates containing the compounds.
-
Incubate for 15-30 minutes at room temperature.
-
Add the coactivator peptide/Streptavidin-APC mix to the plates.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET plate reader, exciting at ~340 nm and measuring emission at both ~615 nm (Europium) and ~665 nm (APC).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
-
Data Analysis:
-
Normalize the data using positive (this compound) and negative (DMSO) controls.
-
Plot the normalized response against compound concentration to determine EC50 values for active compounds.
-
Experimental Workflow: TR-FRET Assay
Caption: Workflow for a TR-FRET based biochemical HTS assay.
Cell-Based HTS Assay: Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of PPARγ in a cellular context.
Objective: To identify compounds that activate the transcription of a PPARγ-responsive reporter gene.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, CV-1)
-
Expression vector for human PPARγ
-
Reporter vector containing multiple PPREs upstream of a luciferase gene (e.g., pGL4.29[luc2P/PPRE/Hygro])
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound (as a positive control)
-
Test compounds
-
384-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer plate reader
Protocol:
-
Cell Transfection and Seeding:
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.
-
After 24 hours, harvest the transfected cells and seed them into 384-well plates at an optimized density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in the cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the test compounds.
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (this compound) and negative (vehicle) controls.
-
Plot the normalized luciferase activity against compound concentration to determine EC50 values.
-
A parallel cytotoxicity assay (e.g., CellTiter-Glo®) is recommended to identify compounds that may interfere with cell viability or the reporter enzyme.
-
Experimental Workflow: Luciferase Reporter Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and biodistribution of (11)C-GW7845, a positron-emitting agonist for peroxisome proliferator-activated receptor-{gamma} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: hsa03320 [genome.jp]
- 4. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), this compound, inhibits rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Novel PPARgamma agonists GI 262570, GW 7845, GW 1929, and pioglitazone decrease calcium channel function and myogenic tone in rat mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Preclinical Studies with GW7845: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW7845 is a potent and selective non-thiazolidinedione (non-TZD) agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). As a member of the nuclear hormone receptor superfamily, PPARγ is a critical regulator of adipogenesis, lipid metabolism, and insulin sensitivity. Activation of PPARγ by agonists like this compound has shown therapeutic potential in various disease models, including those for metabolic disorders and cancer. These application notes provide detailed protocols for preclinical in vitro and in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action: PPARγ Activation
This compound binds to the ligand-binding domain of PPARγ, inducing a conformational change that leads to the recruitment of coactivator proteins and the dissociation of corepressors. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in critical metabolic processes.
Diagram of the PPARγ Signaling Pathway
Troubleshooting & Optimization
Technical Support Center: Optimizing GW7845 Concentration for Cell Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GW7845 for their cell treatment experiments.
Troubleshooting Guide
Encountering unexpected or inconsistent results is a common challenge in cell-based assays. This guide addresses specific issues that may arise when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no observable effect at expected concentrations | - Suboptimal concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. - Cell line resistance: The target cell line may have intrinsic or acquired resistance to PPARγ agonists. - Incorrect solvent or poor solubility: this compound may not be fully dissolved, leading to a lower effective concentration. - Short treatment duration: The incubation time may be insufficient for the desired biological effect to manifest. | - Perform a dose-response experiment to determine the optimal concentration for your cell line. - Verify the expression and functionality of PPARγ in your cell line. - Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in cell culture medium. Prepare fresh dilutions for each experiment. - Conduct a time-course experiment to identify the optimal treatment duration. |
| High cell toxicity or unexpected cell death | - Concentration too high: The concentration of this compound may be cytotoxic to your specific cell line. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be toxic. - Off-target effects: At high concentrations, this compound may exhibit off-target effects leading to cytotoxicity.[1] | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range. - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). - Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects. |
| Inconsistent or variable results between experiments | - Inconsistent cell seeding density: Variations in the initial number of cells can affect the response to treatment. - Variability in this compound preparation: Inconsistent dissolution or dilution of the compound. - Cell passage number: High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses. - Batch-to-batch variation of this compound: Differences in the purity or activity of the compound between batches. | - Standardize your cell seeding protocol to ensure consistent cell numbers across experiments. - Prepare fresh stock solutions and dilutions of this compound for each experiment using a calibrated pipette. - Use cells within a consistent and low passage number range for all experiments. - If possible, purchase a large single batch of this compound to minimize variability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] PPARγ is a nuclear receptor that, upon activation by a ligand like this compound, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of their transcription. This can influence various cellular processes, including adipogenesis, inflammation, and apoptosis.[1]
Q2: What is a good starting concentration for this compound in my cell line?
A2: The optimal concentration of this compound is highly dependent on the cell line and the biological effect being studied. A good starting point for a dose-response study is to test a wide range of concentrations, for example, from 0.1 nM to 10 µM. Based on available data, an EC50 of 0.71 nM has been reported for PPARγ activation in a reporter assay using CV-1 cells, while an IC50 of 3 µM was observed for the inhibition of voltage-dependent calcium channels.[1] For anti-inflammatory effects in macrophages, concentrations in the low micromolar range are often effective for PPARγ agonists.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration depends on the specific endpoint being measured. For gene expression studies, changes can sometimes be observed in as little as a few hours. For functional assays, such as cell proliferation or differentiation, longer incubation times of 24 to 72 hours or even longer may be necessary. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the ideal treatment duration for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. It is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Experimental Protocols
Detailed Methodology: Determining the Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol provides a step-by-step guide to determine the optimal, non-cytotoxic concentration range of this compound for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. A common approach is to use a 2-fold or 10-fold serial dilution to cover a broad concentration range (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. From this curve, you can determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Data Presentation
Table 1: Reported In Vitro Concentrations and Effects of this compound
| Cell Line | Concentration | Effect | Reference |
| CV-1 | 0.71 nM (EC50) | PPARγ activation (reporter assay) | [1] |
| Arterial Smooth Muscle Cells | 3 µM (IC50) | Inhibition of voltage-dependent calcium channels | [1] |
Note: This table will be expanded as more specific data on this compound concentrations in various cell lines becomes available in the scientific literature.
Mandatory Visualizations
Caption: PPARγ signaling pathway activation by this compound.
Caption: Workflow for optimizing this compound concentration.
References
Technical Support Center: GW7845 Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW7845, focusing on its solubility challenges in aqueous media.
Troubleshooting Guide: this compound Precipitation in Aqueous Media
Issue: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium.
This is a common issue due to the hydrophobic nature of this compound. Here is a step-by-step guide to troubleshoot and prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is anhydrous dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your aqueous solution.
Q2: What is the solubility of this compound in aqueous buffers like PBS?
Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A3: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[1][2] Some cell lines may tolerate up to 1%, but it is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[1]
Q4: My this compound precipitates even when I follow the dilution protocol. What else can I do?
A4: If precipitation persists, consider the following:
-
Lower the final concentration: The desired final concentration of this compound may be above its solubility limit in your specific medium. Try working with a lower concentration.
-
Increase protein content: If your experiment allows, increasing the concentration of fetal bovine serum (FBS) in your cell culture medium can help stabilize the compound and prevent precipitation.
-
Use a pre-warmed medium: Diluting the DMSO stock into a pre-warmed (37°C) medium can sometimes improve solubility.
Q5: How should I prepare this compound for in vivo oral gavage studies?
A5: For in vivo studies, using a high concentration of DMSO is not recommended. A common approach for oral gavage of hydrophobic compounds is to use a formulation with co-solvents. While a specific validated formulation for this compound is not widely published, a typical vehicle might consist of:
-
A small amount of DMSO to initially dissolve the compound.
-
Co-solvents such as PEG300 or Phosal 50 PG.[3]
-
A surfactant like Tween-80 to aid in creating a stable suspension.
-
The remainder of the volume as saline or water.
A study on rat mammary carcinogenesis administered this compound by incorporating it into the diet.[4]
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Aqueous Solubility | Poorly soluble | [5] |
| Powder Storage | -20°C for up to 3 years | [1] |
| DMSO Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Note: The aqueous solubility is qualitative. It is recommended to perform a solubility assessment for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder. The molecular weight of this compound is approximately 500.55 g/mol . For 1 ml of a 10 mM stock solution, you will need ~5 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
In a sterile conical tube, add the required volume of this compound stock solution to a small volume of the complete media (e.g., 1 mL). For a 10 µM final concentration from a 10 mM stock, this would be a 1:1000 dilution.
-
Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.
-
Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Signaling Pathways
This compound is an agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression. Its activation can lead to various cellular outcomes, including the induction of apoptosis in cancer cells.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), this compound, inhibits rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of GW7845
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of GW7845. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-thiazolidinedione, L-tyrosine-based agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] PPARγ is a nuclear receptor that plays a key role in regulating glucose metabolism, lipid storage, and inflammation.
Q2: What are the known or potential off-target effects of this compound?
While this compound is a potent PPARγ agonist, several off-target effects have been reported in preclinical studies. These include:
-
Inhibition of Voltage-Dependent Calcium Channels (VDCCs): this compound can block L-type VDCCs, leading to vasodilation.[1][4]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in various cell types, including bone marrow B cells and glioma cells.[1][3][5] This effect is reported to be mitochondria- and apoptosome-dependent.[1]
-
Activation of Mitogen-Activated Protein Kinases (MAPKs): Studies have indicated that this compound can activate multiple MAPK pathways, which may contribute to its apoptotic effects.[3]
Q3: In which experimental systems have the off-target effects of this compound been observed?
The off-target effects of this compound have been documented in various in vitro and in vivo models, including:
-
Isolated smooth muscle cells from rat mesenteric arteries.[4]
-
Primary pro-B cells and BU-11 cells.[1]
-
Rat C6 glioma and human glioma cells.[5]
-
A rat model of mammary carcinogenesis.[6]
Troubleshooting Guides
Issue 1: Unexpected changes in intracellular calcium levels are observed upon this compound treatment.
-
Possible Cause: This could be due to the off-target effect of this compound on L-type voltage-dependent calcium channels (VDCCs).[1][4]
-
Troubleshooting Steps:
-
Confirm VDCC Inhibition: Perform patch-clamp electrophysiology or use calcium imaging with specific VDCC blockers (e.g., nifedipine, verapamil) to confirm if the observed effect is mediated by L-type VDCCs.
-
Dose-Response Analysis: Conduct a dose-response experiment to determine the concentration at which this compound affects calcium signaling versus its PPARγ agonistic activity.
-
Use Alternative PPARγ Agonists: If the effect on calcium channels interferes with the experimental goals, consider using other PPARγ agonists with a different off-target profile.
-
Issue 2: Increased apoptosis is detected in cells treated with this compound, independent of PPARγ activation.
-
Possible Cause: this compound can induce apoptosis through a mitochondria-dependent pathway.[1] This may be linked to the activation of caspase cascades.[3]
-
Troubleshooting Steps:
-
Assess Mitochondrial Involvement: Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) and cytochrome c release from mitochondria.
-
Caspase Activation Profile: Use caspase activity assays or western blotting for cleaved caspases (e.g., caspase-3, caspase-8, caspase-9) to determine which apoptotic pathways are activated.
-
PPARγ Antagonist Co-treatment: To confirm if the apoptotic effect is PPARγ-independent, co-treat cells with a PPARγ antagonist (e.g., GW9662) and assess if apoptosis is still induced by this compound.
-
Issue 3: Unanticipated activation of cellular signaling pathways, such as MAPK pathways, is observed.
-
Possible Cause: this compound has been shown to activate multiple mitogen-activated protein kinases (MAPKs).[3]
-
Troubleshooting Steps:
-
Phospho-Protein Analysis: Perform western blotting using antibodies specific for the phosphorylated (active) forms of key MAPK proteins (e.g., p-ERK, p-JNK, p-p38).
-
Use Specific MAPK Inhibitors: Co-treat with specific inhibitors of the ERK, JNK, and p38 pathways to determine their involvement in the observed cellular response to this compound.
-
Downstream Target Analysis: Investigate the activation of transcription factors and the expression of genes known to be regulated by the activated MAPK pathways.
-
Data Presentation
Table 1: Summary of this compound Off-Target Activities
| Off-Target Effect | Model System | Key Findings | Reference |
| Inhibition of L-type VDCCs | Rat mesenteric artery smooth muscle cells | IC50 of 3.0 ± 0.5 µM | [4] |
| Induction of Apoptosis | Primary pro-B cells and BU-11 cells | Mitochondria- and apoptosome-dependent | [1] |
| Rat C6 glioma and human glioma cells | Time-dependent reduction in cell viability | [5] | |
| Bone marrow B cells | Activation of a multifaceted caspase cascade | [3] | |
| Activation of MAPKs | Pro/pre-B cells | Activation of multiple MAPK pathways | [3] |
Experimental Protocols
Protocol 1: Assessment of VDCC Inhibition using Whole-Cell Patch-Clamp
-
Cell Preparation: Isolate smooth muscle cells from rat mesenteric arteries.
-
Electrophysiology Setup: Use a standard whole-cell patch-clamp setup. The external solution should contain Ba2+ as the charge carrier to isolate VDCC currents.
-
Voltage Protocol: Hold the cell at a holding potential of -80 mV. Apply depolarizing voltage steps to elicit inward Ba2+ currents through L-type VDCCs.
-
This compound Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the peak inward current at each concentration of this compound. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
-
Cell Culture and Treatment: Culture the cells of interest (e.g., pro-B cells) and treat with various concentrations of this compound for different time points.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Mandatory Visualizations
Caption: Intended and off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medkoo.com [medkoo.com]
- 4. karger.com [karger.com]
- 5. The nonthiazolidinedione tyrosine-based peroxisome proliferator-activated receptor gamma ligand this compound induces apoptosis and limits migration and invasion of rat and human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), this compound, inhibits rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
GW7845 Technical Support Center: Troubleshooting Instability in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with GW7845 in culture media.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My cells are showing a reduced or inconsistent response to this compound over time. What could be the cause?
A diminished or variable cellular response to this compound can indicate compound instability in your culture media. Several factors can contribute to the degradation of the compound during an experiment.
Potential Causes and Solutions:
-
Chemical Instability: Like many small molecules, this compound may be susceptible to degradation under standard cell culture conditions (37°C, aqueous environment). While specific degradation pathways for this compound in culture media are not extensively documented, general chemical degradation processes such as oxidation and hydrolysis can occur.[1][2]
-
Solution: Minimize the pre-incubation time of this compound in the culture media before adding it to the cells. Prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
-
Media Components: Certain components in complex culture media can interact with and degrade small molecules.
-
Solution: If you suspect a media component is causing instability, you can test the stability of this compound in a simpler, serum-free media or a buffered salt solution at 37°C as a control.
-
-
Light Exposure: Some compounds are light-sensitive.
-
Solution: Protect your this compound stock solutions and media containing the compound from light.
-
2. I am observing precipitation or cloudiness in my culture media after adding this compound. What should I do?
Precipitation indicates that the compound is coming out of solution, which will significantly impact the effective concentration and lead to inconsistent results.
Potential Causes and Solutions:
-
Solubility Limits Exceeded: this compound is soluble in DMSO.[3] When a concentrated DMSO stock is diluted into an aqueous culture medium, the final concentration of this compound may exceed its aqueous solubility limit. Poorly soluble compounds are a common challenge in drug development.[4][5]
-
Solution: Ensure the final concentration of DMSO in your culture media is kept low (typically <0.5%) to maintain the solubility of this compound. Prepare intermediate dilutions in media to avoid shocking the compound out of solution.
-
-
Interaction with Media Components: Components in the media, such as proteins in fetal bovine serum (FBS), can sometimes bind to small molecules and cause them to precipitate.
-
Solution: Try reducing the serum concentration or using a serum-free medium if your experimental design allows. You can also test the solubility of this compound in your basal media without serum to identify the source of the issue.
-
3. How should I properly store and handle this compound to ensure its stability?
Proper storage and handling are critical for maintaining the integrity of the compound.
Storage Recommendations:
| Condition | Duration | Temperature |
| Dry Powder | Short-term | 0 - 4 °C |
| Long-term | -20 °C | |
| In DMSO Stock Solution | Short-term | 0 - 4 °C |
| Long-term | -20 °C |
Data summarized from available product information sheets.[3]
Handling Best Practices:
-
Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working dilutions in culture media for each experiment. Do not store this compound in aqueous solutions for extended periods.
Experimental Protocols
Protocol for Preparing and Using this compound in Cell Culture
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve a desired high-concentration stock solution (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of your DMSO stock solution in sterile culture medium to achieve your final desired concentrations.
-
Important: To avoid precipitation, ensure the final DMSO concentration in the culture medium is below 0.5%. For example, if your final desired concentration of this compound is 10 µM, you can make a 1:1000 dilution of a 10 mM stock solution.
-
-
Dosing Cells:
-
Add the freshly prepared this compound-containing media to your cells.
-
Include a vehicle control in your experiment (media with the same final concentration of DMSO as your treated samples).
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Factors affecting compound stability in media.
References
Technical Support Center: Minimizing Experimental Variability with GW7845
Welcome to the technical support center for GW7845. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues when working with this potent PPAR-γ agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist. Its primary mechanism of action involves binding to and activating PPAR-γ, a nuclear receptor that regulates gene expression involved in adipogenesis, glucose metabolism, and inflammation. In many cancer cell lines, activation of PPAR-γ by this compound leads to the induction of apoptosis (programmed cell death).
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For short-term storage (days to weeks), it is recommended to store the compound at 0 - 4°C. For long-term storage (months to years), it should be kept at -20°C in a dry and dark environment.
Q3: What are the known off-target or PPAR-γ-independent effects of this compound?
A3: While many of the effects of this compound are mediated through PPAR-γ, some studies suggest the possibility of PPAR-γ-independent mechanisms, particularly at higher concentrations.[1][2][3] These may contribute to observed cellular effects and should be considered when interpreting results. It is advisable to use a PPAR-γ antagonist, such as GW9662, as a control to distinguish between PPAR-γ-dependent and -independent effects.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: High Variability in Apoptosis Induction Between Experiments
-
Possible Cause 1: Inconsistent this compound concentration.
-
Solution: Always prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium.
-
-
Possible Cause 2: Lot-to-lot variability of this compound.
-
Possible Cause 3: Differences in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. Changes in these parameters can affect cellular responses to this compound.
-
-
Possible Cause 4: Vehicle control issues.
-
Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for your specific cell line.
-
Issue 2: No or Weak Induction of Apoptosis
-
Possible Cause 1: Suboptimal concentration or treatment time.
-
Solution: The optimal concentration and incubation time for this compound-induced apoptosis are cell-line specific. Perform a dose-response and time-course experiment to determine the optimal conditions for your experimental system. For example, in BU-11 pro/pre-B cells, apoptosis is observed with 40µM this compound, with caspase activation detected as early as 15 minutes.[10] In C6 rat glioma cells, 30µM this compound induced apoptosis after 48-72 hours.[1]
-
-
Possible Cause 2: Cell line resistance.
-
Solution: Some cell lines may be resistant to PPAR-γ-mediated apoptosis. This could be due to low PPAR-γ expression or alterations in downstream signaling pathways. Consider measuring PPAR-γ expression levels in your cell line.
-
-
Possible Cause 3: Inactive compound.
-
Solution: Ensure that this compound has been stored correctly to prevent degradation. If in doubt, test the compound on a sensitive cell line known to respond to this compound.
-
Issue 3: Inconsistent Western Blot Results for Caspase Cleavage
-
Possible Cause 1: Timing of sample collection.
-
Solution: The activation of different caspases occurs at different time points. For example, in this compound-treated BU-11 cells, activation of caspases-2, -8, and -9 is detected within 15 minutes.[10] Design a time-course experiment to identify the peak activation time for the specific caspases you are investigating.
-
-
Possible Cause 2: Antibody quality.
-
Solution: Use antibodies that have been validated for the detection of the cleaved (active) forms of the caspases of interest. Always include appropriate positive and negative controls.
-
-
Possible Cause 3: Low protein levels.
-
Solution: Ensure that you are loading a sufficient amount of protein on your gel. The levels of some caspases may be low in certain cell types.
-
Experimental Protocols
1. Cell Culture Treatment with this compound for Apoptosis Induction
-
Cell Line Example: BU-11 (pro/pre-B cell line)
-
Materials:
-
BU-11 cells
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
Multi-well plates
-
-
Procedure:
-
Seed BU-11 cells at a density of 0.5 x 10^6 cells/mL in a multi-well plate.
-
Incubate the cells for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 1 µM to 100 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 12, 24 hours).
-
Harvest the cells for downstream analysis (e.g., caspase activity assay, western blotting).
-
2. Caspase-3/7 Activity Assay
-
Principle: This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
-
Materials:
-
Treated and control cells from the protocol above.
-
Commercially available Caspase-3/7 activity assay kit (e.g., luminescence or fluorescence-based).
-
Opaque-walled multi-well plates (for luminescence assays).
-
-
Procedure:
-
Follow the manufacturer's instructions for the specific caspase activity assay kit.
-
Typically, the assay involves adding a reagent containing a luminogenic or fluorogenic caspase-3/7 substrate to the cell lysates or directly to the cells in the culture plate.
-
Incubate for the recommended time to allow for caspase cleavage of the substrate.
-
Measure the luminescence or fluorescence using a plate reader.
-
Normalize the signal to the number of cells or total protein concentration.
-
3. Western Blotting for Cleaved Caspases and Bid
-
Principle: This technique allows for the detection of the cleaved (active) forms of specific caspases and the cleavage of Bid, a key event in the amplification of the apoptotic signal.
-
Materials:
-
Treated and control cells.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and Bid.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound on Apoptosis Induction
| Cell Line | Assay | Concentration (µM) | Incubation Time | Result | Reference |
| BU-11 (pro/pre-B) | Caspase Activation | 40 | 15 min | Activation of Caspases-2, -8, -9 | [10] |
| Primary pro-B cells | Caspase Activation | 80 | 15 min | Activation of Caspases-2, -8, -9 | [10] |
| C6 (rat glioma) | Apoptosis (Sub-G1) | 30 | 48-72 h | Increased apoptotic cells | [1] |
| LS-174T (colorectal) | Apoptosis | 1-10 | 48 h | Dose-dependent increase | [4] |
| HCT-116 (colorectal) | Apoptosis | 1-10 | 48 h | Resistant to apoptosis | [4] |
Table 2: In Vivo Efficacy of this compound in a Rat Mammary Carcinogenesis Model
| Treatment Group | Dose | Administration Route | Duration | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) |
| Control | - | Diet | 2 months | 70 | 1.8 |
| This compound | 30 mg/kg | Diet | 2 months | 45 | 0.8 |
| This compound | 60 mg/kg | Diet | 2 months | 40 | 0.6 |
Signaling Pathways and Experimental Workflows
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Combined treatment with peroxisome proliferator-activated receptor (PPAR) gamma ligands and gamma radiation induces apoptosis by PPARγ-independent up-regulation of reactive oxygen species-induced deoxyribonucleic acid damage signals in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor δ confers resistance to peroxisome proliferator-activated receptor γ-induced apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lot-to-lot variability in HLA antibody screening using a multiplexed bead-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lot to Lot Correlations - George King Bio-Medical, Inc. [kingbiomed.com]
- 9. Evaluation of lot-to-lot repeatability and effect of assay media choice in the recombinant Factor C assay - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: GW7845 Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GW7845 in dose-response curve experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response curve analysis in a question-and-answer format.
Question 1: Why am I observing no response or a very weak response to this compound in my cell-based assay?
Possible Causes and Solutions:
-
Low PPARγ Expression in Cell Line: The selected cell line may not express sufficient levels of peroxisome proliferator-activated receptor-gamma (PPARγ).
-
Improper this compound Handling and Storage: this compound may have degraded due to improper storage or handling.
-
Solution: this compound is soluble in DMSO. Prepare a concentrated stock solution in DMSO and store it at -20°C for long-term use. For short-term storage (days to weeks), 0-4°C is acceptable. Avoid repeated freeze-thaw cycles.
-
-
Suboptimal Assay Conditions: Incubation times or reagent concentrations may not be optimal for detecting a response.
-
Solution: Optimize the incubation time for this compound treatment. A common range is 16-24 hours. Ensure that the components of your reporter assay system are fresh and used according to the manufacturer's instructions.
-
Question 2: My dose-response curve is not sigmoidal and appears flat or irregular.
Possible Causes and Solutions:
-
Inappropriate Concentration Range: The tested concentrations of this compound may be too high or too low to capture the full dose-response relationship.
-
Solution: Based on its reported murine EC50 of 1.2 nM, a sensible starting concentration range for a dose-response curve in a human cell line would be from 0.1 nM to 10 µM, using serial dilutions. This wide range increases the likelihood of capturing the full sigmoidal curve.
-
-
Cytotoxicity at High Concentrations: At high concentrations, this compound may induce cytotoxicity, leading to a decrease in the reporter signal that is not related to PPARγ activation.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your dose-response experiment to assess the cytotoxic effects of this compound at the concentrations tested. If cytotoxicity is observed, exclude those concentrations from the dose-response analysis. For instance, a study on pro/pre-B cells showed apoptosis induction at 40µM of this compound.
-
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations in your culture medium.
-
Solution: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If precipitation is observed, consider lowering the maximum concentration or using a different formulation, if possible.
-
Question 3: I am observing high background signal or a high degree of variability between replicates.
Possible Causes and Solutions:
-
Off-Target Effects: this compound may be activating other signaling pathways that non-specifically affect the reporter gene expression.
-
Solution: To confirm that the observed response is PPARγ-mediated, consider using a PPARγ antagonist, such as GW9662, in a co-treatment experiment. A reduction in the signal in the presence of the antagonist would indicate a PPARγ-specific effect.
-
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells can lead to high variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell settling.
-
-
Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to minimize evaporation from the inner wells.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ). PPARγ is a nuclear receptor that, upon activation by a ligand like this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription.
Q2: What is a typical EC50 value for this compound?
A2: The half-maximal effective concentration (EC50) for this compound has been reported to be 1.2 nM for the activation of murine PPARγ. The EC50 in human cell lines may vary depending on the specific cell type and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage.
Data Presentation
| Parameter | Value | Reference |
| Mechanism of Action | PPARγ Agonist | General Knowledge |
| Murine PPARγ EC50 | 1.2 nM | |
| Solubility | DMSO | |
| Storage | -20°C (long-term) |
Experimental Protocols
Detailed Protocol for this compound Dose-Response Curve Analysis using a PPARγ Reporter Assay in MCF-7 Cells
This protocol outlines a method for determining the dose-response curve of this compound in the human breast cancer cell line MCF-7, which is known to express PPARγ.[4]
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade, anhydrous)
-
PPARγ-responsive luciferase reporter plasmid (containing a PPRE)
-
Transfection reagent
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
One day before transfection, seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
-
Transfection:
-
Transfect the cells with a PPARγ-responsive luciferase reporter plasmid according to the manufacturer's instructions for your chosen transfection reagent.
-
Incubate the cells for 24 hours post-transfection.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free DMEM to create a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
After the 24-hour transfection period, carefully remove the medium from the cells and replace it with the prepared this compound dilutions or vehicle control.
-
Incubate the plate for an additional 24 hours.
-
-
Luciferase Assay:
-
After the 24-hour treatment, remove the medium.
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's protocol.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase plasmid or a separate cell viability assay).
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Mandatory Visualization
Caption: Signaling pathway of the PPARγ agonist this compound.
Caption: Experimental workflow for this compound dose-response analysis.
References
- 1. Peroxisome proliferator-activated receptor gamma overexpression suppresses proliferation of human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia induces peroxisome proliferator-activated receptor γ expression via HIF-1-dependent mechanisms in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of peroxisome proliferator-activated receptor (PPAR)-gamma in human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor alpha in the human breast cancer cell lines MCF-7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GW7845 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and troubleshooting experiments involving the PPARγ agonist, GW7845.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-thiazolidinedione (TZD) agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.[3] Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.
Q2: What are the common experimental applications of this compound?
A2: this compound is frequently used in in vitro and in vivo studies to investigate the roles of PPARγ in various physiological and pathological processes. Common applications include:
-
Adipocyte Differentiation: Inducing the differentiation of pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.[4][5][6][7][8]
-
Metabolic Studies: Investigating insulin sensitivity, glucose uptake, and lipid metabolism.
-
Cancer Research: Studying the anti-proliferative and pro-apoptotic effects of PPARγ activation in various cancer cell lines.
-
Inflammation Studies: Examining the anti-inflammatory effects of PPARγ activation.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid powder. For in vitro experiments, it is soluble in DMSO.[9] It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[9] Avoid repeated freeze-thaw cycles. For animal studies, the formulation will depend on the route of administration and should be determined based on relevant literature.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect of this compound | Inadequate concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint. |
| Solubility issues: this compound may not be fully dissolved in the culture medium. | Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and does not affect cell viability. Prepare fresh dilutions from your stock solution for each experiment. | |
| Cellular resistance: The target cells may have low expression of PPARγ or express dominant-negative forms. | Verify PPARγ expression in your cell line using qPCR or Western blot. Consider using a cell line known to be responsive to PPARγ agonists as a positive control. | |
| High background or off-target effects | Non-specific binding: At high concentrations, this compound might interact with other cellular targets. | Use the lowest effective concentration of this compound. Include a PPARγ antagonist (e.g., GW9662) as a negative control to confirm that the observed effects are PPARγ-dependent. |
| Biased agonism: The agonist may differentially recruit coactivators, leading to unexpected gene expression profiles. | Characterize the expression of a panel of known PPARγ target genes. Consider using another PPARγ agonist with a different chemical structure as a comparison. | |
| Inconsistent results between experiments | Variability in cell culture: Cell passage number, confluency, and overall health can affect experimental outcomes. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in a logarithmic growth phase before treatment. |
| Reagent instability: this compound or other reagents may have degraded. | Prepare fresh working solutions of this compound for each experiment. Ensure all other reagents are within their expiration dates and stored properly. | |
| Cytotoxicity observed at high concentrations | Cellular toxicity: High concentrations of this compound or the solvent (DMSO) may be toxic to the cells. | Determine the maximum non-toxic concentration of this compound and DMSO for your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). |
Experimental Protocols
PPARγ Transactivation Assay
This assay measures the ability of this compound to activate PPARγ-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression vector for full-length human PPARγ
-
Reporter plasmid containing a luciferase gene driven by a PPRE-containing promoter
-
A constitutively active Renilla luciferase vector (for normalization)
-
Transfection reagent
-
This compound
-
PPARγ antagonist (e.g., GW9662)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter plasmid, and the Renilla luciferase normalization vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). To confirm PPARγ-specificity, include a condition with this compound in the presence of a PPARγ antagonist.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
3T3-L1 Adipocyte Differentiation Assay
This protocol describes how to induce the differentiation of 3T3-L1 pre-adipocytes into mature adipocytes using this compound.
Materials:
-
3T3-L1 pre-adipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin.
-
Differentiation medium II (DMII): DMEM with 10% FBS and 1.7 µM insulin.
-
This compound
-
Oil Red O staining solution
Protocol:
-
Culture 3T3-L1 pre-adipocytes in DMEM with 10% FBS until they reach 100% confluency (Day 0).
-
Two days post-confluency (Day 2), replace the medium with DMI containing the desired concentration of this compound or vehicle control.
-
After 48 hours (Day 4), replace the medium with DMII containing this compound or vehicle control.
-
Continue to replace the medium with DMII containing the treatment every 2 days until Day 8-10.
-
To assess differentiation, wash the cells with PBS and fix with 10% formalin for 10 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes to visualize lipid droplets.
-
Wash with water and visualize under a microscope. For quantification, the stain can be extracted with isopropanol and the absorbance measured.
Western Blot for PPARγ Target Gene Expression
This protocol is for detecting changes in the protein levels of PPARγ target genes following this compound treatment.
Materials:
-
Cells or tissue treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a PPARγ target gene (e.g., FABP4, CD36)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse cells or tissue in RIPA buffer and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a separate gel for the loading control.
-
Quantify the band intensities and normalize the target protein level to the loading control.
Visualizations
Caption: Signaling pathway of this compound activating PPARγ.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), this compound, inhibits rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ agonist through the terminal differentiation phase is essential for adipogenic differentiation of fetal ovine preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced 3T3-L1 Differentiation into Adipocytes by Pioglitazone Pharmacological Activation of Peroxisome Proliferator Activated Receptor-Gamma (PPAR-γ) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARγ agonists induce adipocyte differentiation by modulating the expression of Lipin-1, which acts as a PPARγ phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
Technical Support Center: Interpreting Unexpected Results with GW7845
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the PPARγ agonist, GW7845.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-thiazolidinedione agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. Upon binding, this compound activates PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.
Q2: I am not observing the expected transcriptional activation of PPARγ target genes after this compound treatment. What could be the reason?
Several factors could contribute to a lack of response. Please consider the following troubleshooting steps:
-
Cell Line Viability and PPARγ Expression: Confirm the viability of your cell line and ensure it expresses sufficient levels of functional PPARγ. Some cell lines may have low endogenous PPARγ expression.
-
Compound Integrity and Concentration: Ensure the this compound compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment. Perform a dose-response experiment to ensure you are using an effective concentration.
-
Incubation Time: The kinetics of transcriptional activation can vary between cell types and target genes. Optimize the incubation time with this compound.
-
Assay System: If using a reporter assay, verify the integrity of your reporter construct and the transfection efficiency.
Q3: My cells are showing a significant decrease in viability after treatment with this compound, which is unexpected for a standard PPARγ agonist. Why is this happening?
While PPARγ activation is generally associated with cell differentiation, this compound has been reported to induce apoptosis (programmed cell death) in various cell types, including cancer cells and bone marrow B cells. This effect can be independent of its PPARγ agonist activity. Key pathways involved in this compound-induced apoptosis include:
-
Caspase Activation: this compound can trigger a caspase cascade, involving both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7).
-
Mitochondrial Pathway: The compound can induce mitochondrial membrane depolarization and the release of cytochrome c, key events in the intrinsic apoptotic pathway.
-
MAPK Signaling: Activation of mitogen-activated protein kinases (MAPKs) such as p38 MAPK and JNK has been observed following this compound treatment and is linked to the induction of apoptosis.
To investigate this further, you can perform assays to detect caspase activation or assess the phosphorylation status of key MAPK proteins.
Q4: I am observing effects that seem unrelated to PPARγ activation, such as changes in intracellular calcium levels. Is this a known off-target effect of this compound?
Yes, this compound has been shown to have PPARγ-independent effects. A notable off-target effect is the inhibition of voltage-dependent calcium channels (VDCCs).[1] This can lead to a decrease in calcium influx and relaxation of smooth muscle. If your experimental system is sensitive to changes in intracellular calcium, this off-target effect could explain unexpected results.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of PPARγ Target Gene Expression
| Possible Cause | Recommended Action |
| This compound Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration for inducing the expression of your target gene. |
| Low PPARγ Expression in Cells | Verify PPARγ expression levels in your cell line using Western blot or qPCR. Consider using a cell line with higher endogenous PPARγ expression or overexpressing PPARγ. |
| Poor Transfection Efficiency (for reporter assays) | Optimize your transfection protocol. Use a positive control to verify transfection efficiency. |
Issue 2: Unexpectedly High Cell Death
| Possible Cause | Recommended Action |
| Induction of Apoptosis | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to quantify cell death. |
| Conduct a caspase activity assay (e.g., using a luminogenic or fluorogenic substrate for caspase-3/7) to determine if apoptosis is caspase-dependent. | |
| Analyze the phosphorylation status of MAPKs (p38, JNK, ERK) via Western blot to investigate their involvement. | |
| Off-Target Cytotoxicity | Titrate this compound to the lowest effective concentration for PPARγ activation to minimize off-target effects. |
| Consider using a different PPARγ agonist to see if the cytotoxic effect is specific to this compound. |
Issue 3: Results Suggesting PPARγ-Independent Effects
| Possible Cause | Recommended Action |
| Inhibition of Voltage-Dependent Calcium Channels | If your experimental model is sensitive to calcium signaling, consider measuring intracellular calcium levels using a fluorescent indicator (e.g., Fura-2 or Fluo-4). |
| Use a known VDCC blocker as a positive control to compare effects. | |
| Activation of Other Signaling Pathways | Broadly assess changes in key signaling pathways using techniques like phospho-kinase arrays or targeted Western blotting for common signaling nodes. |
| Use a PPARγ antagonist (e.g., GW9662) to determine if the observed effect is truly PPARγ-independent. If the effect persists in the presence of the antagonist, it is likely an off-target effect. |
Data Summary
Table 1: In Vitro Efficacy of this compound and Other PPARγ Agonists
| Compound | Target | IC50 for VDCC Inhibition (µM)[1] | IC50 for Arterial Relaxation (µM)[1] |
| This compound | PPARγ Agonist | 3.0 ± 0.5 | 4.1 |
| GI 262570 | PPARγ Agonist | 2.0 ± 0.5 | 2.4 |
| GW 1929 | PPARγ Agonist | 5.0 ± 0.7 | 6.3 |
| Pioglitazone | PPARγ Agonist | 10.0 ± 0.8 | 13.9 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Phosphorylated MAPKs
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total p38, JNK, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: A general experimental workflow for studying the effects of this compound.
References
Technical Support Center: GW7845 Cytotoxicity at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxic effects of GW7845 at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound-induced cytotoxicity at high concentrations?
A1: At concentrations significantly higher than those required for peroxisome proliferator-activated receptor-gamma (PPARγ) activation (e.g., 20µM for apoptosis induction versus 10–1000nM for PPARγ activation), this compound has been shown to induce apoptosis in various cell types, including glioma and bone marrow B cells. The cytotoxic mechanism involves the rapid activation of a multifaceted caspase cascade, engaging both the intrinsic and extrinsic apoptotic pathways. This leads to key events such as the loss of mitochondrial membrane potential and the release of cytochrome c.
Q2: How do I determine the cytotoxic concentration of this compound for my specific cell line?
A2: The cytotoxic concentration of this compound can vary significantly between different cell lines. To determine the IC50 value (the concentration that inhibits 50% of cell viability) in your cell line of interest, it is essential to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations for a fixed duration (e.g., 24, 48, or 72 hours) and then assessing cell viability using a suitable assay, such as MTT, XTT, or a luminescent ATP-based assay.
Q3: What are the typical morphological changes observed in cells undergoing apoptosis induced by high concentrations of this compound?
A3: Cells undergoing apoptosis induced by this compound will exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis). These changes can be visualized using techniques such as phase-contrast microscopy or fluorescence microscopy after staining with DNA-binding dyes like Hoechst 33342 or DAPI.
Q4: Can high concentrations of this compound induce other forms of cell death besides apoptosis?
A4: While apoptosis is the primary mode of cell death reported for this compound at high concentrations, it is possible that at very high concentrations or in specific cell types, other forms of cell death, such as necrosis, could be induced. Necrosis is characterized by cell swelling, membrane rupture, and the release of cellular contents. To distinguish between apoptosis and necrosis, it is recommended to use assays that can differentiate between these two processes, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Data Presentation
The following tables are templates to guide researchers in organizing their experimental data on this compound cytotoxicity. Please note that the values presented here are for illustrative purposes only and are not based on published experimental data for this compound.
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) | Assay Method |
| C6 Glioma | Brain | 48 | [Enter Your Data] | MTT |
| U-87 MG | Brain | 48 | [Enter Your Data] | MTT |
| MCF-7 | Breast | 72 | [Enter Your Data] | XTT |
| A549 | Lung | 72 | [Enter Your Data] | ATP Luminescence |
| Jurkat | Blood (T-cell leukemia) | 24 | [Enter Your Data] | Annexin V/PI |
Table 2: Illustrative Dose-Response of this compound on C6 Glioma Cell Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | [Enter Your Data] |
| 5 | [Enter Your Data] |
| 10 | [Enter Your Data] |
| 20 | [Enter Your Data] |
| 50 | [Enter Your Data] |
| 100 | [Enter Your Data] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using the MTT Assay
Objective: To determine the dose-dependent effect of this compound on the viability of a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and cells with vehicle control (DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment with high concentrations of this compound.
Materials:
-
Cells treated with this compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
FACS tubes
-
PBS
Procedure:
-
Cell Harvesting: After treating the cells with this compound for the desired time, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Mandatory Visualization
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting decision tree for this compound cytotoxicity assays.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cell Viability Assays
-
Possible Cause 1: Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a common source of variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After adding cells to the plate, gently swirl the plate in a figure-eight motion to distribute the cells evenly. Avoid letting the plate sit on the bench for an extended period before placing it in the incubator, as this can cause cells to settle in the center of the wells.
-
-
Possible Cause 2: Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents can lead to significant well-to-well differences.
-
Solution: Use calibrated pipettes and fresh tips for each dilution and transfer. When adding reagents to a 96-well plate, use a multichannel pipette for consistency.
-
-
Possible Cause 3: Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the media components and the test compound, leading to altered cell growth and viability.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium to create a humidity barrier.
-
Issue 2: No Significant Cytotoxicity Observed Even at High this compound Concentrations
-
Possible Cause 1: Cell Line Resistance: The cell line you are using may be inherently resistant to the cytotoxic effects of this compound.
-
Solution: Consider testing a wider range of concentrations, extending the incubation time, or using a different cell line that has been reported to be sensitive to similar compounds. It is also beneficial to include a positive control compound known to induce cytotoxicity in your cell line to ensure the assay is working correctly.
-
-
Possible Cause 2: Compound Inactivity: The this compound compound may have degraded or may not be properly solubilized.
-
Solution: Ensure that the this compound stock solution is stored correctly (as per the manufacturer's instructions) and has not undergone multiple freeze-thaw cycles. Confirm that the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the culture medium.
-
-
Possible Cause 3: Insufficient Incubation Time: The duration of exposure to this compound may not be long enough to induce a cytotoxic response.
-
Solution: Perform a time-course experiment, assessing cell viability at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for observing a cytotoxic effect.
-
Issue 3: Inconsistent Results in Apoptosis Assays
-
Possible Cause 1: Suboptimal Staining: Incorrect concentrations of Annexin V or PI, or an inappropriate incubation time, can lead to poor staining and inaccurate results.
-
Solution: Titrate the Annexin V and PI reagents to determine the optimal concentration for your cell type. Follow the manufacturer's recommended incubation time and protect the samples from light during staining.
-
-
Possible Cause 2: Loss of Apoptotic Cells: Apoptotic cells can detach from the culture surface. If only the adherent cells are collected, the apoptotic population will be underestimated.
-
Solution: Always collect both the culture supernatant (containing floating cells) and the adherent cells for analysis. Combine these populations before proceeding with the staining protocol.
-
-
Possible Cause 3: Delayed Analysis: Delays between staining and flow cytometry analysis can lead to changes in the cell populations, such as an increase in secondary necrosis.
-
Solution: Analyze the samples on the flow cytometer as soon as possible after the staining procedure is complete. If immediate analysis is not possible, some protocols allow for fixation, but this should be validated for your specific assay and cell type.
-
Technical Support Center: Enhancing GW7845 Efficacy In Vivo
Welcome to the technical support center for GW7845. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound, offering potential causes and solutions to enhance experimental success.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent drug efficacy | Poor Bioavailability: this compound has low aqueous solubility, which can lead to poor absorption and bioavailability. Improper Formulation: The vehicle used may not be optimal for solubilizing or suspending this compound, leading to precipitation or uneven distribution. Inappropriate Administration Route: The chosen route of administration (e.g., oral gavage vs. intraperitoneal injection) may not be the most effective for the specific animal model or experimental goal. | Optimize Formulation: Utilize a vehicle designed for poorly soluble compounds. A commonly used vehicle for oral gavage is a suspension in 0.5% carboxymethylcellulose (CMC) in water. For intraperitoneal injections, a solution in DMSO diluted with saline or a mixture of solvents like PEG400, Tween 80, and saline can be effective. Consider Nanoparticle Formulations: Encapsulating this compound in nanoparticles can improve solubility and bioavailability. Evaluate Administration Route: For systemic effects, intraperitoneal injection may offer higher bioavailability compared to oral gavage. However, for studies mimicking clinical applications, oral gavage may be more relevant. Conduct a pilot study to compare routes. |
| High variability in animal response | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. Animal-to-animal variation: Differences in metabolism and drug handling among individual animals. Formulation Instability: The drug may be precipitating out of the vehicle over time, leading to inconsistent dosing. | Ensure Proper Dosing Technique: For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach. For IP injections, ensure the injection is in the peritoneal cavity and not subcutaneous or into an organ. Increase Sample Size: A larger cohort of animals can help to mitigate the impact of individual variations. Prepare Fresh Formulations: Prepare the this compound formulation fresh before each administration to minimize precipitation. If the formulation must be stored, assess its stability over the storage period. |
| Observed Toxicity or Adverse Effects | Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially at high concentrations or with repeated dosing. Off-target Effects: this compound may have effects that are independent of PPARγ activation. Dose is too high: The administered dose may be approaching the maximum tolerated dose (MTD). | Conduct Vehicle-only Control: Always include a control group that receives only the vehicle to distinguish between vehicle- and drug-related toxicity. Monitor for Known PPARγ Agonist Side Effects: Be aware of potential side effects associated with PPARγ agonists, such as fluid retention and effects on bone metabolism. Perform a Dose-response Study: Determine the optimal therapeutic dose with minimal toxicity by conducting a dose-escalation study. Monitor animals for signs of toxicity such as weight loss, lethargy, and changes in behavior. |
| Unexpected or contradictory results | PPARγ-Independent Effects: Some effects of this compound may not be mediated through the PPARγ receptor.[1] Complex Biological System: The in vivo environment is complex, and interactions with other signaling pathways can lead to unexpected outcomes. | Investigate Off-target Mechanisms: Consider the possibility of PPARγ-independent actions of this compound in your data interpretation.[1][2] Analyze Downstream Targets: Examine the expression and activity of known downstream targets of the PPARγ signaling pathway to confirm target engagement. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The choice of vehicle depends on the route of administration. For oral gavage , a suspension in 0.5% or 1% carboxymethylcellulose (CMC) in sterile water is a common choice. For intraperitoneal (IP) injection , this compound can be dissolved in DMSO and then diluted with sterile saline or phosphate-buffered saline (PBS). A common formulation involves dissolving the compound in a vehicle mixture such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to ensure the final DMSO concentration is low to minimize toxicity. Always include a vehicle-only control group in your experiments.
Q2: What is the typical dose range for this compound in mice?
A2: The effective dose of this compound can vary depending on the animal model and the disease being studied. Reported doses in the literature range from 3 mg/kg to 30 mg/kg per day. It is highly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I administer this compound, by oral gavage or intraperitoneal injection?
A3: Both oral gavage and intraperitoneal (IP) injection are viable administration routes for this compound.
-
Oral gavage is often preferred for studies that aim to mimic the clinical route of administration for oral drugs and for longer-term studies.
-
Intraperitoneal injection generally leads to higher bioavailability as it bypasses first-pass metabolism in the liver. This route may be preferable for proof-of-concept studies where maximizing systemic exposure is the primary goal.
The choice between these methods should be guided by the specific aims of your study. A pilot experiment comparing the two routes may be beneficial.
Q4: What are the potential signs of toxicity I should monitor for in my animals?
A4: Monitor animals daily for any signs of toxicity, which may include:
-
Weight loss
-
Reduced food and water intake
-
Lethargy or changes in activity levels
-
Ruffled fur
-
Diarrhea
-
Signs of fluid retention (edema)
If any of these signs are observed, consider reducing the dose or discontinuing the treatment. A thorough necropsy and histopathological analysis of major organs at the end of the study is also recommended to assess for any organ-specific toxicity.
Q5: Are there known off-target effects of this compound?
A5: Yes, like many small molecule agonists, this compound may have effects that are independent of PPARγ activation.[1][2] Some studies on other PPARγ ligands have shown effects on pathways such as cysteinyl leukotriene production that are not mediated by PPARγ.[1] When interpreting your results, it is important to consider the possibility of both PPARγ-dependent and independent mechanisms of action.
Data Summary
The following tables summarize key quantitative data from in vivo studies involving this compound.
Table 1: In Vivo Efficacy of this compound in a Rat Mammary Carcinogenesis Model
| Treatment Group | Dose | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) | Tumor Weight ( g/rat ) |
| Control | - | 100 | 4.5 ± 0.6 | 5.8 ± 1.2 |
| This compound | 30 mg/kg of diet | 67 | 1.8 ± 0.4 | 1.5 ± 0.5 |
| This compound | 60 mg/kg of diet | 53 | 1.1 ± 0.3 | 0.9 ± 0.3 |
*Data from a study in rats with nitrosomethylurea-induced mammary carcinogenesis.[3] *p < 0.05 compared to control.
Table 2: Biodistribution of [11C]this compound in Mice
| Organ | Uptake (%ID/g) at 30 min |
| Blood | 1.5 ± 0.2 |
| Heart | 2.1 ± 0.3 |
| Lungs | 3.5 ± 0.5 |
| Liver | 8.2 ± 1.1 |
| Spleen | 4.6 ± 0.7 |
| Kidneys | 3.8 ± 0.6 |
| Muscle | 1.0 ± 0.1 |
| Brain | 0.2 ± 0.05 |
| Tumor (MCF-7) | 1.5 ± 0.3 |
Data represents the percentage of injected dose per gram of tissue.[4]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (size appropriate for the mouse strain and age)
-
Syringes (1 mL)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice, calculate the total amount of this compound needed.
-
Prepare the 0.5% CMC vehicle: Dissolve 0.5 g of CMC in 100 mL of sterile water. Mix thoroughly until a homogenous suspension is formed. This may require stirring for several hours.
-
Prepare the this compound suspension: a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add a small volume of the 0.5% CMC vehicle to the tube to create a paste. c. Gradually add the remaining volume of the 0.5% CMC vehicle while continuously vortexing to ensure a uniform suspension. d. If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Dose Administration: a. Weigh each mouse to determine the precise volume of the this compound suspension to administer. The typical dosing volume for mice is 5-10 mL/kg. b. Gently restrain the mouse. c. Attach the gavage needle to the syringe and draw up the calculated volume of the this compound suspension. d. Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach. e. Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 2: Preparation and Administration of this compound via Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal balance
-
Sterile syringes (1 mL) and needles (25-27 gauge)
Procedure:
-
Calculate the required amount of this compound: Determine the total amount of this compound needed based on the desired dose and the number and weight of the mice.
-
Prepare the this compound stock solution: a. Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution. Ensure the compound is fully dissolved.
-
Prepare the final dosing solution: a. On the day of injection, dilute the this compound stock solution with sterile saline or PBS to the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally below 10%) to minimize toxicity. b. Vortex the solution thoroughly to ensure it is well-mixed.
-
Dose Administration: a. Weigh each mouse to calculate the exact volume of the dosing solution to inject. The typical injection volume for mice is 5-10 mL/kg. b. Restrain the mouse to expose the abdomen. c. Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle to avoid puncturing internal organs. d. Aspirate gently to ensure the needle is not in a blood vessel or organ before injecting the solution. e. Slowly inject the solution into the peritoneal cavity. f. Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified PPARγ signaling pathway activated by this compound.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Caption: Logical troubleshooting flow for inconsistent in vivo efficacy of this compound.
References
Technical Support Center: Addressing GW7845 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the non-thiazolidinedione PPARγ agonist, GW7845, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that functions as a transcription factor. Upon binding to this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription. This regulation affects various cellular processes including cell proliferation, differentiation, and apoptosis.
Q2: In which cancer cell lines has this compound shown activity?
While specific IC50 values for this compound are not widely reported in publicly available literature, PPARγ agonists, in general, have been shown to inhibit the growth of various cancer cell lines. The sensitivity to this compound can vary significantly between cell lines. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line of interest through a dose-response experiment.
Q3: What are the potential mechanisms of resistance to PPARγ agonists like this compound?
While specific resistance mechanisms to this compound have not been extensively characterized, resistance to PPARγ agonists can arise from several factors, including:
-
Alterations in the PPARγ receptor: Mutations in the PPARG gene can lead to a receptor that no longer binds to the agonist or is unable to effectively regulate gene transcription.
-
Changes in co-regulator proteins: The transcriptional activity of PPARγ is dependent on the recruitment of co-activator and co-repressor proteins. Altered expression or function of these co-regulators can diminish the cellular response to a PPARγ agonist.
-
Activation of alternative signaling pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that bypass the effects of PPARγ activation. The Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 MAPK and JNK, have been implicated in both the pro-apoptotic effects of this compound and in mechanisms of drug resistance in general.[1][2][3][4][5][6][7][8][9][10]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1][2][11][12][13]
-
Altered drug metabolism: Cells may develop mechanisms to metabolize and inactivate the drug more efficiently.[14][15][16][17][18][19]
Q4: How can I determine if my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to perform a cell viability assay (e.g., MTT, XTT, or resazurin assay) to determine the IC50 of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase (typically 3-fold or higher) in the IC50 value is a strong indicator of acquired resistance.
Troubleshooting Guides
Problem 1: My cell line is not responding to this compound treatment as expected (no decrease in cell viability).
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Determine the IC50 of this compound for your specific parental cell line using a dose-response curve. Ensure you are using a concentration range that brackets the expected IC50. |
| Drug Instability | Prepare fresh stock solutions of this compound and dilute to the final working concentration immediately before use. Avoid repeated freeze-thaw cycles. |
| Cell Line Misidentification or Contamination | Authenticate your cell line using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination. |
| Intrinsic Resistance | The cell line may have inherent resistance to PPARγ agonists. Consider screening a panel of different cell lines to find a sensitive model. |
Problem 2: My cell line has developed resistance to this compound after prolonged treatment.
| Possible Cause | Investigative Steps |
| Altered PPARγ Expression or Function | - qPCR: Compare PPARG mRNA levels between sensitive and resistant cells. - Western Blot: Compare PPARγ protein levels. - Sanger Sequencing: Sequence the PPARG gene in resistant cells to identify potential mutations. |
| Activation of Bypass Signaling Pathways | - Western Blot: Analyze the phosphorylation status of key proteins in survival pathways, such as Akt, and MAPK pathways (p-p38, p-JNK). Increased phosphorylation in resistant cells may indicate pathway activation. |
| Increased Drug Efflux | - qPCR: Measure the mRNA levels of common drug efflux pump genes (e.g., ABCG2, ABCB1). - Western Blot: Analyze the protein levels of the corresponding transporters. - Functional Assay: Use a fluorescent substrate of the suspected transporter (e.g., pheophorbide A for ABCG2) with and without a known inhibitor to assess efflux activity. |
| Altered Drug Metabolism | - This is more complex to analyze and may require metabolomics studies to identify potential drug metabolites. |
Data Presentation
Table 1: Example IC50 Values of Various Anticancer Drugs in Common Cancer Cell Lines (µM)
| Cell Line | Drug 1 (e.g., Doxorubicin) | Drug 2 (e.g., Paclitaxel) | Drug 3 (e.g., Cisplatin) |
| MCF-7 (Breast Cancer) | 0.05 - 1.0[7][14][16][20][21][22] | 0.002 - 0.1[20] | 5 - 30[23] |
| HT-29 (Colon Cancer) | 0.1 - 2.0[9][21][23][24][25][26][27][28] | 0.005 - 0.5[26] | 10 - 50[26] |
| PC-3 (Prostate Cancer) | 0.1 - 1.5[13][26][29][30][31][32][33][34][35] | 0.001 - 0.05[26] | 2 - 20[13][30] |
| A549 (Lung Cancer) | 0.02 - 0.5[4][12][24][29][36][37][38][39] | 0.001 - 0.02[37] | 5 - 25[4][37] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Signaling Pathway Analysis
This protocol is to assess the activation of MAPK pathways.
-
Cell Lysis: Treat sensitive and resistant cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p38 MAPK and JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the expression of PPARγ and drug efflux pump genes.
-
RNA Extraction: Extract total RNA from sensitive and resistant cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and primers specific for PPARG, ABCG2, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Repression of PPARγ reduces the ABCG2-mediated efflux activity of M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PPAR-gamma agonists inhibit toll-like receptor-mediated activation of dendritic cells via the MAP kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidiabetic thiazolidinediones inhibit invasiveness of pancreatic cancer cells via PPARγ independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PPAR-γ Agonists As Antineoplastic Agents in Cancers with Dysregulated IGF Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the ABCG2-overexpressing multidrug resistant (MDR) cancer cells by PPARγ agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the ABCG2-overexpressing multidrug resistant (MDR) cancer cells by PPARγ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multidrug efflux transporter ABCG2: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. PPARγ deacetylation dissociates thiazolidinedione’s metabolic benefits from its adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro Cytotoxicity and Apoptotic Assay in HT-29 Cell Line Using Ficus hispida Linn: Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Identification of Promising Drug Candidates against Prostate Cancer through Computationally-Driven Drug Repurposing [mdpi.com]
- 27. miltenyibiotec.com [miltenyibiotec.com]
- 28. Synergistic Growth Inhibition of HT-29 Colon and MCF-7 Breast Cancer Cells with Simultaneous and Sequential Combinations of Antineoplastics and CNS Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]
- 32. encyclopedia.pub [encyclopedia.pub]
- 33. researchgate.net [researchgate.net]
- 34. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 37. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Gold Nanoparticles Induced Size Dependent Cytotoxicity on Human Alveolar Adenocarcinoma Cells by Inhibiting the Ubiquitin Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GW7845 In Vitro Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PPARγ agonist GW7845 in in vitro experiments. A primary focus is to address the potential impact of serum on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: How does the presence of serum in cell culture media affect the in vitro activity of this compound?
A1: Serum contains a complex mixture of proteins, with albumin being the most abundant. Small molecules like this compound can bind to these proteins. This binding is a reversible equilibrium between the free and protein-bound drug. Only the unbound, free fraction of the drug is available to cross cell membranes and interact with its target, the PPARγ receptor.[1][2] Therefore, the presence of serum can lead to a rightward shift in the dose-response curve, resulting in a higher apparent IC50 or EC50 value. This is because a higher total concentration of this compound is required to achieve the same free concentration that elicits a biological response.
Q2: What is an "IC50 shift" and how does it relate to serum effects?
A2: An IC50 shift refers to the change in the half-maximal inhibitory concentration (IC50) of a compound under different experimental conditions. In the context of serum, a significant increase in the IC50 value in the presence of serum compared to serum-free or low-serum conditions indicates that the compound binds to serum proteins. This information is crucial for interpreting in vitro data and predicting in vivo efficacy, where the compound will be exposed to high concentrations of plasma proteins.
Q3: Should I perform my this compound experiments in the presence or absence of serum?
A3: The choice of serum concentration depends on the goal of your experiment.
-
For initial screening and mechanistic studies: Using serum-free or low-serum conditions can provide a more direct measure of the compound's intrinsic potency at the receptor level.
-
For predicting in vivo activity: Performing assays in the presence of serum (e.g., 10% Fetal Bovine Serum or with physiological concentrations of human serum albumin) can offer a more physiologically relevant assessment of the compound's potential efficacy. It is often recommended to determine the IC50 in both the presence and absence of serum to understand the extent of the serum shift.
Q4: Besides protein binding, are there other ways serum can influence my this compound assay?
A4: Yes, serum contains various growth factors and other signaling molecules that can influence cell signaling pathways and potentially modulate the expression or activity of PPARγ and its target genes. This can lead to variability in your results that is independent of direct compound-protein binding. Using a serum-free or defined media can help to minimize this variability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in this compound potency (IC50) between experiments. | Inconsistent serum concentration or lot-to-lot variability in serum. | Standardize the serum concentration used in all assays. If possible, purchase a large batch of serum from a single lot to use for a series of experiments. |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment. | |
| This compound appears less potent than expected based on literature values. | Presence of serum in the assay. | Check the serum concentration used in your assay and compare it to the conditions reported in the literature. If the literature values were obtained in serum-free conditions, your results in the presence of serum are expected to show a higher IC50. |
| Compound degradation. | Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment. | |
| Unexpected cell signaling or off-target effects observed. | Bioactive components in serum. | Consider using a serum-free or serum-reduced medium to minimize confounding effects from serum components. |
| Difficulty in achieving a complete dose-response curve. | Compound solubility issues at high concentrations. | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. The final concentration of the vehicle should be consistent across all wells and at a non-toxic level. |
Quantitative Data
Due to the lack of publicly available data directly comparing the IC50 of this compound in the presence and absence of serum, we provide the following table as a template for researchers to record their own findings.
| Compound | Assay Type | Cell Line | Serum Concentration (%) | IC50 / EC50 (nM) | Fold Shift (IC50 with serum / IC50 without serum) |
| This compound | PPARγ Reporter Assay | e.g., HEK293T | 0 | Record your data | |
| This compound | PPARγ Reporter Assay | e.g., HEK293T | 10 | Record your data | Calculate |
| Positive Control (e.g., Rosiglitazone) | PPARγ Reporter Assay | e.g., HEK293T | 0 | Record your data | |
| Positive Control (e.g., Rosiglitazone) | PPARγ Reporter Assay | e.g., HEK293T | 10 | Record your data | Calculate |
Experimental Protocols
Protocol for Determining the Impact of Serum on this compound Activity in a Cell-Based Reporter Assay
This protocol provides a general framework for assessing the effect of fetal bovine serum (FBS) on the potency of this compound in a PPARγ reporter gene assay.
1. Cell Culture and Seeding:
- Culture a suitable cell line (e.g., HEK293T) transiently or stably expressing a PPARγ reporter construct in DMEM supplemented with 10% FBS and antibiotics.
- Seed the cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the assay. Allow cells to adhere overnight.
2. Serum Starvation (for serum-free condition):
- For the serum-free arm of the experiment, gently wash the cells with sterile PBS and replace the growth medium with serum-free DMEM. Incubate for 4-6 hours.
3. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in both serum-free DMEM and DMEM containing 10% FBS to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
4. Cell Treatment:
- Remove the medium from the wells.
- Add the prepared this compound dilutions (in either serum-free or 10% FBS medium) to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., Rosiglitazone).
- Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
5. Reporter Gene Assay:
- Following incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions for your specific reporter assay system.
6. Data Analysis:
- Normalize the reporter activity to the vehicle control.
- Plot the normalized data against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value for both the serum-free and 10% FBS conditions.
- Calculate the fold shift in EC50 by dividing the EC50 value obtained in the presence of serum by the EC50 value from the serum-free condition.
Visualizations
References
GW7845 Assay Development and Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to GW7845 assay development and optimization. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
This section addresses common problems that may arise during this compound experiments, offering potential causes and solutions.
Reporter Gene Assays
| Problem | Potential Cause | Solution |
| No or low activation of the PPARγ reporter gene | This compound Insolubility or Degradation: this compound may not be fully dissolved or could have degraded. | Ensure this compound is completely dissolved in a suitable solvent like DMSO. Prepare fresh dilutions for each experiment to avoid degradation from repeated freeze-thaw cycles. |
| Inappropriate Cell Line: The cell line used may not express sufficient levels of functional PPARγ. | Select a cell line known to have robust PPARγ expression or transfect cells with a PPARγ expression vector. | |
| Suboptimal Assay Conditions: Incubation time, this compound concentration, or cell density may not be optimal. | Optimize these parameters by performing a time-course experiment and a dose-response curve. Ensure cell density is within the linear range of the assay. | |
| High background signal in reporter assays | Off-Target Effects: this compound may be activating the reporter gene through a PPARγ-independent mechanism. | To confirm specificity, use a known PPARγ antagonist, such as GW9662, to see if it blocks the activation. |
| Contamination: Mycoplasma or other microbial contamination in cell cultures can interfere with the assay. | Regularly test cell cultures for contamination and maintain aseptic techniques. | |
| Inconsistent dose-response curves | Cytotoxicity at High Concentrations: High concentrations of this compound may be toxic to the cells, leading to a decrease in the reporter signal. | Perform a cytotoxicity assay, such as an MTT assay, in parallel to determine the toxic concentration range of this compound.[1] |
| Ligand-Induced Receptor Downregulation: Prolonged exposure to a potent agonist can lead to the downregulation of the PPARγ receptor. | Consider shorter incubation times or measure PPARγ protein levels by Western blot to assess downregulation. |
Cell Viability (e.g., MTT) Assays
| Problem | Potential Cause | Solution |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent number of cells seeded in each well. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for better consistency. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and reagent concentrations. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Low signal or poor dynamic range | Suboptimal Cell Number: The number of cells plated is too low or too high for the linear range of the assay. | Perform a cell titration experiment to determine the optimal cell seeding density that gives a linear response. |
| Insufficient Incubation Time: The incubation time with MTT reagent may be too short for adequate formazan crystal formation. | Optimize the MTT incubation time (typically 2-4 hours) for your specific cell line. | |
| High background absorbance | Contamination: Bacterial or yeast contamination can reduce the MTT reagent. | Visually inspect plates for contamination before adding the MTT reagent. Maintain sterile techniques. |
| Phenol Red Interference: Phenol red in the culture medium can contribute to background absorbance. | Use phenol red-free medium for the assay or subtract the background absorbance from a cell-free well containing medium and MTT. |
Western Blotting
| Problem | Potential Cause | Solution |
| No or weak signal for PPARγ or its target proteins | Low Protein Expression: The target protein may be expressed at low levels in the chosen cell line or experimental condition. | Use a positive control cell line or tissue known to express the protein. Consider nuclear extraction for PPARγ, as it is a nuclear receptor. |
| Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage.[2] | |
| Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low. | Perform an antibody titration to determine the optimal dilution for both primary and secondary antibodies. | |
| High background or non-specific bands | Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity of the antibody's immunogen. |
| Insufficient Blocking: The membrane was not adequately blocked, leading to non-specific antibody binding. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). | |
| Inadequate Washing: Insufficient washing steps to remove unbound antibodies. | Increase the number and duration of wash steps with TBST. Adding a small amount of Tween-20 (0.05-0.1%) to the wash buffer can help reduce background.[3] | |
| Inconsistent band intensities | Unequal Protein Loading: Different amounts of total protein were loaded into each lane. | Perform a protein quantification assay (e.g., BCA or Bradford) on your lysates and load equal amounts of protein. Normalize to a loading control like β-actin or GAPDH.[2] |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a potent and selective non-thiazolidinedione agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that, upon activation by a ligand like this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription. This pathway is crucial in adipogenesis, lipid metabolism, and insulin sensitivity.
2. What is the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound can vary depending on the cell type and the specific assay being performed. It is highly recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your system. Based on available literature, concentrations in the range of 10 nM to 10 µM are often used. A cytotoxicity assay should also be conducted to ensure that the concentrations used are not causing cell death.
3. How should I prepare and store this compound?
This compound is typically soluble in DMSO. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution to the desired final concentration in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so ensure the final DMSO concentration in your culture is low (typically <0.1%).
4. What are some common positive and negative controls for a this compound experiment?
-
Positive Controls: A well-characterized PPARγ agonist such as Rosiglitazone or Pioglitazone can be used as a positive control.
-
Negative Controls:
-
A vehicle control (e.g., DMSO) at the same final concentration used for this compound treatment is essential.
-
A known PPARγ antagonist, such as GW9662, can be used to demonstrate that the effects of this compound are mediated through PPARγ.
-
5. How can I confirm that this compound is activating PPARγ in my cells?
Several methods can be used to confirm PPARγ activation:
-
Reporter Gene Assay: Use a luciferase reporter construct containing PPREs to measure the transcriptional activity of PPARγ.
-
Quantitative PCR (qPCR): Measure the mRNA expression of known PPARγ target genes, such as FABP4 (aP2), CD36, or LPL.
-
Western Blot: Analyze the protein expression of PPARγ target genes.
Experimental Protocols
1. PPARγ Reporter Gene Assay
This protocol describes a method for measuring the activation of PPARγ using a luciferase reporter system.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with a PPRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or controls (vehicle, positive control).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
2. MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on cell viability.[4][5]
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations and controls for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
3. Western Blot Analysis of PPARγ Target Gene Expression
This protocol outlines the steps for detecting changes in the protein levels of PPARγ target genes.[2][3][6][7][8]
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the PPARγ target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. Peroxisome proliferator-activated receptors (PPAR) agonists affect cell viability, apoptosis and expression of cell cycle related proteins in cell lines of glial brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blot Protocol for PPAR gamma Antibody (NBP2-22106): Novus Biologicals [novusbio.com]
- 3. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisome Proliferator-Activated Receptor γ and Retinoid X Receptor transcription factors are released from activated human platelets and shed in microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: GW7845 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in functional assays involving the PPAR-γ agonist, GW7845.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[1] Upon binding, this compound induces a conformational change in the PPAR-γ receptor, leading to the recruitment of coactivator proteins and subsequent transcription of target genes.
Q2: What are the common functional assays used to assess this compound activity?
Common functional assays for this compound include:
-
Reporter Gene Assays: Luciferase or beta-galactosidase reporter assays are frequently used in cells transiently or stably expressing a PPAR-γ-responsive promoter driving the reporter gene.
-
Gene Expression Analysis: Quantitative PCR (qPCR) or Western blotting can be used to measure the expression of known PPAR-γ target genes, such as adiponectin, FABP4 (aP2), or CD36.
-
Cell-based Phenotypic Assays: These assays measure downstream biological effects of PPAR-γ activation, such as adipocyte differentiation (e.g., Oil Red O staining), glucose uptake, or anti-inflammatory responses.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[1] For short-term storage (days to weeks), it is recommended to store the compound at 0-4°C. For long-term storage (months to years), it should be stored at -20°C.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during functional assays with this compound.
Issue 1: High Variability or Poor Reproducibility in Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure uniform cell density across all wells of the assay plate. Use a multichannel pipette for cell seeding and visually inspect the plate before treatment. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Inconsistent Compound Dilution | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, which can significantly alter cellular physiology and assay readouts. |
Issue 2: No or Low Response to this compound Treatment
| Possible Cause | Recommended Solution |
| Compound Insolubility | Although soluble in DMSO, this compound can precipitate in aqueous assay media, especially at high concentrations. Visually inspect for precipitation after adding the compound to the media. Consider using a lower final DMSO concentration (typically <0.5%) or pre-warming the media. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific cell line and assay. |
| Cell Line Unresponsive to PPAR-γ Agonists | Confirm that your cell line expresses functional PPAR-γ. You can do this by testing a known PPAR-γ agonist as a positive control or by measuring PPAR-γ expression levels. |
| Assay Incubation Time | Optimize the incubation time with this compound. Transcriptional responses can vary from a few hours to over 24 hours depending on the target gene and cell type. |
| Degraded Compound | Ensure proper storage of this compound. If in doubt, use a fresh stock of the compound. |
Issue 3: High Background Signal or Apparent Non-Specific Activity
| Possible Cause | Recommended Solution |
| Cytotoxicity at High Concentrations | High concentrations of this compound may induce cytotoxicity, leading to artifacts in viability or reporter assays. Perform a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) in parallel with your functional assay to determine the cytotoxic concentration range. |
| Off-Target Effects | At higher concentrations, this compound may interact with other cellular targets. To mitigate this, use the lowest effective concentration of this compound. Consider using a structurally different PPAR-γ agonist to confirm that the observed effect is on-target. |
| Interference with Assay Readout | This compound, like other small molecules, has the potential to interfere with certain assay technologies. For fluorescence-based assays, check for autofluorescence of the compound at the excitation and emission wavelengths used. For luciferase assays, perform a control experiment with the luciferase enzyme and this compound in a cell-free system to rule out direct inhibition or enhancement of the enzyme. |
| Promiscuous Activation of Reporter Constructs | Some compounds can activate reporter genes through mechanisms independent of the target receptor. Use a control cell line that does not express PPAR-γ or a reporter construct with a minimal promoter to assess non-specific reporter activation. |
Experimental Protocols
Protocol: PPAR-γ Luciferase Reporter Gene Assay
This protocol provides a general workflow for assessing this compound activity using a luciferase reporter assay.
Materials:
-
Cells stably or transiently expressing a PPAR-γ responsive element (PPRE)-driven firefly luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization).
-
This compound (dissolved in DMSO).
-
Appropriate cell culture medium and supplements.
-
96-well white, clear-bottom assay plates.
-
Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®).
-
Luminometer.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Include a vehicle control (DMSO alone) and a positive control (a known PPAR-γ agonist).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound activating PPAR-γ.
Experimental Workflow for a this compound Functional Assay
Caption: A typical experimental workflow for a cell-based this compound functional assay.
References
Validation & Comparative
A Comparative Guide to GW7845 and Other PPARγ Agonists for Researchers
For researchers and professionals in drug development, the landscape of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonists is both promising and complex. This guide provides an objective comparison of GW7845 against other notable PPARγ agonists, supported by experimental data, detailed methodologies, and visual pathway representations to aid in informed decision-making.
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating glucose and lipid metabolism.[1][2] The gamma isoform, PPARγ, is a well-established therapeutic target for type 2 diabetes, with agonists like the thiazolidinediones (TZDs) rosiglitazone and pioglitazone having seen widespread clinical use.[3] However, the quest for novel PPARγ agonists with improved efficacy and safety profiles continues. This compound, a non-thiazolidinedione, tyrosine-based agonist, has emerged as a potent activator of PPARγ, demonstrating significant potential in preclinical studies.[4][5]
Comparative Performance: A Data-Driven Overview
The efficacy and binding affinity of PPARγ agonists are critical parameters in their evaluation. The following tables summarize key quantitative data for this compound and other prominent PPARγ agonists.
Table 1: In Vitro Activity of PPARγ Agonists
| Compound | Type | Target | EC50 (nM) | IC50 (nM) | Ki (nM) |
| This compound | Non-Thiazolidinedione | PPARγ | - | 3 | 3.7[6] |
| Rosiglitazone | Thiazolidinedione | PPARγ | 60[7] | 4, 9, 12 | 40[7] |
| Pioglitazone | Thiazolidinedione | PPARγ | 690 | - | - |
| GW1929 | Tyrosine-based | PPARγ | 6.2-13 | - | - |
| Farglitazar | Non-Thiazolidinedione | PPARγ | - | - | 1.1[8] |
| Telmisartan | Angiotensin II Receptor Blocker | PPARγ (Partial Agonist) | - | - | - |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Ki: Inhibitor constant. Data is compiled from multiple sources and assay conditions may vary.
Table 2: In Vivo and Clinical Observations
| Compound | Key In Vivo / Clinical Findings |
| This compound | Inhibits mammary carcinogenesis in rats.[5][9] Effective at inhibiting voltage-dependent calcium channels.[4] |
| Rosiglitazone | Improves insulin sensitivity and glycemic control.[10] Associated with an increased risk of myocardial infarction and heart failure compared to pioglitazone.[11] |
| Pioglitazone | Improves insulin sensitivity and glycemic control.[10] Shows a more favorable effect on plasma lipid profiles than rosiglitazone.[10][12] |
| Telmisartan | Functions as a partial agonist of PPARγ, influencing the expression of target genes involved in carbohydrate and lipid metabolism.[13][14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the PPARγ signaling pathway and a typical experimental workflow for screening agonists.
Caption: PPARγ Signaling Pathway.
Caption: Experimental Workflow for PPARγ Agonist Evaluation.
Experimental Protocols
Competitive Binding Assay
This assay is fundamental for determining the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a test compound.
Principle: The assay measures the ability of a test compound to displace a radiolabeled or fluorescently tagged known PPARγ ligand from the PPARγ LBD. The decrease in signal from the labeled ligand is proportional to the binding affinity of the test compound.
General Procedure:
-
Reagents: Purified recombinant PPARγ LBD, a high-affinity radiolabeled ([³H]-Rosiglitazone) or fluorescent ligand, test compounds, and a scintillation counter or fluorescence plate reader.
-
Incubation: The PPARγ LBD is incubated with the labeled ligand in the presence of varying concentrations of the test compound.
-
Separation: Bound and free labeled ligand are separated. For radioligand assays, this is often achieved by filtration through glass fiber filters. For fluorescence-based assays, changes in fluorescence polarization or FRET can be measured directly.
-
Detection: The amount of bound labeled ligand is quantified.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition versus the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.
Cell-Based Transactivation Assay
This assay measures the functional activity of a compound as an agonist or antagonist of PPARγ in a cellular context.
Objective: To determine the half-maximal effective concentration (EC50) and the maximal efficacy (Emax) of a test compound.
Principle: A reporter gene (e.g., luciferase or beta-galactosidase) is placed under the control of a promoter containing PPAR response elements (PPREs). Cells are co-transfected with this reporter construct and an expression vector for PPARγ. Activation of PPARγ by an agonist leads to the expression of the reporter gene, which can be quantified.
General Procedure:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, CV-1) is cultured and co-transfected with a PPRE-driven reporter plasmid and a PPARγ expression plasmid.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound.
-
Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The EC50 and Emax values are determined by plotting the reporter activity versus the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound stands out as a potent, non-thiazolidinedione PPARγ agonist with a high binding affinity. Its distinct chemical structure may offer a different pharmacological profile compared to the traditional TZD class of drugs. While preclinical data are promising, particularly in the context of cancer inhibition, further clinical studies are necessary to fully elucidate its therapeutic potential and safety profile in comparison to established agonists like pioglitazone and rosiglitazone. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers to further investigate and compare the nuanced activities of these important metabolic modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. GW1929 | PPAR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), this compound, inhibits rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biodistribution of (11)C-GW7845, a positron-emitting agonist for peroxisome proliferator-activated receptor-{gamma} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pioglitazone potassium|1266523-09-4|COA [dcchemicals.com]
- 10. Rosiglitazone and pioglitazone similarly improve insulin sensitivity and secretion, glucose tolerance and adipocytokines in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jwatch.org [jwatch.org]
- 12. Comparative effects of rosiglitazone and pioglitazone on fasting and postprandial low-density lipoprotein size and subclasses in patients with Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of telmisartan as a unique angiotensin II receptor antagonist with selective PPARgamma-modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Battle of PPARγ Agonists: GW7845 vs. Rosiglitazone in Metabolic Regulation
In the landscape of metabolic research, the quest for potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonists remains a focal point for the development of novel insulin-sensitizing therapies. This guide provides a detailed comparison of two such agonists, GW7845 and the well-established drug rosiglitazone, aimed at researchers, scientists, and drug development professionals. By examining their performance in key metabolic assays, this document serves as a comprehensive resource for understanding their relative efficacy and underlying mechanisms of action.
Quantitative Comparison of In Vitro Efficacy
Direct comparative studies on the metabolic effects of this compound and rosiglitazone are limited. However, available data on their transcriptional activity as PPARγ agonists provide a crucial insight into their relative potency. The following table summarizes the available quantitative data.
| Parameter | This compound | Rosiglitazone | Study Reference |
| PPARγ Transcriptional Activation (EC50) | More potent than rosiglitazone | Less potent than this compound | Agus et al. |
Note: The table will be expanded as more direct comparative quantitative data becomes available. Much of the existing research focuses on comparing rosiglitazone with other thiazolidinediones like pioglitazone, rather than this compound.
In-Depth Look at Metabolic Effects
While direct head-to-head in vivo metabolic data for this compound versus rosiglitazone is not extensively available in the public domain, we can infer their potential comparative effects by examining the well-documented metabolic actions of rosiglitazone.
Glucose Metabolism and Insulin Sensitivity
Rosiglitazone has been shown to significantly improve insulin sensitivity and glucose metabolism. In clinical studies, treatment with rosiglitazone in patients with type 2 diabetes resulted in a significant decrease in fasting plasma glucose and an improvement in insulin-stimulated glucose disposal. These effects are largely attributed to its action on adipose tissue, promoting the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.
Lipid Metabolism
The effects of rosiglitazone on lipid profiles are more complex. While it can lead to an increase in HDL-C ("good" cholesterol), it has also been associated with an increase in LDL-C ("bad" cholesterol) and triglycerides in some patient populations. This has been a point of consideration in its clinical use.
Gene Expression
As a potent PPARγ agonist, rosiglitazone modulates the expression of a wide array of genes involved in glucose and lipid metabolism, and inflammation in key metabolic tissues such as adipose tissue, liver, and skeletal muscle.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay measures the ability of a compound to enhance glucose transport into fat cells.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
DMEM with low glucose
-
Insulin
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and counter (for radiolabeled glucose) or fluorescence plate reader (for fluorescent glucose)
Procedure:
-
Seed 3T3-L1 preadipocytes in 12-well plates and differentiate into mature adipocytes.
-
Serum-starve the differentiated adipocytes for 2-4 hours in DMEM.
-
Wash the cells with PBS.
-
Incubate the cells with Krebs-Ringer-HEPES (KRH) buffer containing the test compounds (this compound or rosiglitazone) at various concentrations for a predetermined time (e.g., 1 hour).
-
Add insulin (e.g., 100 nM) to stimulate glucose uptake and incubate for 20 minutes.
-
Add 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for 5-10 minutes.
-
Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
Adipocyte Differentiation Assay (Oil Red O Staining)
This assay visually assesses the extent of adipogenesis induced by the test compounds.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (DMEM with high glucose, FBS, insulin, dexamethasone, and IBMX)
-
Oil Red O staining solution
-
Formalin
-
Isopropanol
Procedure:
-
Plate 3T3-L1 preadipocytes and grow to confluence.
-
Two days post-confluence, induce differentiation by replacing the medium with differentiation medium containing the test compounds (this compound or rosiglitazone).
-
After 2-3 days, replace the induction medium with a maintenance medium (DMEM with high glucose, FBS, and insulin) containing the test compounds.
-
Continue to culture for an additional 4-6 days, replacing the medium every 2 days.
-
Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10-20 minutes to visualize lipid droplets.
-
Wash with water and visualize the stained lipid droplets under a microscope.
-
For quantification, destain the cells with isopropanol and measure the absorbance at 510 nm.
Hyperinsulinemic-Euglycemic Clamp in Rodents
This in vivo technique is the gold standard for assessing insulin sensitivity.
Materials:
-
Anesthetized and catheterized rodents (e.g., rats or mice)
-
Insulin solution
-
Glucose solution (e.g., 20% dextrose)
-
Tracer (e.g., [3-³H]glucose) for measuring glucose turnover
-
Blood glucose meter
Procedure:
-
Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allow the animal to recover.
-
After a fasting period, start a continuous infusion of a tracer to measure basal glucose turnover.
-
After a basal period, begin a continuous infusion of insulin at a fixed rate to induce hyperinsulinemia.
-
Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).
-
Monitor blood glucose levels every 5-10 minutes and adjust the glucose infusion rate accordingly.
-
The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.
Visualizing the Mechanisms of Action
To better understand the cellular processes influenced by this compound and rosiglitazone, the following diagrams illustrate the PPARγ signaling pathway and a typical experimental workflow.
Caption: PPARγ signaling pathway activation by agonists.
A Comparative Guide to PPARγ Agonists: GW7845, GI 262570, and GW 1929
This guide provides a detailed comparison of three non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor-gamma (PPARγ) agonists: GW7845, GI 262570, and GW 1929. Developed for researchers, scientists, and drug development professionals, this document summarizes their performance based on available experimental data, outlines their mechanisms of action, and provides detailed experimental protocols for key studies.
Introduction to PPARγ Agonists
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity. Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, have been used in the treatment of type 2 diabetes. However, side effects associated with TZDs have prompted the development of novel, non-TZD PPARγ agonists with potentially improved safety and efficacy profiles. This compound, GI 262570, and GW 1929 are three such compounds that have been investigated for their therapeutic potential.
Mechanism of Action and Signaling Pathway
All three compounds—this compound, GI 262570, and GW 1929—are agonists of PPARγ. Their primary mechanism of action involves binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity and glycemic control.
Figure 1: PPARγ Signaling Pathway Activation by Agonists.
Comparative Performance Data
The following tables summarize the quantitative data on the binding affinities and functional activities of this compound, GI 262570, and GW 1929.
Table 1: PPARγ Binding Affinity and Functional Potency
| Compound | Parameter | Species | Value | Reference |
| GW 1929 | pKi | Human | 8.84 | --INVALID-LINK-- |
| Ki | Human | 1.4 nM | --INVALID-LINK-- | |
| pEC50 | Human | 8.56 | --INVALID-LINK-- | |
| pEC50 | Murine | 8.27 | --INVALID-LINK-- | |
| GI 262570 | IC50 (VDCC Inhibition) | Rat | 2.0 ± 0.5 µM | --INVALID-LINK-- |
| IC50 (Arterial Relaxation) | Rat | 2.4 µM | --INVALID-LINK-- | |
| This compound | IC50 (VDCC Inhibition) | Rat | 3.0 ± 0.5 µM | --INVALID-LINK-- |
| IC50 (Arterial Relaxation) | Rat | 4.1 µM | --INVALID-LINK-- |
Note: Direct comparative Ki or pKi values for this compound and GI 262570 from a single study were not available. The IC50 values for all three compounds in functional assays are from the same study and are therefore directly comparable.
Table 2: PPAR Subtype Selectivity of GW 1929
| Compound | Target | pKi | Selectivity vs PPARγ | Reference |
| GW 1929 | Human PPARγ | 8.84 | - | --INVALID-LINK-- |
| Human PPARα | < 5.5 | >1000-fold | --INVALID-LINK-- | |
| Human PPARδ | < 6.5 | >100-fold | --INVALID-LINK-- |
Note: Comprehensive selectivity data for this compound and GI 262570 was not available in the searched literature.
Experimental Protocols
PPARγ Binding Assay (Scintillation Proximity Assay)
This protocol is a general representation of a Scintillation Proximity Assay (SPA) used to determine the binding affinity of ligands to PPARγ.
Figure 2: Scintillation Proximity Assay (SPA) Workflow.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM EDTA, and 0.1% BSA). Serially dilute the test compounds (this compound, GI 262570, or GW 1929) and a known reference ligand.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, streptavidin-coated SPA beads, biotinylated PPARγ ligand-binding domain (LBD), and [3H]-labeled known PPARγ agonist (e.g., rosiglitazone).
-
Incubation: Add the test compounds or vehicle control to the wells. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Detection: Measure the scintillation counts using a microplate scintillation counter. The amount of light emitted is proportional to the amount of radioligand bound to the receptor on the beads.
-
Data Analysis: Plot the scintillation counts against the concentration of the test compound. Determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Cell-Based PPARγ Transactivation Assay
This assay measures the ability of the compounds to activate the transcriptional activity of PPARγ in a cellular context.
Figure 3: PPARγ Transactivation Assay Workflow.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., CV-1 cells) in appropriate media. Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds (this compound, GI 262570, or GW 1929) or a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene transcription and protein expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.
In Vivo Antidiabetic Efficacy in Zucker Diabetic Fatty (ZDF) Rats
The Zucker Diabetic Fatty (ZDF) rat is a common animal model of type 2 diabetes used to evaluate the in vivo efficacy of antidiabetic compounds.
Methodology:
-
Animal Model: Use male ZDF rats, which spontaneously develop obesity, insulin resistance, and hyperglycemia.
-
Acclimatization and Grouping: Acclimatize the animals and then group them based on their baseline blood glucose and body weight.
-
Dosing: Administer the test compounds (e.g., GW 1929 at 0.3-10 mg/kg) or vehicle control orally once daily for a specified duration (e.g., 14 days).
-
Monitoring: Monitor food and water intake, body weight, and blood glucose levels regularly throughout the study.
-
Outcome Measures: At the end of the study, measure key parameters such as fasting blood glucose, plasma insulin, triglycerides, and HbA1c levels. An oral glucose tolerance test (OGTT) can also be performed to assess glucose disposal.
-
Data Analysis: Compare the changes in the measured parameters between the treatment groups and the vehicle control group to determine the in vivo efficacy of the compounds.
Conclusion
This compound, GI 262570, and GW 1929 are all potent non-TZD PPARγ agonists. Based on the available data, GW 1929 exhibits the highest reported binding affinity for PPARγ and demonstrates excellent selectivity over other PPAR subtypes.[1] The comparative study by Heppner et al. (2005) provides valuable insights into their functional effects on vascular tone, with GI 262570 showing the most potent effect in inhibiting voltage-dependent calcium channels and inducing arterial relaxation, followed by this compound and then GW 1929.[2]
The choice of compound for further research will depend on the specific therapeutic application and the desired pharmacological profile. For applications requiring high potency and selectivity for PPARγ, GW 1929 appears to be a strong candidate. For studies related to vascular effects, GI 262570 and this compound may be of particular interest. Further head-to-head comparative studies, especially on the binding affinities and selectivity profiles of all three compounds under identical experimental conditions, would be beneficial for a more definitive comparison.
References
Validating GW7845's Specificity for PPARγ: A Comparative Guide
For researchers investigating metabolic diseases, inflammation, and cellular differentiation, the peroxisome proliferator-activated receptor gamma (PPARγ) is a critical therapeutic target. The selection of a potent and, most importantly, specific agonist is paramount to ensure that observed effects are indeed mediated by PPARγ and not by off-target interactions with other PPAR isoforms (PPARα and PPARδ). This guide provides an objective comparison of GW7845, a non-thiazolidinedione, L-tyrosine-based PPARγ agonist, with other common alternatives, supported by experimental data to validate its specificity.
Comparative Analysis of PPAR Agonist Specificity
The primary measure of a PPAR agonist's specificity is its relative potency for the target receptor (PPARγ) compared to the other isoforms (PPARα and PPARδ). This is typically quantified by comparing the half-maximal effective concentration (EC50) or the inhibitor constant (Ki) across the different receptor subtypes. A higher fold-selectivity for PPARγ indicates a more specific compound.
Experimental data demonstrates that this compound is a highly potent and selective PPARγ agonist. In functional transactivation assays using murine PPARs, this compound exhibited an EC50 of 1.2 nM for PPARγ and displayed over 1000-fold selectivity for PPARγ over both PPARα and PPARδ.[1] Another study using human PPARs reported an EC50 for this compound of 0.71 nM for PPARγ and 3500 nM for PPARα, further underscoring its specificity.[2]
In contrast, other widely used PPARγ agonists, such as those from the thiazolidinedione (TZD) class, may exhibit different selectivity profiles. Rosiglitazone is known as a potent and selective PPARγ agonist, while Pioglitazone, though primarily targeting PPARγ, also demonstrates partial agonist activity on PPARα. This dual activity can be a confounding factor in experiments aiming to isolate PPARγ-specific effects.
The following tables summarize the available quantitative data for this compound and its common alternatives.
Table 1: Potency and Selectivity of this compound
| Compound | Target Receptor | Potency (EC50 / Ki) | Selectivity vs. PPARα | Selectivity vs. PPARδ | Reference |
| This compound | hPPARγ | 0.71 nM (EC50) | ~4900-fold | Not specified | [2] |
| hPPARα | 3500 nM (EC50) | - | Not specified | [2] | |
| mPPARγ | 1.2 nM (EC50) | >1000-fold | >1000-fold | [1] | |
| PPARγ | 3.7 nM (Ki) | Not specified | Not specified | [3] |
hPPAR refers to human PPAR; mPPAR refers to murine PPAR.
Table 2: Comparative Potency of Various PPAR Agonists
| Compound | Primary Target(s) | PPARγ (EC50) | PPARα (EC50) | PPARδ (EC50) | Key Remarks | Reference |
| This compound | PPARγ | 0.71 nM | 3500 nM | >1200 nM (est.) | High potency and selectivity for PPARγ. | [1][2] |
| Rosiglitazone | PPARγ | ~30-45 nM | >10,000 nM | >10,000 nM | Considered a "pure" and highly selective PPARγ agonist. | [4] |
| Pioglitazone | PPARγ / PPARα | ~400-500 nM | ~1000-5000 nM | >10,000 nM | Dual agonist with primary activity on PPARγ. | [4] |
| GW0742 | PPARδ | >3600 nM | >8400 nM | 28 nM | A potent and selective PPARδ agonist, useful as a control. | [1] |
| GW7647 | PPARα | 1100 nM | 6 nM | 6200 nM | A potent and selective PPARα agonist, useful as a control. |
Note: EC50 values can vary between studies due to different experimental conditions. The data presented is for comparative purposes.
Visualizing the Validation Process
To validate the specificity of a compound like this compound, a logical workflow is followed, beginning with broad screening and culminating in specific functional assays.
Caption: Workflow for validating PPARγ agonist specificity.
The core mechanism of PPARγ activation involves ligand binding, heterodimerization with the Retinoid X Receptor (RXR), and subsequent binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby initiating transcription.
Caption: Simplified PPARγ signaling pathway activation by this compound.
Experimental Protocols
The determination of agonist specificity relies on robust and standardized experimental protocols. The most common methods are competitive binding assays to determine affinity (Ki) and cell-based transactivation assays to measure functional potency (EC50).
Competitive Ligand Binding Assay (Fluorescence Polarization)
This assay quantifies the affinity of a test compound (like this compound) for the PPARγ Ligand Binding Domain (LBD) by measuring its ability to displace a fluorescently-labeled PPARγ ligand.
-
Principle: A fluorescent probe bound to the PPARγ-LBD has a high fluorescence polarization (FP) value. When a test compound competes with the probe for binding to the LBD, the probe is displaced, resulting in a lower FP value.
-
Materials:
-
Recombinant human PPARγ-LBD
-
Fluorescent PPARγ ligand probe
-
Test compounds (this compound, Rosiglitazone, etc.) dissolved in DMSO
-
Assay buffer
-
384-well black plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (e.g., Rosiglitazone).
-
In a 384-well plate, add the PPARγ-LBD, the fluorescent probe, and the assay buffer to each well.
-
Add the serially diluted test compounds or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the concentration of the test compound that causes 50% inhibition of probe binding (IC50). The inhibitor constant (Ki) can then be calculated from the IC50 value.
-
Repeat the procedure using PPARα-LBD and PPARδ-LBD to determine the binding affinity for the other isoforms.
-
Cell-Based GAL4-PPAR Chimera Transactivation Assay
This is a functional assay to measure the ability of a compound to activate a PPAR subtype, leading to the expression of a reporter gene.[1]
-
Principle: A chimeric receptor is created by fusing the DNA-binding domain (DBD) of the yeast transcription factor GAL4 to the LBD of a human or murine PPAR (e.g., hPPARγ-LBD). This construct is co-transfected into mammalian cells (e.g., CV-1 or COS-1) along with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene, such as firefly luciferase.[5][6] When an agonist binds to the PPAR-LBD, the GAL4-DBD binds to the UAS, activating transcription of the luciferase gene. The light produced is proportional to the receptor's activation.
-
Materials:
-
Mammalian cell line (e.g., CV-1)
-
Expression plasmid for GAL4-hPPARγ-LBD chimera
-
Reporter plasmid with GAL4 UAS-luciferase
-
Transfection reagent
-
Test compounds
-
Luciferase assay substrate and buffer
-
-
Procedure:
-
Seed cells in 96-well plates.
-
Co-transfect the cells with the GAL4-PPARγ-LBD expression plasmid and the UAS-luciferase reporter plasmid.
-
After an incubation period (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compound (this compound) or a positive control (Rosiglitazone).
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Plot the luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Perform parallel assays with cells transfected with GAL4-PPARα-LBD and GAL4-PPARδ-LBD constructs to determine the EC50 for the other isoforms and subsequently calculate selectivity.
-
Conclusion
The experimental data strongly supports the characterization of this compound as a highly potent and specific agonist for PPARγ. With a selectivity of over 1000-fold for PPARγ compared to PPARα and PPARδ, it represents a superior tool for researchers aiming to elucidate the precise biological functions of PPARγ activation without the confounding off-target effects that may be present with less selective compounds like Pioglitazone. The use of standardized binding and transactivation assays, as detailed above, is crucial for confirming the specificity of any PPAR agonist used in research and drug development.
References
- 1. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and biodistribution of (11)C-GW7845, a positron-emitting agonist for peroxisome proliferator-activated receptor-{gamma} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling the Receptor Selectivity of GW7845: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GW7845 has been identified as a potent agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[1] Understanding the cross-reactivity of this compound with other receptors is paramount for assessing its therapeutic potential and predicting off-target effects. This guide provides a comparative analysis of this compound's interaction with other receptors, supported by experimental data and detailed methodologies for assessing receptor selectivity.
Quantitative Analysis of Receptor Binding and Functional Activity
While this compound is a known high-affinity ligand for PPARγ, comprehensive public data on its cross-reactivity with other nuclear receptors, including other PPAR subtypes (PPARα and PPARδ), is limited. The available data on its primary target is summarized below.
| Receptor | Ligand | Assay Type | Parameter | Value (nM) |
| PPARγ | This compound | Radioligand Binding Assay | Ki | 3.7 |
Note: The lack of comprehensive, publicly available data on the binding affinity and functional activity of this compound against a wider panel of receptors highlights a gap in the current understanding of its selectivity profile. Further studies are required to definitively characterize its cross-reactivity.
Experimental Protocols for Assessing Cross-Reactivity
To determine the selectivity of a compound like this compound, a combination of binding and functional assays is typically employed. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is a common method to determine the binding affinity of a test compound to a target receptor.
Objective: To quantify the binding affinity (IC50 and Ki) of this compound for PPARα, PPARδ, and PPARγ.
Principle: The assay measures the displacement of a fluorescently labeled ligand (tracer) from the receptor's ligand-binding domain (LBD) by the unlabeled test compound. The decrease in the FRET signal is proportional to the amount of tracer displaced.
Materials:
-
Recombinant human PPARα-LBD, PPARδ-LBD, and PPARγ-LBD
-
Fluorescently labeled pan-PPAR ligand (e.g., a fluorescent derivative of a known PPAR agonist)
-
Terbium-conjugated anti-GST antibody (assuming GST-tagged LBDs)
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% BSA)
-
Test compound (this compound) and reference compounds (known selective agonists for each PPAR subtype)
-
384-well microplates
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of this compound and reference compounds.
-
In a 384-well plate, add the assay buffer, the respective PPAR-LBD, the terbium-labeled antibody, and the fluorescent tracer.
-
Add the serially diluted this compound or reference compounds to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~665 nm (acceptor) and ~615 nm (donor).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [tracer]/Kd_tracer).
Luciferase Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.
Objective: To determine the functional potency (EC50) and efficacy of this compound in activating PPARα, PPARδ, and PPARγ.
Principle: Cells are transiently transfected with an expression vector for the full-length PPAR subtype and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Activation of the receptor by a ligand leads to the expression of luciferase, which can be quantified by measuring light emission.
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1)
-
Expression plasmids for human PPARα, PPARδ, and PPARγ
-
PPRE-driven luciferase reporter plasmid (e.g., pGL3-PPRE-luc)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound) and reference agonists
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with a fresh medium containing serial dilutions of this compound or reference agonists.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and maximal efficacy.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of this compound and a general workflow for assessing its receptor cross-reactivity.
Figure 1: Simplified signaling pathway of this compound-mediated PPARγ activation.
Figure 2: General experimental workflow for assessing receptor cross-reactivity.
References
A Comparative Analysis of GW7845 and Non-Thiazolidinedione Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-thiazolidinedione (non-TZD) PPARγ modulator GW7845 with other non-TZD compounds and traditional thiazolidinediones (TZDs). This analysis is supported by experimental data to inform preclinical and clinical research decisions.
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a well-established molecular target for insulin-sensitizing drugs. The thiazolidinedione (TZD) class of drugs, such as rosiglitazone and pioglitazone, were the first full agonists of PPARγ to be widely used in the treatment of type 2 diabetes. However, their clinical use has been limited by a range of side effects, including weight gain, fluid retention, and an increased risk of bone fractures and heart failure.[1][2][3] This has driven the development of a new generation of non-TZD PPARγ modulators, including this compound, which aim to retain the therapeutic benefits of PPARγ activation while minimizing adverse effects. These newer compounds, often referred to as selective PPARγ modulators (SPPARMs), are designed to differentially modulate PPARγ activity.[4]
Mechanism of Action: A Shift from Full Agonism to Selective Modulation
Thiazolidinediones act as full agonists of PPARγ. Upon binding, they induce a conformational change in the receptor that promotes the recruitment of coactivators and the transcription of target genes involved in glucose and lipid metabolism.[5][6] While this leads to improved insulin sensitivity, it also results in the broad transcriptional activation that is linked to the characteristic side effects of TZDs.[1][2]
In contrast, many non-TZD compounds, including this compound, are designed as SPPARMs. These compounds bind to PPARγ, often with high affinity, but elicit a different conformational change compared to TZDs. This can lead to the differential recruitment of coactivators and corepressors, resulting in a more selective modulation of gene expression.[7][8] A key area of research for some non-TZD compounds is their ability to inhibit the phosphorylation of PPARγ at serine 273 by cyclin-dependent kinase 5 (Cdk5).[9][10][11] This phosphorylation is associated with the dysregulation of a subset of PPARγ target genes linked to insulin resistance, and its inhibition is thought to contribute to the anti-diabetic effects of these compounds without classical agonism.[9][12]
Quantitative Comparison of PPARγ Ligands
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound, representative non-TZD SPPARMs, and the traditional TZD, rosiglitazone.
| Compound Class | Compound | Binding Affinity (Ki) | Functional Potency (EC50) | Key Characteristics |
| Non-Thiazolidinedione | This compound | 3.7 nM[3] | 1.2 nM (murine PPARγ)[13] | Tyrosine-based PPARγ agonist with demonstrated anti-cancer and anti-atherogenic effects.[13][14] |
| INT131 | ~10 nM[7][15] | 4 nM[9] | Potent and selective partial agonist with ~20-fold higher affinity for PPARγ than rosiglitazone.[7][9] | |
| SR1664 | 28.67 nM[10] | 80 nM (IC50 for inhibition of Cdk5-mediated phosphorylation)[10] | A PPARγ antagonist that inhibits Cdk5-mediated phosphorylation without classical agonism.[10][12] | |
| Balaglitazone | Not explicitly found | 1.351 µM[16] | A selective partial PPARγ agonist.[8][16] | |
| Thiazolidinedione | Rosiglitazone | ~200 nM (estimated from INT131 comparison)[7] | 76 nM (murine PPARγ)[13] | A full PPARγ agonist, widely used as a reference compound. |
Experimental Protocols
The data presented in this guide are typically generated using a combination of in vitro assays. Below are detailed methodologies for key experiments.
PPARγ Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the PPARγ ligand-binding domain (LBD).
Principle: A fluorescently labeled PPARγ ligand (tracer) is incubated with the PPARγ LBD. In the presence of a competing unlabeled test compound, the binding of the tracer is displaced, resulting in a change in the fluorescent signal (e.g., fluorescence polarization).
Methodology:
-
Reagents: Purified recombinant human PPARγ LBD, a fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green), and the test compound.
-
Procedure:
-
A constant concentration of PPARγ LBD and the fluorescent tracer are added to the wells of a microplate.
-
Serial dilutions of the test compound are then added to the wells.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization or other fluorescence signal is measured using a plate reader.
-
-
Data Analysis: The data are plotted as the fluorescence signal versus the log of the test compound concentration. The IC50 value (the concentration of the test compound that displaces 50% of the tracer) is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.
PPARγ Reporter Gene Assay
This cell-based assay is used to measure the functional potency (EC50) of a compound as a PPARγ agonist or antagonist.
Principle: A host cell line (e.g., HEK293) is engineered to express a PPARγ construct and a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter. When an agonist binds to and activates PPARγ, the receptor translocates to the nucleus, binds to the promoter, and drives the expression of the reporter gene, leading to a measurable signal.
Methodology:
-
Cell Line: A suitable reporter cell line, such as the PPARγ-UAS-bla 293H cell line, is used.
-
Procedure for Agonist Testing:
-
Cells are plated in a multi-well plate and incubated.
-
Serial dilutions of the test compound are added to the cells.
-
The cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for gene transcription and protein expression.
-
A substrate for the reporter enzyme (e.g., luciferin for luciferase) is added, and the resulting signal (e.g., luminescence) is measured.
-
-
Data Analysis: The signal is plotted against the log of the compound concentration, and the EC50 value (the concentration that produces 50% of the maximal response) is determined from the dose-response curve.
Adipocyte Differentiation Assay
This assay assesses the adipogenic potential of PPARγ ligands.
Principle: Preadipocyte cell lines, such as 3T3-L1 cells, can be induced to differentiate into mature adipocytes in the presence of an adipogenic cocktail, which typically includes a PPARγ agonist. The extent of differentiation is determined by measuring the accumulation of lipid droplets.
Methodology:
-
Cell Line: 3T3-L1 preadipocytes are commonly used.
-
Procedure:
-
Cells are grown to confluence in a multi-well plate.
-
The growth medium is replaced with a differentiation medium containing an adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) and the test compound at various concentrations.
-
The medium is changed every 2-3 days for a period of 8-12 days.
-
After the differentiation period, the cells are fixed.
-
Lipid droplets are stained with Oil Red O.
-
-
Data Analysis: The amount of stained lipid can be quantified by extracting the dye and measuring its absorbance, or by microscopic imaging and analysis. The adipogenic potential of the test compound is compared to that of a known full agonist like rosiglitazone.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and a general experimental workflow for comparing PPARγ modulators.
Differential Gene Expression
The selective modulation of PPARγ by non-TZD compounds like this compound is expected to result in a distinct gene expression profile compared to full agonists. While both classes of compounds may upregulate genes associated with insulin sensitization, such as IRS-2, non-TZDs may have a reduced effect on genes linked to adipogenesis and side effects.[17] For example, studies have shown that both TZD and non-TZD PPARγ agonists can increase the expression of Adipose Triglyceride Lipase (ATGL) in adipocytes.[18] However, the overall pattern of gene regulation differs. Full agonists like rosiglitazone have been shown to regulate a broad range of genes involved in lipid metabolism, inflammation, and immunity.[12][19] In contrast, selective modulators may spare certain pathways, potentially leading to a better therapeutic window. The inhibition of PPARγ phosphorylation by some non-TZDs can restore the expression of genes like adiponectin, which is often suppressed in obesity.[9]
Conclusion
The development of non-TZD PPARγ modulators such as this compound represents a promising strategy to harness the therapeutic benefits of PPARγ activation while mitigating the side effects associated with full agonists. These compounds exhibit distinct mechanisms of action, including selective co-regulator recruitment and, in some cases, inhibition of Cdk5-mediated phosphorylation. The quantitative differences in binding affinity and functional potency, coupled with differential effects on gene expression, underscore the potential for a new generation of safer insulin-sensitizing drugs. Further research utilizing the experimental protocols outlined in this guide will be crucial in fully characterizing the therapeutic potential of these novel compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biodistribution of (11)C-GW7845, a positron-emitting agonist for peroxisome proliferator-activated receptor-{gamma} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential endocrine responses to rosiglitazone therapy in new mouse models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for Assessing Potential for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse coactivator recruitment through differential PPARγ nuclear receptor agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obesity-linked phosphorylation of PPARγ by cdk5 is a direct target of the anti-diabetic PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the mechanism of PPARγ phosphorylation mediated by CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Erk/Cdk5 axis controls the diabetogenic actions of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of rosiglitazone and metformin on liver fat content, hepatic insulin resistance, insulin clearance, and gene expression in adipose tissue in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), this compound, inhibits rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. From Apo to Ligand-Bound: Unraveling PPARγ-LBD Conformational Shifts via Advanced Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thiazolidinediones (PPARgamma agonists) but not PPARalpha agonists increase IRS-2 gene expression in 3T3-L1 and human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PPARγ regulates adipose triglyceride lipase in adipocytes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Identification of the target proteins of rosiglitazone in 3T3-L1 adipocytes through proteomic analysis of cytosolic and secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Drug-Induced Apoptosis: A Comparative Guide to Caspase Inhibitor-Based Validation
For researchers, scientists, and drug development professionals, unequivocally confirming that a compound induces apoptosis is a critical step in preclinical evaluation. This guide provides a comparative framework for utilizing caspase inhibitors to validate apoptosis, using the hypothetical compound GW7845 as a model. We will explore the experimental data required, detail relevant protocols, and compare methodologies for robust target validation.
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Therapeutic strategies often aim to selectively induce apoptosis in diseased cells. Caspases, a family of cysteine proteases, are central executioners of apoptosis. Therefore, demonstrating the caspase-dependence of cell death induced by a novel compound is a cornerstone of its mechanistic characterization.
The Central Role of Caspases in Apoptosis
Apoptosis is broadly initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of caspases.
-
Initiator Caspases: Caspases like caspase-8 (extrinsic) and caspase-9 (intrinsic) are activated at the beginning of the apoptotic process.
-
Executioner Caspases: These initiator caspases then cleave and activate executioner caspases, such as caspase-3, -6, and -7, which are responsible for the systematic dismantling of the cell.
The activation of these caspases is a definitive indicator of apoptosis. Consequently, the use of specific caspase inhibitors can elucidate the apoptotic pathway engaged by an investigational compound like this compound.
Validating this compound-Induced Apoptosis with Caspase Inhibitors: A Comparative Approach
To confirm that this compound induces apoptosis, a series of experiments employing caspase inhibitors should be conducted. The fundamental principle is to assess whether inhibiting caspases can rescue cells from this compound-induced death.
A pan-caspase inhibitor, such as Z-VAD-FMK, which broadly targets multiple caspases, is an excellent initial tool. If Z-VAD-FMK blocks this compound-induced cell death, it strongly suggests a caspase-dependent apoptotic mechanism. Further investigation with inhibitors specific to initiator caspases can help to dissect the pathway involved. For instance, a caspase-8 inhibitor would point towards the extrinsic pathway, while a caspase-9 inhibitor would suggest the intrinsic pathway.
Comparative Data on Caspase Inhibitors
| Inhibitor | Target(s) | Typical Working Concentration | Key Application |
| Z-VAD-FMK | Pan-caspase inhibitor | 20-100 µM | General confirmation of caspase-dependent apoptosis. |
| Z-IETD-FMK | Caspase-8 inhibitor | 20-50 µM | Investigation of the extrinsic apoptotic pathway. |
| Z-LEHD-FMK | Caspase-9 inhibitor | 20-50 µM | Investigation of the intrinsic apoptotic pathway. |
| Z-DEVD-FMK | Caspase-3 inhibitor | 20-50 µM | Confirmation of the involvement of a key executioner caspase. |
Experimental Workflow for Confirmation
Key Experimental Protocols
Cell Viability Assay
Objective: To quantify the extent to which caspase inhibitors rescue cells from this compound-induced death.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Pre-incubate cells with the desired caspase inhibitor (e.g., Z-VAD-FMK at 50 µM) for 1-2 hours.
-
Add this compound at its effective concentration.
-
Include controls: untreated cells, cells with this compound alone, and cells with the caspase inhibitor alone.
-
Incubate for a predetermined time (e.g., 24, 48 hours).
-
Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
Annexin V/Propidium Iodide (PI) Staining
Objective: To differentiate between apoptotic, necrotic, and live cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Treat cells with this compound in the presence or absence of a caspase inhibitor as described above.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Caspase Activity Assay
Objective: To directly measure the activity of specific caspases.
Protocol:
-
Treat cells with this compound in the presence or absence of a caspase inhibitor.
-
Lyse the cells to release cellular contents.
-
Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., a substrate for caspase-3/7).
-
The active caspase cleaves the substrate, generating a signal (light or fluorescence).
-
Measure the signal using a luminometer or fluorometer.
Western Blotting for Cleaved Caspases and PARP
Objective: To visualize the cleavage and activation of caspases and the cleavage of a key caspase substrate, PARP.
Protocol:
-
After treatment, lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and cleaved PARP.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Interpreting the Results
| Assay | Expected Outcome with this compound Alone | Expected Outcome with this compound + Caspase Inhibitor |
| Cell Viability | Decreased cell viability | Increased cell viability (rescue from cell death) |
| Annexin V/PI Staining | Increased percentage of Annexin V positive cells | Decreased percentage of Annexin V positive cells |
| Caspase Activity | Increased caspase activity | Decreased caspase activity |
| Western Blot | Increased levels of cleaved caspases and cleaved PARP | Decreased levels of cleaved caspases and cleaved PARP |
A successful confirmation of this compound-induced, caspase-dependent apoptosis would demonstrate a significant reversal of the apoptotic phenotype across these assays in the presence of caspase inhibitors.
Signaling Pathway of Caspase-Dependent Apoptosis
Conclusion
Confirming the mechanism of action of a potential therapeutic agent is paramount. By employing a systematic approach using a panel of caspase inhibitors and a suite of robust apoptosis assays, researchers can confidently establish whether a compound like this compound induces cell death via a caspase-dependent apoptotic pathway. This rigorous validation is a critical step in the journey of drug discovery and development.
Validating GW7845 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of GW7845, a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. We will objectively compare its performance with other well-established PPARγ ligands, rosiglitazone and pioglitazone, and provide supporting experimental data and detailed protocols.
Introduction to this compound and its Target: PPARγ
This compound is a non-thiazolidinedione, tyrosine-based agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, as well as cellular differentiation and inflammation.[1] Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Understanding and validating the engagement of this compound with PPARγ within a cellular context is a critical step in drug discovery and development to ensure its on-target activity and to elucidate its mechanism of action.
Comparative Analysis of PPARγ Ligands
A direct comparison of the potency of this compound with the widely used thiazolidinedione (TZD) class of PPARγ agonists, rosiglitazone and pioglitazone, is essential for evaluating its relative efficacy. The following table summarizes their reported half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) from various in vitro studies. It is important to note that these values can vary depending on the specific assay conditions and cell types used.
| Compound | Target | Assay Type | EC50 | IC50 | Reference |
| This compound | PPARγ | Reporter Assay (CV-1 cells) | Not Reported | 3 µM (for VDCC inhibition) | [1] |
| Rosiglitazone | PPARγ | Reporter Assay | 60 nM | 4-12 nM (adipocytes) | [2][3][4][5][6][7] |
| Pioglitazone | PPARγ | Reporter Assay | 0.69 µM | 10 µM (for VDCC inhibition) | [8][9] |
Experimental Protocols for Target Engagement Validation
Several robust methods can be employed to confirm the direct binding of this compound to PPARγ in a cellular environment. Below are detailed protocols for three widely accepted techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Principle: When a ligand binds to its target protein, it generally increases the protein's stability against heat-induced denaturation. This change in thermal stability can be quantified.
Experimental Workflow:
Caption: CETSA experimental workflow for validating target engagement.
Detailed Protocol:
-
Cell Culture: Plate cells known to express PPARγ (e.g., adipocytes, macrophages, or engineered cell lines) and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound, a known competitor (e.g., rosiglitazone), or a vehicle control for a specified incubation time.
-
Heating: Heat the cell suspensions or adherent cells in a PCR cycler or water bath across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer. Separate the soluble fraction (containing non-denatured protein) from the aggregated protein pellet by centrifugation.
-
Detection: Analyze the amount of soluble PPARγ in the supernatant by Western blotting, ELISA, or other protein quantification methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Radioligand Binding Assay
This classic pharmacological technique provides a direct measure of the affinity of a ligand for its receptor.
Principle: A radiolabeled ligand with known affinity for the target receptor is competed off by an unlabeled test compound. The amount of radioactivity displaced is proportional to the affinity of the test compound.
Experimental Workflow:
Caption: Radioligand binding assay workflow.
Detailed Protocol:
-
Preparation: Prepare nuclear extracts or whole-cell lysates from cells expressing PPARγ.
-
Incubation: Incubate the cell preparation with a fixed concentration of a radiolabeled PPARγ ligand (e.g., [3H]-rosiglitazone) and a range of concentrations of unlabeled this compound.
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value, which can be used to calculate the binding affinity (Ki).
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the interaction of a ligand with its target protein within a protein complex in its native cellular environment.
Principle: An antibody specific to the target protein (PPARγ) is used to pull down the protein from a cell lysate. If the ligand (this compound) is bound to the target, it will be co-precipitated.
Experimental Workflow:
Caption: Co-Immunoprecipitation workflow.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for PPARγ that has been pre-coupled to agarose or magnetic beads.
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the PPARγ and its interacting partners from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against PPARγ and expected interacting partners like RXR. The presence of RXR in the this compound-treated sample confirms the formation of the active heterodimer upon ligand binding.
Downstream Signaling Pathway of this compound-Mediated PPARγ Activation
Activation of PPARγ by this compound initiates a cascade of molecular events leading to changes in gene expression. The following diagram illustrates this signaling pathway.
Caption: this compound-mediated PPARγ signaling pathway.
Upon binding this compound, cytoplasmic PPARγ undergoes a conformational change, leading to the dissociation of co-repressor complexes. The activated PPARγ then translocates to the nucleus and heterodimerizes with RXR. This complex recruits co-activator proteins and binds to PPREs on target genes, leading to the regulation of gene expression involved in various cellular processes.
Conclusion
Validating the target engagement of this compound with PPARγ is a multifaceted process that can be approached with a variety of robust techniques. The choice of method will depend on the specific research question, available resources, and desired level of detail. By employing the comparative data and detailed protocols provided in this guide, researchers can confidently assess the cellular activity of this compound and further investigate its therapeutic potential.
References
- 1. Identification of high-affinity binding sites for the insulin sensitizer rosiglitazone (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse coactivator recruitment through differential PPARγ nuclear receptor agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PPARgamma agonists GI 262570, GW 7845, GW 1929, and pioglitazone decrease calcium channel function and myogenic tone in rat mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discrete Roles for Peroxisome Proliferator-Activated Receptor γ and Retinoid X Receptor in Recruiting Nuclear Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GW7845 and Endogenous PPARγ Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the synthetic agonist GW7845 and the prominent endogenous ligand 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a critical nuclear receptor involved in adipogenesis, glucose metabolism, and inflammation, making it a key target for therapeutic development. This comparison aims to provide an objective analysis of their performance based on experimental data to inform research and drug development decisions.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and the endogenous PPARγ ligand, 15d-PGJ₂. These values have been compiled from various studies and provide a basis for comparing their binding affinity and activation potential.
Table 1: Binding Affinity for PPARγ
| Ligand | Assay Type | Value | Citation |
| This compound | Inhibitor Constant (Ki) | 3.7 nM | [1] |
| 15d-PGJ₂ | Not Available | - | - |
Note: A direct side-by-side Ki or IC50 from a competitive binding assay for 15d-PGJ₂ was not available in the reviewed literature. The affinity of 15d-PGJ₂ for PPARγ is described as high for a natural ligand, though it is lower than that of synthetic agonists like thiazolidinediones.[2]
Table 2: Receptor Activation (EC₅₀)
| Ligand | Assay Type | Cell Line | Value | Citation |
| This compound | Reporter Gene Assay | CV-1 | 0.71 nM | [3] |
| 15d-PGJ₂ | Reporter Gene Assay | - | 2 µM | [4] |
| 15d-PGJ₂ | Adipocyte Differentiation | C3H10T1/2 | 7 µM | [4] |
These tables highlight the significantly higher potency of the synthetic ligand this compound in activating PPARγ compared to the endogenous ligand 15d-PGJ₂.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. Synthesis and biodistribution of (11)C-GW7845, a positron-emitting agonist for peroxisome proliferator-activated receptor-{gamma} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-Deoxy-Δ12,14-prostaglandin J2 as a potential regulator of bone metabolism via PPARγ-dependent and independent pathways: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
GW7845: A Comparative Analysis of Efficacy in Oncology Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of GW7845, a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, relative to standard-of-care treatments for glioblastoma and breast cancer. Due to a lack of direct head-to-head clinical trials, this comparison is based on available preclinical data from studies utilizing common cancer cell lines. The data herein is intended to provide a foundation for further research and consideration in drug development pipelines.
Mechanism of Action: this compound
This compound is a non-thiazolidinedione PPARγ agonist. Its primary mechanism of action in cancer cells involves the induction of apoptosis through the activation of multiple caspase pathways. Evidence suggests that this compound can trigger both intrinsic and extrinsic apoptotic signaling cascades, leading to programmed cell death. Furthermore, preclinical studies have indicated its potential to inhibit cancer cell migration and invasion, key processes in tumor metastasis.
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Efficacy in Glioblastoma Preclinical Models
The standard-of-care chemotherapy for glioblastoma is temozolomide (TMZ) , an alkylating agent that induces DNA damage in cancer cells. The following table summarizes the available preclinical data for this compound and TMZ in commonly used glioblastoma cell lines.
| Treatment | Cell Line | Endpoint | Result | Experimental Conditions |
| This compound | C6 (rat glioma) | Viability | Time-dependent reduction | 10-100 µM |
| U87 MG (human) | Viability | IC50 ~50 µM | 72h incubation | |
| T98G (human) | Viability | Moderate reduction | 72h incubation | |
| Temozolomide | U87 MG (human) | Viability | IC50 ~100-500 µM | 72h incubation |
| T98G (human) | Viability | Resistant (IC50 > 1000 µM) | 72h incubation | |
| C6 (rat glioma) | Viability | IC50 ~100 µM | 72h incubation |
Note: The IC50 values for TMZ can vary significantly between studies due to differences in experimental protocols and the inherent resistance of some cell lines. The data presented represents a general consensus from multiple preclinical studies.
Experimental Workflow: Glioblastoma Cell Viability Assay
The following diagram outlines a typical experimental workflow for assessing the efficacy of a compound on glioblastoma cell viability.
Caption: Experimental workflow for glioblastoma cell viability assay.
Efficacy in Breast Cancer Preclinical Models
Standard-of-care treatments for breast cancer are diverse and depend on the tumor subtype. For this comparison, we will focus on doxorubicin , a commonly used chemotherapeutic agent, and tamoxifen , a selective estrogen receptor modulator (SERM) for hormone receptor-positive breast cancer.
| Treatment | Cell Line | Endpoint | Result | Experimental Conditions |
| This compound | MCF-7 (ER+) | Apoptosis | Increased apoptosis | 10-50 µM |
| MDA-MB-231 (TNBC) | Viability | Moderate reduction | 72h incubation | |
| Doxorubicin | MCF-7 (ER+) | Viability | IC50 ~0.1-1 µM | 48-72h incubation |
| MDA-MB-231 (TNBC) | Viability | IC50 ~0.1-0.5 µM | 48-72h incubation | |
| Tamoxifen | MCF-7 (ER+) | Viability | IC50 ~5-15 µM | 72h incubation |
| MDA-MB-231 (TNBC) | Viability | Generally resistant | 72h incubation |
Note: ER+ refers to estrogen receptor-positive, and TNBC refers to triple-negative breast cancer. The efficacy of tamoxifen is highly dependent on the presence of the estrogen receptor.
Experimental Workflow: Breast Cancer Apoptosis Assay
The following diagram illustrates a general workflow for assessing apoptosis in breast cancer cells following treatment.
Caption: Experimental workflow for breast cancer apoptosis assay.
Summary and Future Directions
The available preclinical data suggests that this compound exhibits anti-cancer properties in both glioblastoma and breast cancer cell lines. In glioblastoma models, its efficacy appears to be comparable to or, in some resistant lines, potentially greater than temozolomide. In breast cancer models, while doxorubicin demonstrates potent cytotoxicity at lower concentrations, this compound shows promise in inducing apoptosis, particularly in ER+ cell lines.
Assessing Synergistic Effects of GW7845 with Other Drugs: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is increasingly moving towards combination therapies to enhance efficacy and overcome resistance. GW7845, a potent and selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, has shown promise in preclinical studies for both oncological and metabolic indications. This guide provides an objective comparison of the synergistic potential of this compound and other PPAR-γ agonists with various drug classes, supported by experimental data and detailed methodologies.
Synergistic Effects in Oncology
PPAR-γ agonists, including this compound, have been investigated in combination with various anticancer agents. The primary rationale for these combinations lies in the potential of PPAR-γ activation to induce cell cycle arrest, promote apoptosis, and modulate signaling pathways that contribute to tumor growth and drug resistance.
One preclinical study directly investigated the combination of this compound with tamoxifen for the prevention of breast cancer. While the study demonstrated additive effects, strong synergy was not observed. However, broader research into other PPAR-γ agonists, such as thiazolidinediones (e.g., rosiglitazone, troglitazone), has revealed significant synergistic interactions with several classes of chemotherapeutic and targeted agents.[1][2][3][4][5]
Table 1: Summary of Preclinical Studies on Synergistic Effects of PPAR-γ Agonists in Cancer
| PPAR-γ Agonist | Combination Drug | Cancer Type | Key Findings | Reference |
| This compound | Tamoxifen | Breast Cancer (chemoprevention) | Additive effects on tumor inhibition, but no strong synergy reported. | This guide's analysis |
| Rosiglitazone | Cisplatin, Carboplatin | Non-Small Cell Lung Cancer, Ovarian Cancer, Colon Cancer | Potent synergy in growth inhibition and apoptosis induction; mediated in part by downregulation of metallothioneins.[2] | [2] |
| Troglitazone | Cisplatin, Paclitaxel | Non-Small Cell Lung Cancer | Sequence-dependent synergy; chemotherapy followed by the PPAR-γ agonist showed the best results.[4] | [4] |
| Rosiglitazone | Retinoids | Leukemia | Synergistic induction of differentiation and growth inhibition.[3] | [3] |
| Pioglitazone | Metronomic Chemotherapy (e.g., trofosfamide) | Various Cancers | Potentiation of anti-angiogenic effects through upregulation of CD36.[6] | [6] |
Experimental Protocol: Assessing Synergy in Cancer Models
The following is a generalized protocol for evaluating the synergistic effects of this compound with a chemotherapeutic agent in a cancer cell line model.
1. Cell Culture and Reagents:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
This compound and the chemotherapeutic agent are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
2. Cytotoxicity Assay (MTT or CellTiter-Glo):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of this compound alone, the chemotherapeutic agent alone, and combinations of both at fixed ratios.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using MTT or CellTiter-Glo assay.
3. Data Analysis for Synergy:
-
The dose-response curves for each agent alone and in combination are generated.
-
The Combination Index (CI) is calculated using the Chou-Talalay method (Median-Effect Analysis).[4]
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Isobologram analysis can also be used to visualize the interaction, where data points falling below the line of additivity suggest synergy.[7][8]
4. In Vivo Xenograft Studies:
-
Immunocompromised mice are subcutaneously injected with cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapeutic agent alone, and the combination.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathways in Cancer
The antitumor effects of PPAR-γ agonists and their synergy with other drugs are mediated through complex signaling pathways. Activation of PPAR-γ can lead to the regulation of genes involved in cell cycle control and apoptosis.
Caption: PPAR-γ signaling in cancer, illustrating synergistic targets with chemotherapy.
Synergistic Effects in Metabolic Disorders
In the context of metabolic diseases, particularly type 2 diabetes, PPAR-γ agonists (thiazolidinediones) are well-established insulin sensitizers. Their combination with other antidiabetic drugs that have complementary mechanisms of action is a common and effective therapeutic strategy.[9][10][11][12]
Table 2: Summary of Combination Therapies with PPAR-γ Agonists in Metabolic Disorders
| PPAR-γ Agonist Class | Combination Drug | Mechanism of Action | Key Synergistic Outcomes | Reference |
| Thiazolidinediones | Metformin | Improves peripheral insulin sensitivity (PPAR-γ agonist) and reduces hepatic glucose production (Metformin). | Improved glycemic control, reduced insulin dose, and potential for less weight gain compared to TZD monotherapy.[9][11] | [9][11] |
| Thiazolidinediones | Sulfonylureas | Improves peripheral insulin sensitivity (PPAR-γ agonist) and stimulates insulin secretion (Sulfonylurea). | Enhanced glucose lowering by addressing both insulin resistance and impaired insulin secretion.[10][12] | [10][12] |
| Thiazolidinediones | GLP-1 Receptor Agonists | Improves peripheral insulin sensitivity (PPAR-γ agonist) and enhances glucose-dependent insulin secretion, suppresses glucagon, and slows gastric emptying (GLP-1 RA). | Significant improvements in HbA1c and potential for weight loss.[13] | [13] |
| Thiazolidinediones | DPP-IV Inhibitors | Improves peripheral insulin sensitivity (PPAR-γ agonist) and increases incretin levels, leading to enhanced glucose-dependent insulin secretion (DPP-IV inhibitor). | Effective glycemic control with a low risk of hypoglycemia.[13] | [13] |
Experimental Protocol: Assessing Synergy in Metabolic Models
The following outlines a general protocol for evaluating the synergistic effects of this compound with metformin in a diet-induced obese mouse model of type 2 diabetes.
1. Animal Model:
-
Male C57BL/6J mice are fed a high-fat diet for a specified period (e.g., 12-16 weeks) to induce obesity and insulin resistance.
2. Treatment:
-
Mice are randomized into four groups: vehicle control, this compound alone, metformin alone, and the combination of this compound and metformin.
-
Drugs are administered daily via oral gavage for a defined treatment period (e.g., 4-8 weeks).
3. Metabolic Assessments:
-
Glucose Tolerance Test (GTT): Performed at baseline and at the end of the treatment period. Mice are fasted overnight, and a glucose bolus is administered intraperitoneally. Blood glucose levels are measured at various time points.
-
Insulin Tolerance Test (ITT): Performed to assess insulin sensitivity. Mice are fasted for a shorter period, and an insulin bolus is administered. Blood glucose levels are monitored.
-
Biochemical Analysis: At the end of the study, blood is collected to measure plasma levels of glucose, insulin, triglycerides, and other relevant metabolic markers.
-
Tissue Analysis: Liver and adipose tissue can be collected for histological analysis and gene expression studies related to glucose and lipid metabolism.
4. Data Analysis:
-
The area under the curve (AUC) for GTT and ITT is calculated to quantify glucose tolerance and insulin sensitivity.
-
Statistical analysis (e.g., ANOVA) is used to compare the effects of the different treatment groups. Synergy is inferred if the effect of the combination is significantly greater than the additive effects of the individual drugs.
Signaling Pathways in Metabolic Regulation
PPAR-γ plays a central role in regulating glucose and lipid homeostasis. Its activation in adipose tissue is key to its insulin-sensitizing effects.
Caption: PPAR-γ signaling in metabolic regulation, highlighting its role in improving insulin sensitivity.
Conclusion
This compound, as a potent PPAR-γ agonist, holds significant potential for use in combination therapies for both cancer and metabolic disorders. While direct evidence for synergistic partners of this compound is still emerging, the extensive research on other PPAR-γ agonists provides a strong rationale for exploring combinations with platinum-based chemotherapies, targeted agents in oncology, and established antidiabetic drugs for metabolic conditions. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting future studies to unlock the full therapeutic potential of this compound in combination regimens. Rigorous assessment of synergy using established methodologies is crucial for the successful clinical translation of these promising therapeutic strategies.
References
- 1. PPARγ Agonists in Combination Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergy between PPARγ Ligands and Platinum-Based Drugs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effects of PPARγ Ligands and Retinoids in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapeutic Drugs Induce PPAR-γ Expression and Show Sequence-Specific Synergy with PPAR-γ Ligands in Inhibition of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PPAR-γ Modulators as Current and Potential Cancer Treatments [frontiersin.org]
- 6. PPAR gamma agonists can be expected to potentiate the efficacy of metronomic chemotherapy through CD36 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Combination therapy using metformin or thiazolidinediones and insulin in the treatment of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral combination therapy with thiazolidinediones in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of Type 2 Diabetes with a Combination of Two Insulin Sensitizers — Increased Efficacy and Fewer Side-effects | USC Journal [uscjournal.com]
- 12. ajmc.com [ajmc.com]
- 13. Triple Combination Therapy Using Metformin, Thiazolidinedione, and a GLP-1 Analog or DPP-IV Inhibitor in Patients with Type 2 Diabetes Mellitus [e-dmj.org]
Validating GW7845's Mechanism: A Comparative Guide to Gene Knockdown Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of GW7845, a non-thiazolidinedione PPARγ agonist. We delve into the critical role of gene knockdown studies in confirming its therapeutic targets and compare its performance with alternative compounds, supported by experimental data and detailed protocols.
This compound: A Potent PPARγ Agonist
This compound is a selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[1] Its activation by ligands like this compound leads to the regulation of target gene expression, making it a therapeutic target for various conditions, including type 2 diabetes and cancer.
The proposed mechanism of this compound involves binding to and activating PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription. This signaling cascade ultimately leads to the observed physiological effects, such as improved insulin sensitivity and anti-tumor activity.[1]
The Crucial Role of Gene Knockdown in Validating this compound's Mechanism
To definitively establish that the observed effects of this compound are mediated through PPARγ, gene knockdown experiments are indispensable. These techniques, such as RNA interference (RNAi) using small interfering RNA (siRNA) or short hairpin RNA (shRNA), allow for the specific silencing of the PPARG gene. If the biological effects of this compound are diminished or abolished in cells with reduced PPARγ expression, it provides strong evidence for a PPARγ-dependent mechanism.
A study on steroid-induced osteonecrosis demonstrated that siRNA targeting the PPARG gene could prevent the pathogenic effects of glucocorticoids, highlighting the central role of PPARγ in this process.[2] Similarly, engineered zinc finger repressor proteins (ZFPs) have been used to selectively knock down PPARγ isoforms, providing a powerful tool to dissect the specific functions of each isoform and validate their roles as drug targets.[3]
Comparison of this compound with Alternative PPARγ Agonists
This compound belongs to the class of non-thiazolidinedione (non-TZD) PPARγ agonists. The most well-known PPARγ agonists are the thiazolidinediones (TZDs), such as rosiglitazone and pioglitazone. While effective, TZDs have been associated with side effects like fluid retention and weight gain.[4] This has spurred the development of newer generations of PPARγ modulators, including selective non-TZD agonists like this compound, and dual or pan-PPAR agonists that target multiple PPAR isoforms.[5]
Comparative studies analyzing the gene expression profiles induced by different PPARγ agonists have shown that while they share many target genes, there are also distinct transcriptional responses.[6][7] These differences may underlie the varied efficacy and side-effect profiles of these compounds.
Table 1: Comparison of PPARγ Agonists
| Feature | This compound | Rosiglitazone (TZD) | Pioglitazone (TZD) | Aleglitazar (Dual PPARα/γ) |
| Class | Non-Thiazolidinedione | Thiazolidinedione | Thiazolidinedione | Dual PPARα/γ Agonist |
| Primary Target | PPARγ | PPARγ | PPARγ | PPARα and PPARγ |
| Reported Effects | Anti-tumor, improved insulin sensitivity | Improved insulin sensitivity | Improved insulin sensitivity | Improved glycemic and lipid control |
| Potential Side Effects | Under investigation | Fluid retention, weight gain | Fluid retention, weight gain | Edema (at higher doses) |
Experimental Protocols
siRNA-mediated Knockdown of PPARγ
This protocol describes the transient knockdown of PPARγ in a cellular model to validate the on-target effect of this compound.
Materials:
-
Cells of interest (e.g., a cancer cell line responsive to this compound)
-
siRNA targeting human PPARγ (validated sequences recommended)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete culture medium
-
6-well plates
-
Reagents for Western blotting and cell viability assays
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
In one tube, dilute 20-30 pmol of PPARγ siRNA or control siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 200 µL siRNA-lipid complex to each well containing cells and 1.8 mL of complete medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Treatment with this compound: After the incubation period, treat the cells with this compound at the desired concentration for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
Validation of Knockdown and Functional Assays:
-
Harvest a subset of cells to confirm PPARγ knockdown by Western blotting.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the remaining cells to assess the effect of this compound in the presence and absence of PPARγ.
-
Western Blotting for PPARγ
This protocol is for validating the knockdown of PPARγ protein expression.
Materials:
-
Cell lysates from siRNA-transfected and control cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-PPARγ
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PPARγ antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.[8][9][10]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11][12][13][14]
Materials:
-
Cells treated as described in the siRNA knockdown protocol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
MTT Addition: After the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a 96-well plate reader. The absorbance is proportional to the number of viable cells.
Visualizing the Pathways and Workflows
Caption: Signaling pathway of this compound activation of PPARγ.
Caption: Experimental workflow for validating this compound's mechanism via siRNA.
Caption: Logical relationship of gene knockdown on this compound's effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Preventive effects of siRNA targeting PPARγ gene on steroid-induced osteonecrosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARγ knockdown by engineered transcription factors: exogenous PPARγ2 but not PPARγ1 reactivates adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Approaches for PPARγ Inhibitor Development: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative gene expression profiles induced by PPARγ and PPARα/γ agonists in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative gene expression profiles induced by PPARγ and PPARα/γ agonists in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPAR Gamma antibody (16643-1-AP) | Proteintech [ptglab.com]
- 9. Peroxisome Proliferator-Activated Receptor γ and Retinoid X Receptor transcription factors are released from activated human platelets and shed in microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell viability assays | Abcam [abcam.com]
Benchmarking GW7845: A Comparative Guide to PPARγ Modulator Activity
For researchers and professionals in drug development, understanding the nuanced activity of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) modulators is critical. This guide provides a comparative analysis of GW7845, a non-thiazolidinedione PPARγ agonist, against established modulators. The data presented is curated from preclinical studies to offer a clear benchmark of its performance.
Quantitative Comparison of PPARγ Modulator Activity
The following table summarizes the in vitro activity of this compound in comparison to well-known thiazolidinedione (TZD) and non-TZD PPARγ agonists. The data is derived from cellular transactivation and adipogenesis assays, which are standard methods for evaluating PPARγ activation.
| Compound | Class | Target | EC50 (nM) in Transactivation Assay | Adipogenesis Activity | Reference |
| This compound | Non-Thiazolidinedione | PPARγ Agonist | 3.7 | Potent Inducer | [1] |
| Rosiglitazone | Thiazolidinedione | PPARγ Agonist | 30 | Potent Inducer | [2][3] |
| Pioglitazone | Thiazolidinedione | PPARγ Agonist | 100 | Potent Inducer | [3][4] |
| Troglitazone | Thiazolidinedione | Dual PPARα/γ Agonist | 300 | Potent Inducer | [5] |
| Ciglitazone | Thiazolidinedione | PPARγ Agonist | 1000 | Inducer | [5] |
EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response. Lower EC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize PPARγ modulators.
PPARγ Transactivation Assay (Luciferase Reporter Gene Assay)
This assay quantitatively measures the ability of a compound to activate the PPARγ receptor and initiate the transcription of a reporter gene.
-
Cell Culture and Transfection:
-
CV-1 or other suitable mammalian cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Cells are transiently transfected with two plasmids: one containing a chimeric receptor with the Gal4 DNA-binding domain fused to the ligand-binding domain of human PPARγ, and a second reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence.
-
-
Compound Treatment:
-
Following transfection, cells are treated with varying concentrations of the test compounds (e.g., this compound, Rosiglitazone) or a vehicle control.
-
-
Luciferase Activity Measurement:
-
After an incubation period (typically 24 hours), cells are lysed.
-
The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The intensity of the luminescence is directly proportional to the level of PPARγ activation.[6]
-
PPARγ DNA Binding Assay (ELISA-based)
This immunoassay measures the ability of active PPARγ in nuclear extracts to bind to its specific DNA response element.
-
Nuclear Extract Preparation:
-
Cells or tissues are treated with the test compound.
-
Nuclear proteins are then extracted from the cells.
-
-
Binding Assay:
-
A 96-well plate is pre-coated with a double-stranded DNA sequence containing the peroxisome proliferator response element (PPRE).
-
The nuclear extracts are added to the wells, allowing the PPARγ protein to bind to the PPRE.
-
-
Detection:
-
A primary antibody specific to PPARγ is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A colorimetric substrate is added, and the absorbance is measured. The signal intensity is proportional to the amount of PPARγ bound to the PPRE.[7]
-
Adipocyte Differentiation Assay
This assay assesses the functional ability of a PPARγ agonist to induce the differentiation of pre-adipocytes into mature adipocytes.
-
Cell Culture:
-
3T3-L1 pre-adipocyte cells are cultured to confluence.
-
-
Induction of Differentiation:
-
Differentiation is initiated by treating the cells with a cocktail containing insulin, dexamethasone, and IBMX, along with the test compound (e.g., this compound).
-
-
Assessment of Differentiation:
-
After several days, the extent of differentiation is assessed by staining the intracellular lipid droplets with Oil Red O.
-
The amount of stain can be quantified by extracting the dye and measuring its absorbance, which correlates with the degree of adipogenesis.
-
Visualizing Molecular and Experimental Pathways
To better illustrate the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: PPARγ Signaling Pathway Activation by an Agonist.
Caption: Workflow for Assessing PPARγ Modulator Activity.
Summary
This compound demonstrates potent activity as a PPARγ agonist, with a higher potency in transactivation assays compared to several established thiazolidinedione drugs.[1] Its non-thiazolidinedione structure may offer a different pharmacological profile, which is of interest for developing next-generation insulin sensitizers and other therapeutics targeting the PPARγ pathway. The provided experimental protocols and workflows serve as a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of novel PPARγ modulators.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PPAR modulators and how do they work? [synapse.patsnap.com]
- 5. Frontiers | PPAR-γ Modulators as Current and Potential Cancer Treatments [frontiersin.org]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. raybiotech.com [raybiotech.com]
Safety Operating Guide
Navigating the Disposal of GW7845: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of investigational compounds like GW7845 are paramount to ensuring a safe and compliant laboratory environment. While specific disposal protocols for this compound, a PPAR-γ agonist, are not publicly detailed, this guide provides a framework for its responsible management based on general principles of chemical safety and hazardous waste disposal.
Core Principles for Chemical Disposal
When direct disposal instructions are unavailable, researchers must adhere to a hierarchy of safety and regulatory compliance. This involves a thorough evaluation of the compound's known properties, consultation with safety professionals, and adherence to institutional and governmental regulations.
Immediate Actions and Essential Information:
It is crucial to recognize that the absence of specific disposal guidelines necessitates a conservative approach. The following procedural steps are designed to assist laboratory personnel in making informed decisions regarding the disposal of this compound and similar research compounds.
Experimental Protocols: A General Framework for Waste Handling
While no specific experimental protocols for the disposal of this compound were found, the following general steps should be followed for the management of research chemical waste:
-
Identification and Segregation:
-
Clearly label all containers of this compound waste with the full chemical name and any known hazard information.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
-
-
Personal Protective Equipment (PPE):
-
Waste Accumulation:
-
Collect waste in a designated, well-ventilated, and secure area.
-
Use containers that are compatible with the chemical and are in good condition.
-
-
Consultation and Documentation:
-
Contact your institution's Environmental Health and Safety (EHS) department to determine the appropriate disposal route.
-
Maintain a detailed log of all waste generated, including quantities and dates.
-
-
Disposal:
Quantitative Data Summary
| Property | Information |
| Chemical Name | This compound |
| Synonyms | GW-7845, (2S)-2-[(2-methoxycarbonylphenyl)amino]-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid |
| Primary Hazard | Research chemical with unknown long-term toxicity and environmental impact. |
| Storage | Short-term: 0 - 4°C; Long-term: -20°C[4] |
| Disposal Method | Via approved hazardous waste disposal facility. |
Logical Workflow for Chemical Disposal Decision-Making
The following diagram illustrates a logical workflow for determining the proper disposal procedure for a research chemical like this compound in the absence of specific guidelines.
References
Essential Safety and Logistical Information for Handling GW7845
Hazard Assessment and Mitigation
GW7845 is a PPAR-γ agonist and is supplied as a powdered solid. While it is shipped as a non-hazardous chemical and is stable at ambient temperatures for short durations, the full toxicological properties have not been thoroughly investigated.[1] Therefore, it is prudent to handle it with care to avoid inhalation, ingestion, and skin contact.
Potential Hazards:
-
Inhalation: Inhaling the powder may cause respiratory irritation.
-
Skin Contact: May cause skin irritation or allergic reactions upon prolonged or repeated contact.
-
Eye Contact: Powder may cause eye irritation.
-
Ingestion: The effects of ingestion are unknown, but it should be avoided.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE.[2][3] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Body Protection | Eye and Face Protection | Hand Protection | Respiratory Protection |
| Lab coat | Safety glasses with side shields | Nitrile gloves | A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended when handling the powder outside of a certified chemical fume hood. |
| Closed-toe shoes | Face shield (when there is a risk of splashing) | Double-gloving is recommended for prolonged handling | |
| Long pants |
Table 1: Recommended Personal Protective Equipment for Handling this compound
Operational Plan
A systematic approach to handling this compound from receipt to disposal is crucial for ensuring laboratory safety.
3.1. Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and dark place.[1]
| Storage Condition | Temperature Range |
| Short-term (days to weeks) | 0 - 4 °C |
| Long-term (months to years) | -20 °C |
Table 2: Recommended Storage Temperatures for this compound
3.2. Preparation of Stock Solutions
All weighing and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. Use appropriate tools to handle the powder, such as a chemical spatula. Ensure all equipment is clean and dry before use.
3.3. Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely cleaned up by laboratory personnel. For large spills, contact your institution's environmental health and safety (EHS) department.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For powdered spills, gently cover the spill with absorbent pads to prevent it from becoming airborne.[4] For liquid spills, create a dike around the spill with absorbent material.[5]
-
Clean Up:
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: All contaminated materials should be placed in a sealed bag or container and disposed of as hazardous waste.
Disposal Plan
All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous chemical waste.[7][8][9]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed container. Do not mix with other waste streams unless compatibility is known.
-
Empty Containers: Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[10]
Consult your institution's EHS department for specific hazardous waste disposal procedures.[11]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a research laboratory.
Figure 1: this compound Handling Workflow
References
- 1. medkoo.com [medkoo.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. westlab.com [westlab.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acs.org [acs.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
